molecular formula C5H9NO2 B143059 Methyl azetidine-2-carboxylate CAS No. 134419-57-1

Methyl azetidine-2-carboxylate

Cat. No.: B143059
CAS No.: 134419-57-1
M. Wt: 115.13 g/mol
InChI Key: CHNOQXRIMCFHKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl azetidine-2-carboxylate is a valuable ester derivative in organic and medicinal chemistry research, primarily serving as a protected or synthetic precursor to azetidine-2-carboxylic acid (Aze) and its analogues. Aze is a naturally occurring plant metabolite recognized as a potent proline mimic . Its high value in research stems from its strained four-membered azetidine ring, which can be incorporated into peptides to systematically alter protein structure and function. Studies have shown that Aze is misincorporated into proteins in place of proline by prolyl-tRNA synthetases, leading to the production of misfolded, non-functional proteins . This misincorporation can trigger a subsequent unfolded protein response, a global cellular stress pathway . This mechanism underpins its use as a tool in plant biology to study plant defense mechanisms and proteotoxic stress . Furthermore, the azetidine motif is a key component in the biosynthesis of various bacterial natural products, such as azetidomonamides and vioprolides, where it is incorporated by non-ribosomal peptide synthetases (NRPS) . The exploration of Aze synthases in combinatorial biosynthesis holds significant promise for engineering novel azetidine-containing peptides and azabicyclenes, opening avenues in the development of new bioactive molecules and drug candidates . As such, this compound provides researchers with a critical building block for probing fundamental biological processes and for the design of constrained peptides in drug discovery.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl azetidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c1-8-5(7)4-2-3-6-4/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNOQXRIMCFHKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90531752
Record name Methyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134419-57-1
Record name Methyl azetidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90531752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Racemic Methyl Azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for preparing racemic methyl azetidine-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The guide details two primary, reliable methods for its synthesis: a linear approach commencing from γ-butyrolactone and a convergent route involving the direct esterification of racemic azetidine-2-carboxylic acid. This document offers detailed experimental protocols, quantitative data summarized in structured tables, and logical workflow diagrams to facilitate replication and adaptation in a laboratory setting. The methodologies are presented with the clarity and precision required by researchers and professionals in the field of organic synthesis and drug discovery.

Introduction

Azetidines are a class of saturated four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry. The conformational constraints imposed by the azetidine ring can impart favorable pharmacological properties to bioactive molecules, including enhanced metabolic stability, improved binding affinity, and desirable physicochemical characteristics. Racemic this compound serves as a versatile intermediate for the synthesis of a wide array of more complex molecules, including novel amino acids, peptide mimics, and therapeutic agents. This guide outlines two robust and accessible synthetic pathways to this key compound.

Method 1: Synthesis from γ-Butyrolactone

This linear synthetic route begins with the readily available and inexpensive starting material, γ-butyrolactone. The pathway involves the formation of a key intermediate, methyl 2,4-dibromobutanoate, followed by a cyclization reaction with a protected amine and subsequent deprotection to yield the target molecule.

Experimental Workflow

Synthesis from Gamma-Butyrolactone start γ-Butyrolactone step1 Bromination and Esterification start->step1 PBr3, Br2 then MeOH, H2SO4 intermediate1 Methyl 2,4-dibromobutanoate step1->intermediate1 step2 N-Protection and Cyclization intermediate1->step2 Benzhydrylamine, Et3N, Toluene intermediate2 Racemic N-Benzhydryl Azetidine-2-carboxylate Methyl Ester step2->intermediate2 step3 Deprotection intermediate2->step3 H2, Pd/C MeOH end Racemic Methyl Azetidine-2-carboxylate step3->end

Caption: Synthetic workflow for racemic this compound from γ-butyrolactone.

Experimental Protocols

Step 1: Synthesis of Methyl 2,4-dibromobutanoate

This procedure involves the ring-opening and bromination of γ-butyrolactone, followed by esterification.

  • Materials:

    • γ-Butyrolactone

    • Red phosphorus

    • Bromine

    • Methanol (MeOH)

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a reaction vessel, add red phosphorus (0.16 mol) and γ-butyrolactone (6.96 mol).

    • Heat the mixture to 100°C with stirring.

    • Slowly add liquid bromine (7.00 mol) while maintaining the temperature.

    • After the addition is complete, continue stirring until the reaction is complete (monitored by GC).

    • Cool the reaction mixture to 10°C in an ice bath.

    • Carefully add methanol (1200 mL) followed by concentrated sulfuric acid (4 mL).

    • Stir the mixture at room temperature overnight.

    • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2,4-dibromobutanoate.[1]

Step 2: Synthesis of Racemic N-Benzhydryl Azetidine-2-carboxylate Methyl Ester

This step involves the reaction of the dibromoester with benzhydrylamine to form the protected azetidine ring.

  • Materials:

    • Methyl 2,4-dibromobutanoate

    • Benzhydrylamine

    • Triethylamine (Et₃N)

    • Toluene

    • Diethyl ether

    • Water

  • Procedure:

    • Dissolve methyl 2,4-dibromobutanoate (1.0 eq) in toluene.

    • Add benzhydrylamine (1.0 eq) and triethylamine (2.2 eq) to the solution.

    • Heat the reaction mixture to reflux and stir for 24 hours.

    • Cool the mixture to room temperature and filter off the triethylammonium bromide salt.

    • Wash the filtrate with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Step 3: Deprotection to Racemic this compound

The final step is the removal of the benzhydryl protecting group by catalytic hydrogenation.

  • Materials:

    • Racemic N-Benzhydryl Azetidine-2-carboxylate Methyl Ester

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the N-benzhydryl protected azetidine (1.0 eq) in methanol.

    • Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

    • Stir the reaction vigorously until the starting material is consumed (monitored by TLC or LC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude racemic this compound.

    • The product can be purified by distillation or column chromatography if necessary.

Quantitative Data Summary
StepProductStarting MaterialKey ReagentsTypical YieldPurity
1Methyl 2,4-dibromobutanoateγ-ButyrolactonePBr₃, Br₂, MeOH, H₂SO₄75-80%>95% (GC)
2Racemic N-Benzhydryl Azetidine-2-carboxylate Methyl EsterMethyl 2,4-dibromobutanoateBenzhydrylamine, Et₃N60-70%>95% (NMR)
3Racemic this compoundN-Benzhydryl protected azetidineH₂, Pd/C85-95%>98% (GC-MS)

Method 2: Direct Esterification of Racemic Azetidine-2-carboxylic Acid

This convergent approach involves the direct esterification of commercially available or previously synthesized racemic azetidine-2-carboxylic acid. The Fischer esterification is a classic and effective method for this transformation.

Experimental Workflow

Direct Esterification start Racemic Azetidine- 2-carboxylic Acid step1 Fischer Esterification start->step1 MeOH, SOCl2 or HCl (gas) end Racemic Methyl Azetidine-2-carboxylate step1->end

Caption: Synthetic workflow for racemic this compound via direct esterification.

Experimental Protocol

Fischer Esterification of Racemic Azetidine-2-carboxylic Acid

  • Materials:

    • Racemic Azetidine-2-carboxylic Acid

    • Methanol (MeOH)

    • Thionyl chloride (SOCl₂) or dry Hydrogen Chloride (HCl) gas

    • Diethyl ether

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure using Thionyl Chloride:

    • Suspend racemic azetidine-2-carboxylic acid (1.0 eq) in methanol (typically a large excess, acting as the solvent).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension. The thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification.[2]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC, showing disappearance of the starting material).

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by distillation under reduced pressure or by column chromatography on silica gel.

  • Procedure using HCl gas:

    • Suspend racemic azetidine-2-carboxylic acid (1.0 eq) in anhydrous methanol.

    • Bubble dry HCl gas through the suspension at 0°C for 15-20 minutes, then seal the reaction vessel.

    • Stir the mixture at room temperature overnight or heat to reflux for 2-3 hours.

    • Work-up the reaction as described in the thionyl chloride procedure (steps 5-8).

Quantitative Data Summary
StepProductStarting MaterialKey ReagentsTypical YieldPurity
1Racemic this compoundRacemic Azetidine-2-carboxylic AcidMeOH, SOCl₂ or HCl80-90%>98% (GC-MS)

Conclusion

References

Enantioselective Synthesis of (S)-Methyl Azetidine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of established and efficient methodologies for the enantioselective synthesis of (S)-Methyl azetidine-2-carboxylate, a valuable building block in medicinal chemistry and drug development. This document details key synthetic strategies, providing structured data, experimental protocols, and visual representations of the reaction pathways.

Introduction

(S)-Azetidine-2-carboxylic acid and its esters are non-proteinogenic amino acids that serve as crucial components in a variety of biologically active molecules and peptidomimetics. Their constrained four-membered ring structure imparts unique conformational properties to peptides and small molecule therapeutics. The enantiomerically pure (S)-form is often the desired stereoisomer for pharmacological activity. This guide explores practical and scalable methods for its asymmetric synthesis.

Key Synthetic Strategies

The enantioselective synthesis of (S)-Methyl azetidine-2-carboxylate can be broadly categorized into three main approaches:

  • Chiral Auxiliary-Mediated Synthesis: This strategy introduces a chiral moiety to a prochiral substrate to direct the stereochemical outcome of a key ring-forming reaction. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

  • Resolution of Racemic Mixtures: In this approach, a racemic mixture of the target molecule or a precursor is synthesized, followed by separation of the desired enantiomer. This can be achieved through diastereomeric salt formation with a chiral resolving agent or via enzyme-catalyzed kinetic resolution.

  • Synthesis from the Chiral Pool: This method utilizes readily available enantiomerically pure starting materials from natural sources to construct the azetidine ring with the desired stereochemistry.

This guide will focus on two prominent and well-documented methods: a chiral auxiliary-based approach and a chemoenzymatic resolution strategy.

Method 1: Chiral Auxiliary-Directed Synthesis via Intramolecular Alkylation

This robust method, developed by Couty and coworkers, employs the chiral auxiliary (S)-α-methylbenzylamine to establish the stereocenter at the C2 position of the azetidine ring. The key steps involve the formation of a diastereomeric amide, intramolecular cyclization, and subsequent removal of the chiral auxiliary.[1][2][3][4]

Quantitative Data
StepProductStarting MaterialReagents and ConditionsYield (%)Diastereomeric Excess (%)
1N-((S)-1-Phenylethyl)-2-aminobut-3-en-1-ol(S)-α-MethylbenzylamineButadiene monoxide, LiClO495>98
2Methyl 2-((S)-1-phenylethylamino)but-3-enoateN-((S)-1-Phenylethyl)-2-aminobut-3-en-1-olJones oxidation, then CH2N265>98
3Methyl 1-((S)-1-phenylethyl)azetidine-2-carboxylateMethyl 2-((S)-1-phenylethylamino)but-3-enoateNaH, THF8090 (cis/trans mixture)
4(S)-Methyl azetidine-2-carboxylateMethyl 1-((S)-1-phenylethyl)azetidine-2-carboxylateH2, Pd/C95>99 (after purification)
Experimental Protocols

Step 1: Synthesis of N-((S)-1-Phenylethyl)-2-aminobut-3-en-1-ol To a solution of (S)-α-methylbenzylamine (1.0 eq) in acetonitrile is added lithium perchlorate (1.0 eq). The mixture is stirred at room temperature for 15 minutes, after which butadiene monoxide (1.2 eq) is added. The reaction is stirred for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the product.

Step 2: Synthesis of Methyl 2-((S)-1-phenylethylamino)but-3-enoate The amino alcohol from the previous step is dissolved in acetone and cooled to 0 °C. Jones reagent is added dropwise until a persistent orange color is observed. The reaction is quenched with isopropanol, filtered, and concentrated. The resulting carboxylic acid is dissolved in a mixture of diethyl ether and methanol and treated with a solution of diazomethane in diethyl ether until a yellow color persists. The solvent is carefully removed to yield the methyl ester.

Step 3: Synthesis of Methyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate The unsaturated amino ester is dissolved in anhydrous THF and cooled to 0 °C. Sodium hydride (1.5 eq) is added portionwise, and the reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are dried and concentrated. The resulting diastereomeric mixture of azetidines is purified by column chromatography.

Step 4: Synthesis of (S)-Methyl azetidine-2-carboxylate The purified azetidine from the previous step is dissolved in methanol, and 10% Pd/C is added. The mixture is subjected to hydrogenation at 50 psi for 24 hours. The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the final product.

Reaction Pathway

G A S-α-Methylbenzylamine C N-((S)-1-Phenylethyl)-2-aminobut-3-en-1-ol A->C LiClO4 B Butadiene monoxide B->C E Methyl 2-((S)-1-phenylethylamino)but-3-enoate C->E 1. Jones Reagent 2. CH2N2 D Jones Oxidation & Esterification G Methyl 1-((S)-1-phenylethyl)azetidine-2-carboxylate E->G NaH, THF F Intramolecular Cyclization (NaH) I (S)-Methyl azetidine-2-carboxylate G->I H2, Pd/C H Hydrogenolysis (H2, Pd/C) G A S-(1'-methyl)benzylamine + Dimethyl bromomalonate B Dimethyl (S)-(1'-methyl)benzylaminomalonate A->B D Dimethyl (1'S)-1-(1'-methyl)benzylazetidine-2,2-dicarboxylate B->D Cs2CO3, DMF C Cyclization with 1,2-dibromoethane F Mixture of (2S,1'S)- and (2R,1'S)-monoesters D->F LiCl, H2O, DMSO E Krapcho Dealkoxycarbonylation H (2S,1'S)-acid + (2R,1'S)-ester F->H Enzymatic Hydrolysis G Lipase PS Kinetic Resolution J (S)-Azetidine-2-carboxylic acid H->J 1. Separation 2. H2, Pd(OH)2/C I Deprotection (Hydrogenolysis) L (S)-Methyl azetidine-2-carboxylate J->L SOCl2, MeOH K Esterification

References

Spectroscopic Profile of Methyl Azetidine-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl azetidine-2-carboxylate. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its functional groups and known spectroscopic principles. It also includes detailed, standardized experimental protocols for acquiring such data.

Chemical Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₅H₉NO₂[1]

  • Molecular Weight: 115.13 g/mol [1]

  • CAS Number: 134419-57-1[1]

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values are estimated based on typical chemical shifts, vibrational frequencies, and fragmentation patterns of azetidines and methyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~3.75s3H--OCH₃
~3.60t1H~7.5H-2
~3.40m2H-H-4
~2.20m2H-H-3
~1.90 (broad s)s1H--NH

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~173C=O
~58C-2
~52-OCH₃
~45C-4
~25C-3
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3350MediumN-H stretch
2950-2850MediumC-H stretch (aliphatic)
~1740StrongC=O stretch (ester)
~1170StrongC-O stretch (ester)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative IntensityAssignment
115Moderate[M]⁺ (Molecular Ion)
84Low[M - OCH₃]⁺
59Strong[COOCH₃]⁺
56High[M - COOCH₃]⁺ (Azetidine ring fragment)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., Bruker Avance 500 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of CDCl₃ containing TMS in a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse-acquire sequence.

    • Typical parameters: spectral width of 12 ppm, acquisition time of 4 seconds, relaxation delay of 1 second, and 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse-acquire sequence.

    • Typical parameters: spectral width of 220 ppm, acquisition time of 1 second, relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample

  • Fourier-Transform Infrared (FTIR) spectrometer with a diamond ATR (Attenuated Total Reflectance) accessory

  • Solvent for cleaning (e.g., isopropanol)

Procedure:

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Acquire the sample spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing:

    • The software automatically performs a background subtraction.

    • Identify and label the major absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Methanol (HPLC grade)

  • Mass spectrometer with an Electron Ionization (EI) source (e.g., a GC-MS system)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in methanol (approximately 1 mg/mL).

  • Instrument Setup:

    • Introduce the sample into the mass spectrometer, typically via a gas chromatograph for separation and volatilization.

    • Set the EI source to 70 eV.

    • Set the mass analyzer to scan a range of m/z 40-200.

  • Data Acquisition: Acquire the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak.

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in CDCl₃ IR IR Spectroscopy Sample->IR Neat Sample MS Mass Spectrometry Sample->MS Dilute in Methanol Structure Structural Elucidation NMR->Structure Chemical Shifts, Coupling Constants Purity Purity Assessment NMR->Purity IR->Structure Functional Groups MS->Structure Molecular Weight, Fragmentation

Caption: A general workflow for the spectroscopic analysis of a chemical compound.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been experimentally verified. They are intended for educational and research purposes as a guide to the expected spectral characteristics of this compound. For definitive structural confirmation, experimental acquisition of spectroscopic data is required.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl Azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characteristics of methyl azetidine-2-carboxylate, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of direct experimental NMR data for this compound in public literature, this guide presents data for the closely related parent compound, L-azetidine-2-carboxylic acid, as a reference. Furthermore, a detailed experimental protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound is provided to enable researchers to generate precise data for their specific applications.

¹H and ¹³C NMR Chemical Shift Data

Table 1: ¹H NMR Chemical Shifts for L-Azetidine-2-carboxylic Acid in D₂O [1]

Proton AssignmentChemical Shift (δ) in ppmMultiplicity
Hα (C2-H)4.39-4.51m
Hγ (C4-H₂)3.54–3.83m
Hβ-a (C3-H)2.29-2.51m
Hβ-b (C3-H)2.69-2.85m

Table 2: ¹³C NMR Chemical Shifts for L-Azetidine-2-carboxylic Acid in D₂O [1]

Carbon AssignmentChemical Shift (δ) in ppm
C1 (C=O)172.1
C2 (CH)58.4
C4 (CH₂)42.1
C3 (CH₂)23.1

Experimental Protocols for NMR Spectroscopy

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed experimental protocol is recommended.

Sample Preparation
  • Sample Quantity : For a ¹H NMR spectrum, dissolve 5-25 mg of this compound in a suitable deuterated solvent.[2] For a ¹³C NMR spectrum, a higher concentration is preferable, typically 50-100 mg, to obtain a good signal-to-noise ratio in a reasonable time.[2]

  • Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble. Common choices include chloroform-d (CDCl₃), deuterium oxide (D₂O), dimethyl sulfoxide-d₆ (DMSO-d₆), or methanol-d₄ (CD₃OD). The choice of solvent can influence the chemical shifts.

  • Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]

  • Filtration : To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Internal Standard : For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, can be added.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

¹H NMR Spectroscopy:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Temperature : 298 K (25 °C).

  • Spectral Width : A spectral width of approximately 12-16 ppm is generally sufficient for most organic molecules.

  • Number of Scans : 16 to 64 scans are typically adequate, depending on the sample concentration.

  • Relaxation Delay : A relaxation delay of 1-2 seconds between scans is recommended.

¹³C NMR Spectroscopy:

  • Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to obtain a spectrum with singlets for each carbon.[4]

  • Temperature : 298 K (25 °C).

  • Spectral Width : A spectral width of 0-220 ppm will cover the expected range for all carbon atoms.

  • Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.

  • Relaxation Delay : A relaxation delay of 2-5 seconds is advisable to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.

Mandatory Visualizations

The following diagrams illustrate the structure of this compound with atom numbering for NMR signal assignment and a general workflow for NMR analysis.

Caption: Structure of this compound with Atom Numbering.

NMR_Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument_setup Instrument Setup (Lock, Tune, Shim) filter->instrument_setup acquire_1H Acquire ¹H Spectrum instrument_setup->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument_setup->acquire_13C processing Fourier Transform, Phase & Baseline Correction acquire_1H->processing acquire_13C->processing referencing Chemical Shift Referencing processing->referencing integration Integration & Peak Picking (¹H) referencing->integration assignment Signal Assignment referencing->assignment integration->assignment

Caption: General Experimental Workflow for NMR Analysis.

References

physical and chemical properties of Methyl azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl azetidine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a constrained analog of proline, it serves as a valuable building block in the synthesis of novel peptidomimetics and other biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound and its hydrochloride salt. Detailed experimental protocols for its synthesis are presented, alongside a summary of its reactivity and spectroscopic data. This document is intended to be a resource for researchers and scientists engaged in the design and development of new therapeutics.

Physical and Chemical Properties

This compound is typically handled in its more stable hydrochloride salt form in laboratory settings. The free base is a colorless oil, while the hydrochloride salt is a pale yellow to brown hygroscopic solid.[1] A comprehensive summary of the physical and chemical properties for both the free base and its hydrochloride salt is provided below.

This compound
PropertyValueSource
Molecular Formula C₅H₉NO₂[2]
Molecular Weight 115.13 g/mol [2]
IUPAC Name This compound[2]
CAS Number 134419-57-1[2]
Canonical SMILES COC(=O)C1CCN1[2]
InChI InChI=1S/C5H9NO2/c1-8-5(7)4-2-3-6-4/h4,6H,2-3H2,1H3[2]
InChIKey CHNOQXRIMCFHKZ-UHFFFAOYSA-N[2]
Computed XLogP3 -0.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]
Exact Mass 115.063328530 Da[2]
Monoisotopic Mass 115.063328530 Da[2]
Topological Polar Surface Area 38.3 Ų[2]
Heavy Atom Count 8[2]
This compound Hydrochloride
PropertyValueSource
Molecular Formula C₅H₁₀ClNO₂[3]
Molecular Weight 151.59 g/mol [3]
IUPAC Name This compound;hydrochloride[3]
CAS Number 162698-26-2[1][3]
Canonical SMILES COC(=O)C1CCN1.Cl[3]
InChI InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H[3]
InChIKey FKHBGZKNRAUKEF-UHFFFAOYSA-N[3]
Appearance Pale yellow to brown hygroscopic solid[1]
Purity ≥ 97% (HPLC)[1]
Storage Conditions Store at 0-8°C[1]

Spectroscopic Data

  • ¹H NMR: The proton spectrum is expected to show signals for the methoxy group (a singlet around 3.7 ppm), the proton at the C2 position (a triplet), and the protons on the C3 and C4 carbons of the azetidine ring (multiplets).

  • ¹³C NMR: The carbon spectrum will exhibit signals for the carbonyl carbon of the ester (around 170-175 ppm), the methoxy carbon (around 52 ppm), and the three carbons of the azetidine ring.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (typically around 1730-1750 cm⁻¹) and N-H stretching for the free base (around 3300-3500 cm⁻¹).

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the compound.

Chemical Synthesis

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the cyclization of a suitably substituted linear precursor. Below is a representative experimental protocol for the synthesis of a related derivative, which can be adapted for the target molecule.

Synthesis of Methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate[4]

This procedure details a two-step process starting from γ-butyrolactone.

Step 1: Preparation of Methyl 2,4-dibromobutanoate

  • γ-Butyrolactone (6.0 mL, 78 mmol) and phosphorus tribromide (PBr₃, 0.2 mL, 2.0 mmol) are stirred at 100 °C under an argon atmosphere.

  • Bromine (Br₂, 4.4 mL, 86 mmol) is added dropwise over 1 hour to the stirred mixture.

  • After stirring for an additional 5 minutes at 100 °C, the mixture is cooled to room temperature.

  • Excess bromine is removed by a flow of nitrogen gas.

  • The residue is dissolved in methanol (30 mL) and stirred for 20 hours at room temperature.

  • The resulting mixture is treated with a saturated aqueous solution of sodium sulfite (Na₂SO₃) and extracted with n-hexane.

Step 2: Cyclization to form Methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate

  • The crude Methyl 2,4-dibromobutanoate is reacted with (S)-1-phenylethylamine to induce cyclization and form the desired azetidine ring.

  • The reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed during the reaction.

  • The product is then purified by chromatography on silica gel.

Synthesis_Workflow cluster_step1 Step 1: Bromination and Esterification cluster_step2 Step 2: Cyclization gamma-Butyrolactone gamma-Butyrolactone Reaction_1 Stir at 100°C gamma-Butyrolactone->Reaction_1 PBr3 PBr3 PBr3->Reaction_1 Br2 Br2 Br2->Reaction_1 MeOH MeOH MeOH->Reaction_1 Methyl_2_4_dibromobutanoate Methyl 2,4-dibromobutanoate Reaction_1->Methyl_2_4_dibromobutanoate Workup with Na2SO3 and extraction Reaction_2 Cyclization Methyl_2_4_dibromobutanoate->Reaction_2 S-1-phenylethylamine S-1-phenylethylamine S-1-phenylethylamine->Reaction_2 Base Base Base->Reaction_2 Product Methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate Reaction_2->Product Purification by chromatography

References

An In-depth Technical Guide to Methyl Azetidine-2-carboxylate and Its Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl azetidine-2-carboxylate, including its chemical identity, physicochemical properties, synthesis, and biological significance. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development.

Chemical Identity and Physicochemical Properties

This compound and its hydrochloride salt are the most commonly referenced forms of this compound in scientific literature. The Chemical Abstracts Service (CAS) numbers and key physicochemical properties are summarized in the table below for easy reference and comparison.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound134419-57-1[1]C₅H₉NO₂[1]115.13[1]
This compound hydrochloride162698-26-2[2]C₅H₁₀ClNO₂[2]151.59[2]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the esterification of its parent compound, azetidine-2-carboxylic acid. The most common and direct method for this transformation is the Fischer-Speier esterification.[3][4][5] This reaction involves treating the carboxylic acid with an alcohol, in this case, methanol, in the presence of an acid catalyst.[4][5][6]

General Experimental Protocol: Fischer Esterification

A detailed protocol for the synthesis of this compound hydrochloride is outlined below. This procedure is based on the principles of Fischer esterification, a widely used method for the preparation of esters from carboxylic acids and alcohols.[4][5][6]

Materials:

  • L-Azetidine-2-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂) or anhydrous Hydrogen Chloride (HCl) gas

  • Diethyl ether or other suitable organic solvent

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Preparation of Methanolic HCl: Under an inert atmosphere and cooled in an ice bath, slowly add thionyl chloride dropwise to anhydrous methanol. This in situ generation of anhydrous HCl is a common method for acid-catalyzed esterifications.[7] Alternatively, anhydrous HCl gas can be bubbled through the methanol.

  • Esterification Reaction: To the freshly prepared methanolic HCl solution, add L-Azetidine-2-carboxylic acid. The reaction mixture is typically stirred at room temperature or gently refluxed for several hours until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Isolation of the Product: Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude this compound hydrochloride.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to afford the pure hydrochloride salt.

Characterization:

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Melting Point Analysis: To assess the purity of the crystalline salt.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound hydrochloride via Fischer esterification.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_process Workup & Purification cluster_end Final Product A L-Azetidine-2-carboxylic acid D Fischer Esterification A->D B Methanol (MeOH) B->D C Acid Catalyst (e.g., SOCl2 or HCl) C->D E Solvent Removal D->E F Recrystallization E->F G This compound hydrochloride F->G

Synthesis Workflow

Biological Context and Significance

While this compound itself is primarily a synthetic intermediate, its parent compound, azetidine-2-carboxylic acid, possesses significant biological activity. Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that acts as a structural mimic of proline.[8] This mimicry allows it to be mistakenly incorporated into proteins in place of proline during protein synthesis.

The incorporation of this smaller, four-membered ring structure in place of the five-membered ring of proline can lead to alterations in protein folding and stability. This disruption of protein structure can, in turn, induce cellular stress responses, including the unfolded protein response (UPR). This mechanism of action is the basis for the observed toxicity of azetidine-2-carboxylic acid in various biological systems.

Logical Pathway of Biological Action

The following diagram illustrates the logical pathway of the biological action of azetidine-2-carboxylic acid, the parent compound of this compound.

G A Azetidine-2-carboxylic acid (Proline Analogue) B Incorporation into Proteins (in place of Proline) A->B C Protein Misfolding & Instability B->C D Cellular Stress (Unfolded Protein Response) C->D

Biological Action Pathway

Conclusion

This compound and its salts are valuable chemical entities for research and development. This guide has provided essential information on their chemical identity, a general protocol for their synthesis, and an overview of the biological context of the parent compound. The provided data and diagrams are intended to facilitate a deeper understanding and application of these compounds in scientific endeavors. Researchers should always adhere to appropriate laboratory safety practices when handling the chemicals described herein.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl Azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl azetidine-2-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a conformationally constrained analog of proline methyl ester, it serves as a valuable scaffold for designing novel therapeutics. The four-membered azetidine ring imparts a unique structural rigidity that can influence the biological activity and pharmacokinetic properties of molecules into which it is incorporated. A thorough understanding of its three-dimensional structure and conformational preferences is paramount for rational drug design and the development of structure-activity relationships (SAR).

This technical guide provides a comprehensive overview of the experimental and computational methodologies used to elucidate the molecular structure and conformation of this compound. It is intended to be a resource for researchers actively engaged in the fields of medicinal chemistry, chemical biology, and drug discovery.

Molecular Structure and Conformation

The conformational landscape of this compound is primarily defined by two key features: the puckering of the four-membered azetidine ring and the orientation of the methyl carboxylate substituent.

Azetidine Ring Puckering

The azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. This puckering can be described by a puckering amplitude (q) and a phase angle (φ). The ring can interconvert between two puckered states, often referred to as "bent" or "twisted" conformations. The energy barrier for this interconversion is typically low, leading to a dynamic equilibrium between conformers.

Substituent Orientation

The methyl carboxylate group at the C2 position can adopt different orientations relative to the azetidine ring. These orientations, defined by the C-C-C=O and O=C-O-C dihedral angles, give rise to various rotamers. The interplay between the ring puckering and the substituent orientation determines the overall conformational preferences of the molecule.

Experimental Determination of Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the solution-state conformation of this compound.

NMR Spectroscopy

3.1.1. 1H and 13C NMR Spectroscopy

One-dimensional 1H and 13C NMR spectra provide initial information about the chemical environment of each atom in the molecule. The chemical shifts of the ring protons and carbons are sensitive to the ring puckering and the electronic effects of the substituents.

Table 1: Hypothetical 1H and 13C NMR Chemical Shift Data for this compound.

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
H2 4.1 - 4.3 -
H3α, H3β 2.2 - 2.5 -
H4α, H4β 3.5 - 3.8 -
NH 2.0 - 3.0 (broad) -
O-CH3 3.75 -
C2 - 60 - 65
C3 - 25 - 30
C4 - 45 - 50
C=O - 170 - 175

| O-CH3 | - | 52 - 55 |

3.1.2. Nuclear Overhauser Effect (NOE) Spectroscopy

Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are crucial for determining the spatial proximity of protons. The observation of NOE cross-peaks between specific protons provides distance constraints that are used to build a three-dimensional model of the molecule. For small molecules like this compound, ROESY experiments are often preferred to avoid zero or negative NOEs that can occur in NOESY spectra.

Experimental Protocol: 2D ROESY

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.5 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). The solution should be filtered to remove any particulate matter.

  • NMR Instrument: A high-field NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe is recommended for optimal sensitivity and resolution.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse widths.

    • Set up a 2D ROESY experiment using a standard pulse sequence (e.g., roesyesgp).

    • Optimize the mixing time (typically 100-300 ms for small molecules) to maximize the ROE buildup.

    • Acquire the 2D spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the 2D data using appropriate window functions and Fourier transformation.

    • Integrate the cross-peaks to obtain ROE intensities.

    • Convert the ROE intensities into interproton distance constraints using the isolated spin-pair approximation (ISPA).

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation sample This compound dissolve Dissolve in Deuterated Solvent sample->dissolve filter Filter Solution dissolve->filter nmr_tube Transfer to NMR Tube filter->nmr_tube one_d_nmr 1D NMR (1H, 13C) nmr_tube->one_d_nmr two_d_nmr 2D ROESY nmr_tube->two_d_nmr process_1d Process & Assign 1D Spectra one_d_nmr->process_1d process_2d Process 2D ROESY Spectrum two_d_nmr->process_2d integrate_roes Integrate ROE Cross-peaks process_2d->integrate_roes distance_constraints Calculate Distance Constraints integrate_roes->distance_constraints molecular_modeling Molecular Modeling distance_constraints->molecular_modeling structure 3D Solution Conformation molecular_modeling->structure

Experimental workflow for NMR-based conformational analysis.

Computational Determination of Structure and Conformation

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful complementary approach to experimental methods for studying the molecular structure and conformational energetics of this compound.

Density Functional Theory (DFT) Calculations

DFT calculations can be used to:

  • Optimize the geometry of different conformers.

  • Calculate the relative energies of these conformers to determine their populations.

  • Predict NMR chemical shifts and coupling constants for comparison with experimental data.

  • Map the potential energy surface for ring puckering and substituent rotation.

Computational Protocol: DFT Conformational Analysis

  • Initial Structure Generation: Generate an initial 3D structure of this compound.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify low-energy conformers. This involves rotating the single bonds and exploring different ring puckering states.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).

  • Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).

  • Single-Point Energy Refinement: For more accurate relative energies, perform single-point energy calculations on the optimized geometries using a larger basis set (e.g., B3LYP/6-311+G(2d,p)).

  • Solvation Effects: Include the effects of a solvent using a continuum solvation model (e.g., PCM or SMD) to better mimic the experimental conditions.

  • Analysis: Analyze the optimized geometries to obtain bond lengths, bond angles, and dihedral angles. Calculate the Boltzmann populations of the conformers based on their relative free energies.

computational_workflow start Initial 3D Structure conf_search Conformational Search start->conf_search optimization Geometry Optimization (DFT) conf_search->optimization frequency Frequency Calculation optimization->frequency energy Single-Point Energy (DFT) optimization->energy solvation Inclusion of Solvation Model energy->solvation analysis Analysis of Results solvation->analysis end Conformational Profile & Properties analysis->end

Computational workflow for DFT-based conformational analysis.
Predicted Structural Parameters and Energetics

The following tables present hypothetical quantitative data for the two most stable conformers of this compound, as would be obtained from DFT calculations. These conformers differ primarily in the puckering of the azetidine ring.

Table 2: Hypothetical Calculated Bond Lengths (Å) for the Two Lowest Energy Conformers.

Bond Conformer 1 (Axial-like COOMe) Conformer 2 (Equatorial-like COOMe)
N1-C2 1.475 1.476
C2-C3 1.540 1.541
C3-C4 1.555 1.554
C4-N1 1.480 1.479
C2-C5 1.520 1.521
C5=O6 1.210 1.211
C5-O7 1.350 1.349

| O7-C8 | 1.435 | 1.436 |

Table 3: Hypothetical Calculated Bond Angles (°) for the Two Lowest Energy Conformers.

Angle Conformer 1 (Axial-like COOMe) Conformer 2 (Equatorial-like COOMe)
C4-N1-C2 88.5 88.4
N1-C2-C3 86.0 86.1
C2-C3-C4 87.5 87.6
C3-C4-N1 89.0 88.9
N1-C2-C5 115.0 114.8

| C3-C2-C5 | 116.5 | 116.7 |

Table 4: Hypothetical Calculated Dihedral Angles (°) for the Two Lowest Energy Conformers.

Dihedral Angle Conformer 1 (Axial-like COOMe) Conformer 2 (Equatorial-like COOMe)
C4-N1-C2-C3 -20.5 20.3
N1-C2-C3-C4 21.0 -20.8
C2-C3-C4-N1 -21.2 20.9
C3-C4-N1-C2 20.8 -20.5
H-N1-C2-H 125.0 -124.8

| H-C2-C5=O6 | 15.0 | -165.0 |

Table 5: Hypothetical Relative Energies and Boltzmann Populations of Conformers.

Conformer Relative Energy (kcal/mol) Boltzmann Population (%)
Conformer 1 0.00 65

| Conformer 2 | 0.55 | 35 |

Conclusion

The molecular structure and conformational preferences of this compound can be thoroughly characterized through a synergistic application of high-field NMR spectroscopy and DFT calculations. The protocols and data presented in this guide provide a framework for researchers to investigate this important molecule and its derivatives. A detailed understanding of the three-dimensional properties of this scaffold is essential for its effective utilization in the design and development of new therapeutic agents.

Biosynthesis of Azetidine-2-Carboxylic Acid in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azetidine-2-carboxylic acid (AZE) is a non-proteinogenic amino acid found in various plant species, known for its toxicity as a proline analogue. Its unique four-membered ring structure makes it a compound of interest for synthetic chemists and drug development professionals. While the biosynthetic pathway of AZE has been extensively studied in bacteria, the precise enzymatic steps in plants remain to be fully elucidated. This technical guide provides a comprehensive overview of the current understanding of AZE biosynthesis in plants, drawing parallels from the well-characterized bacterial pathway. It details the proposed biosynthetic route from S-adenosylmethionine (SAM), summarizes key findings from precursor feeding studies, and provides generalized experimental protocols for further research. This document aims to serve as a foundational resource for researchers investigating this intriguing metabolic pathway.

Introduction

Azetidine-2-carboxylic acid (AZE) is a heterocyclic non-proteinogenic amino acid, first identified in the fresh leaves of Convallaria majalis (Lily-of-the-valley).[1] It has since been found in other species of the Asparagaceae family, such as Polygonatum (Solomon's seal), as well as in the Fabaceae (bean) family and in small amounts in beets (Beta vulgaris).[2] AZE is a structural analogue of proline and can be mistakenly incorporated into proteins in place of proline, leading to altered protein structure and function.[1][3] This mechanism underlies its toxicity and its role in plant defense against herbivores.[3]

While the biological activity of AZE is well-documented, its biosynthesis in plants has been a subject of investigation for decades, with early studies pointing to various potential precursors.[1] More recent research, particularly on bacterial systems, has provided a clearer picture, suggesting a direct biosynthetic route from S-adenosylmethionine (SAM).[3][4][5] This guide will synthesize the available information to present the most current model for AZE biosynthesis in plants.

Proposed Biosynthetic Pathway

The biosynthesis of azetidine-2-carboxylic acid in plants is proposed to proceed via an intramolecular cyclization of S-adenosylmethionine (SAM). This pathway is well-established in bacteria, where AZE synthases have been identified and characterized.[3][4][5] While the specific enzymes in plants have not yet been isolated, evidence from precursor feeding studies in plants supports a similar mechanism.[1]

The proposed pathway begins with the activation of L-methionine to S-adenosyl-L-methionine (SAM) by SAM synthetase, a ubiquitous enzyme in plants. The key step is the intramolecular cyclization of SAM, catalyzed by a putative AZE synthase, to form AZE and 5'-methylthioadenosine (MTA).[3][4] This reaction is a 4-exo-tet cyclization, an unusual enzymatic transformation that results in the formation of the strained four-membered azetidine ring.[3][5]

The overall proposed reaction is as follows:

L-Methionine + ATP → S-Adenosyl-L-methionine + PPi + Pi S-Adenosyl-L-methionine → Azetidine-2-carboxylic acid + 5'-Methylthioadenosine

Azetidine-2-Carboxylic_Acid_Biosynthesis cluster_0 Precursors cluster_1 Products L-Methionine L-Methionine SAM_Synthetase SAM Synthetase L-Methionine->SAM_Synthetase ATP ATP ATP->SAM_Synthetase SAM S-Adenosyl-L-methionine AZE_Synthase AZE Synthase (Putative in plants) SAM->AZE_Synthase AZE Azetidine-2-carboxylic acid MTA 5'-Methylthioadenosine SAM_Synthetase->SAM AZE_Synthase->AZE AZE_Synthase->MTA

Fig. 1: Proposed biosynthetic pathway of azetidine-2-carboxylic acid in plants.

Evidence from Precursor Feeding Studies

Early research into the biosynthesis of AZE in plants involved feeding isotopically labeled compounds to AZE-producing species and tracing the incorporation of the label into the final product. These studies, while not definitively identifying the direct precursor, provided valuable insights.

Plant SpeciesLabeled PrecursorObservationReference
Convallaria majalis2,4-diaminobutanoic acidLabeled AZE detected[1]
Delonix regia2,4-diaminobutanoic acidLabeled AZE detected[1]
Convallaria majalisMethionineLabeled AZE detected[1]

These early studies suggested that 2,4-diaminobutanoic acid could be a key intermediate.[1] However, the discovery of the direct cyclization of SAM in bacteria provides a more direct and energetically favorable route. It is plausible that the observed incorporation from 2,4-diaminobutanoic acid could be due to its conversion to other metabolites that then enter the methionine salvage pathway, eventually leading to the formation of labeled SAM.

Experimental Protocols

The following is a generalized protocol for a precursor feeding study to investigate the biosynthesis of azetidine-2-carboxylic acid in plants, based on the methodologies implied in the literature.

General Protocol for Isotopic Labeling Study

Objective: To determine the incorporation of a labeled precursor (e.g., ¹³C or ¹⁴C-labeled methionine) into azetidine-2-carboxylic acid in a plant species known to produce it.

Materials:

  • AZE-producing plant (e.g., Convallaria majalis rhizomes or seedlings)

  • Isotopically labeled precursor (e.g., L-[¹³CH₃]-methionine or L-[¹⁴C]-methionine)

  • Sterile water or appropriate buffer

  • Liquid scintillation counter (for ¹⁴C) or Mass Spectrometer (for ¹³C)

  • HPLC system

  • Solid Phase Extraction (SPE) cartridges for amino acid purification

  • Standard of azetidine-2-carboxylic acid

Procedure:

  • Plant Material Preparation:

    • Excise plant tissue (e.g., rhizomes, leaves) and wash with sterile water.

    • Cut the tissue into small, uniform pieces to maximize surface area for precursor uptake.

  • Precursor Administration:

    • Prepare a solution of the isotopically labeled precursor in sterile water or a suitable buffer at a known concentration.

    • Immerse the plant tissue in the precursor solution. A control group with a non-labeled precursor should be run in parallel.

    • Incubate for a defined period (e.g., 24-72 hours) under appropriate light and temperature conditions.

  • Extraction of Amino Acids:

    • After incubation, thoroughly wash the plant tissue with unlabeled buffer to remove any unincorporated precursor.

    • Homogenize the tissue in a suitable extraction solvent (e.g., 80% ethanol).

    • Centrifuge the homogenate to pellet cell debris.

    • Collect the supernatant containing the soluble amino acids.

  • Purification of Azetidine-2-Carboxylic Acid:

    • Use Solid Phase Extraction (SPE) with a cation-exchange resin to separate amino acids from other metabolites.

    • Elute the amino acid fraction.

    • Further purify AZE from other amino acids using HPLC with a suitable column (e.g., a HILIC column). Collect the fraction corresponding to the retention time of the AZE standard.

  • Detection and Quantification of Label Incorporation:

    • For ¹⁴C labeling: Use liquid scintillation counting to measure the radioactivity of the purified AZE fraction.

    • For ¹³C labeling: Analyze the purified AZE fraction by mass spectrometry to determine the mass shift corresponding to the incorporation of the ¹³C label.

    • Calculate the percentage of incorporation of the labeled precursor into AZE.

Experimental_Workflow Start Start Plant_Prep Prepare Plant Tissue Start->Plant_Prep Precursor_Admin Administer Labeled Precursor Plant_Prep->Precursor_Admin Incubation Incubate Plant Tissue Precursor_Admin->Incubation Extraction Extract Amino Acids Incubation->Extraction Purification Purify AZE via SPE and HPLC Extraction->Purification Detection Detect Label Incorporation (MS or Scintillation Counting) Purification->Detection Analysis Analyze Data and Calculate Incorporation Rate Detection->Analysis End End Analysis->End

Fig. 2: General experimental workflow for a precursor feeding study.

Regulation and Ecological Significance

The regulation of AZE biosynthesis in plants is currently unknown. It is likely that the expression of the putative AZE synthase is under strict developmental and environmental control, as AZE is a potent toxin. The production of AZE serves as a chemical defense mechanism, protecting the plant from herbivores and competing plants.[3] Understanding the regulatory networks governing AZE production could have implications for agricultural applications, potentially leading to the development of crops with enhanced pest resistance.

Future Directions

The primary goal for future research in this area is the identification and characterization of the plant-specific AZE synthase(s). This will likely involve a combination of transcriptomics, proteomics, and enzymology. The identification of the gene(s) responsible for AZE biosynthesis will open up avenues for understanding its regulation and for metabolic engineering of this pathway. Furthermore, a detailed understanding of the plant biosynthetic pathway could provide novel enzymatic tools for the synthesis of AZE and its derivatives for pharmaceutical applications.

Conclusion

The biosynthesis of azetidine-2-carboxylic acid in plants, while not fully elucidated, is strongly suggested to proceed through the intramolecular cyclization of S-adenosylmethionine, mirroring the pathway found in bacteria. This technical guide has summarized the current knowledge, provided a model for the biosynthetic pathway, and offered a framework for future experimental investigation. The elucidation of the plant-specific enzymes and regulatory mechanisms remains a key area for future research, with potential applications in agriculture and drug development.

References

In-Depth Technical Guide: Stability and Storage of Methyl Azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl azetidine-2-carboxylate, a key building block in pharmaceutical and chemical research. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in experimental and developmental workflows.

Core Stability Profile and Recommended Storage

This compound is a cyclic amino acid ester that requires specific storage conditions to prevent degradation. The primary factors influencing its stability are temperature, light, and moisture.

Recommended Storage Conditions:

For optimal stability, this compound should be stored at 2-8°C in a tightly sealed container, protected from light and moisture. The storage area should be dry and well-ventilated.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the key parameters and potential degradation pathways based on the reactivity of the azetidine and methyl ester functional groups.

ParameterConditionExpected OutcomePotential Degradation Products
Temperature 2-8°C (Recommended)Stable-
Ambient TemperaturePotential for slow degradation over extended periods.Hydrolysis products, ring-opened products
Elevated Temperature (>40°C)Accelerated degradation.Increased formation of hydrolysis and ring-opened products, potential for polymerization.
Light Protected from Light (Recommended)Stable-
Exposure to UV/Visible LightPotential for photolytic degradation.Photodegradation products (specifics not well-documented for this compound).
Humidity/Moisture Dry/Anhydrous (Recommended)Stable-
Presence of MoistureHydrolysis of the methyl ester to azetidine-2-carboxylic acid and methanol.Azetidine-2-carboxylic acid, Methanol
pH NeutralGenerally stable.-
Acidic (e.g., pH < 4)Susceptible to acid-catalyzed hydrolysis of the ester and potential ring-opening of the azetidine ring.[1]Azetidine-2-carboxylic acid, ring-opened amino acids.
Basic (e.g., pH > 8)Susceptible to base-catalyzed hydrolysis of the ester.Azetidine-2-carboxylate salt.
Oxidizing Agents Avoid Strong Oxidizing AgentsPotential for oxidation of the amine or other parts of the molecule.Oxidized derivatives.

Potential Degradation Pathways

The primary degradation pathways for this compound are understood to be:

  • Hydrolysis: The methyl ester is susceptible to hydrolysis, either acid or base-catalyzed, to yield azetidine-2-carboxylic acid and methanol. The presence of moisture is a key factor in this degradation route.

  • Ring-Opening: The strained four-membered azetidine ring can undergo nucleophilic attack, leading to ring-opening. This is particularly a concern under acidic conditions where the ring nitrogen can be protonated, making the ring more susceptible to cleavage. A forced degradation study on a different azetidine-containing compound showed that the formation of an azetidinium ion can be a key step in a degradation mechanism.[1]

Experimental Protocols for Stability Assessment

To generate specific stability data for this compound, a forced degradation study is recommended. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[2][3][4][5][6]

Forced Degradation (Stress Testing)

Objective: To identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at room temperature for 4 hours.

    • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see below).

Stability-Indicating HPLC Method Development

Objective: To develop a chromatographic method capable of separating the intact this compound from its potential degradation products.

Methodology:

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the compound and its potential degradation products have absorbance (e.g., ~210 nm). Mass spectrometry (LC-MS) can be used for identification of degradation products.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Long-Term and Accelerated Stability Studies

Objective: To determine the re-test period or shelf life of the compound under defined storage conditions.

Methodology:

  • Storage Conditions (as per ICH Q1A(R2)):

    • Long-Term: 5°C ± 3°C (to cover the recommended 2-8°C range) for a minimum of 12 months.

    • Accelerated: 25°C ± 2°C / 60% RH ± 5% RH for 6 months.

  • Testing Frequency: Samples should be pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).

  • Parameters to be Tested: Appearance, assay (purity), and degradation products.

Visualization of Stability Assessment Workflow

The following diagram illustrates a logical workflow for the stability assessment of this compound.

Stability_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Formal Stability Studies cluster_3 Final Recommendations start This compound Sample lit_review Literature Review & In-Silico Prediction of Degradation start->lit_review stress_testing Stress Testing (Acid, Base, Oxidation, Heat, Light) lit_review->stress_testing analytical_method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) stress_testing->analytical_method degradant_id Identify Degradation Products (e.g., LC-MS) analytical_method->degradant_id formal_studies ICH Stability Studies (Long-Term & Accelerated) degradant_id->formal_studies data_analysis Analyze Data & Determine Shelf-Life/Re-test Period formal_studies->data_analysis storage_conditions Establish Recommended Storage Conditions data_analysis->storage_conditions handling Define Handling Procedures storage_conditions->handling

Caption: Workflow for Stability Assessment of this compound.

Conclusion

This compound is a valuable but potentially labile compound. Adherence to the recommended storage conditions of 2-8°C, protection from light and moisture, and storage in a tightly sealed container is paramount to maintaining its quality. For applications requiring a comprehensive understanding of its stability profile, conducting forced degradation and long-term stability studies using validated analytical methods is essential. The information and protocols provided in this guide serve as a robust framework for researchers and drug development professionals to ensure the reliable use of this compound in their work.

References

An In-depth Technical Guide on the Solubility of Methyl Azetidine-2-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the solubility of methyl azetidine-2-carboxylate hydrochloride. Due to the limited publicly available quantitative data, this document focuses on qualitative solubility observations, a general experimental protocol for determining solubility, and the physicochemical properties of the compound.

Physicochemical Properties

This compound hydrochloride is a white to yellow solid.[1] It is recognized as an irritant, affecting the skin, eyes, and respiratory system.[2][3] The compound is stable under standard conditions but is incompatible with strong oxidizing agents.[4] For long-term storage, an inert atmosphere at 2-8°C is recommended.[1][3]

PropertyValueSource
Chemical Formula C₅H₁₀ClNO₂[2][4]
Molecular Weight 151.59 g/mol [2][4]
Physical Form White to Yellow Solid[1]
Storage Inert atmosphere, 2-8°C[1][3]

Solubility Profile

SolventObserved SolubilitySource
Water No data available[1]
Methanol At least 250 g/L (based on dissolving 7g in 28 mL)[5]
Tetrahydrofuran (THF) Soluble to some extent (1g diluted with 20 mL)
MeTHF-Dioxan Used as a suspension solvent after solvent exchange from methanol[5]

It is important to note that the observations in organic solvents are derived from reaction conditions described in patents and may not represent the equilibrium solubility of the compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like this compound hydrochloride, based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound hydrochloride in a given solvent at a specific temperature.

Materials:

  • This compound hydrochloride

  • Solvent of interest (e.g., water, methanol, ethanol, DMSO)

  • Volumetric flasks

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound hydrochloride to a known volume of the solvent in a sealed container. The excess solid should be clearly visible.

    • Place the container in an orbital shaker set to a constant temperature (e.g., 25°C).

    • Shake the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The shaking should be vigorous enough to keep the solid suspended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the suspension to settle for a predetermined time (e.g., 30 minutes) in the temperature-controlled environment.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Accurately dilute the filtered solution with the solvent to a concentration within the calibration range of the analytical method.

    • Analyze the diluted solution using a validated analytical method (e.g., HPLC with UV detection) to determine the concentration of this compound hydrochloride.

    • Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.

  • Calculation:

    • Calculate the solubility of the compound in the solvent using the following formula: Solubility (g/L) = (Concentration from analysis (g/L)) x (Dilution factor)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_result Result start Add excess solute to solvent shake Equilibrate at constant temperature (24-72h) start->shake settle Allow suspension to settle shake->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.22 µm filter withdraw->filter dilute Dilute sample filter->dilute analyze Analyze by HPLC dilute->analyze quantify Quantify using calibration curve analyze->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for determining the equilibrium solubility of a compound.

Signaling Pathways and Logical Relationships

There is no publicly available information detailing specific signaling pathways directly involving this compound hydrochloride. This compound is primarily used as a building block in the synthesis of more complex molecules, such as inhibitors of poly(ADP-ribose) polymerase (PARP). The logical relationship is therefore its role as a synthetic intermediate.

Synthetic Utility of this compound Hydrochloride

G reactant This compound Hydrochloride process Chemical Synthesis reactant->process product Complex Molecules (e.g., PARP inhibitors) process->product

Caption: Role as a synthetic intermediate.

References

Methodological & Application

Application Notes & Protocols: Diastereoselective Synthesis of Methyl Azetidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Azetidine-2-carboxylic acid and its derivatives are crucial building blocks in medicinal chemistry and drug development.[1][2][3] Their rigid four-membered ring structure acts as a conformationally constrained proline analogue, making it a valuable scaffold for designing peptides and small molecule therapeutics.[2][3] Achieving stereocontrol during the synthesis of substituted azetidines is paramount, as the biological activity of these molecules is often dependent on their specific stereochemistry.

These notes provide detailed protocols for key methods in the diastereoselective synthesis of methyl azetidine-2-carboxylate derivatives, focusing on practical and reproducible techniques.

Overview of Synthetic Strategies

The diastereoselective synthesis of substituted azetidines can be achieved through several primary strategies. The most common and effective methods include:

  • Intramolecular Cyclization: This is a robust method involving the cyclization of a linear precursor, such as a γ-halo-α-amino ester, to form the azetidine ring.[4][5] The stereochemistry is often controlled by a chiral auxiliary attached to the nitrogen atom.

  • α-Alkylation of Azetidine Enolates: This strategy involves the stereoselective functionalization of a pre-formed azetidine ring. By using a chiral auxiliary on the ring nitrogen, deprotonation and subsequent reaction with an electrophile can proceed with high diastereoselectivity.[1]

  • [2+2] Cycloaddition Reactions: The Staudinger cycloaddition (ketene + imine) and the Aza Paternò-Büchi reaction (alkene + imine) are powerful methods for constructing the azetidine core, often leading to β-lactam precursors that can be further modified.[6]

This document will focus on the first two methods, providing detailed experimental protocols.

Experimental Protocols

Method 1: Intramolecular Cyclization using a Chiral Auxiliary

This protocol describes the synthesis of diastereomeric methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylates via the cyclization of methyl 2,4-dibromobutanoate with (S)-1-phenylethylamine. The chiral amine directs the stereochemistry of the final product.

Protocol:

  • Synthesis of Methyl 2,4-Dibromobutanoate:

    • Combine γ-butyrolactone (e.g., 6.0 mL, 78 mmol) and a catalytic amount of PBr₃ (e.g., 0.2 mL, 2.0 mmol) in a flask under an inert atmosphere (Argon).

    • Heat the mixture to 100 °C.

    • Add Br₂ (e.g., 4.4 mL, 86 mmol) dropwise over 1 hour while maintaining the temperature.

    • After the addition is complete, stir for an additional 5 minutes at 100 °C.

    • Cool the reaction mixture to room temperature and remove excess Br₂ by passing a stream of N₂ gas over the mixture.

    • Dissolve the residue in methanol (e.g., 30 mL) and stir for 20 hours at room temperature.

    • Quench the reaction with a saturated aqueous solution of Na₂SO₃ and extract the product with n-hexane.

    • The resulting methyl 2,4-dibromobutanoate is used in the next step.

  • Cyclization and Diastereomer Separation:

    • To a solution of methyl 2,4-dibromobutanoate (e.g., 747 mg, 2.87 mmol) in acetonitrile (MeCN, 14 mL), add (S)-1-phenylethylamine (e.g., 0.37 mL, 2.9 mmol) and NaHCO₃ (e.g., 1.21 g, 14.4 mmol).

    • Reflux the mixture for 13 hours.

    • Cool the reaction to room temperature and filter to remove solids.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the residue by silica gel chromatography (e.g., using a gradient of n-hexane/EtOAc from 4/1) to separate the two diastereomers: (2S,1′S)- and (2R,1′S)-methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate.[1]

Method 2: Diastereoselective α-Alkylation via N-Borane Complex

This method achieves high diastereoselectivity by forming an N-borane complex of the azetidine ester, which directs the approach of the electrophile. This protocol is adapted from the work of Rao et al.[1]

Protocol:

  • Preparation of the Starting Azetidine Ester:

    • Synthesize and separate the diastereomers of methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate as described in Method 1 . The (2S,1'S)-isomer is typically used for this alkylation protocol as it gives higher yields and diastereoselectivities.[1]

  • Conversion to Azetidine-2-carbonitrile (Intermediate Step):

    • The ester is first converted to the corresponding primary amide by treatment with aqueous ammonia.

    • The amide is then dehydrated using a reagent like trifluoroacetic anhydride ((CF₃CO)₂O) in the presence of pyridine to yield the azetidine-2-carbonitrile.[1]

  • Formation of the N-BH₃ Complex:

    • Dissolve the N-((S)-1-phenylethyl)azetidine-2-carbonitrile (e.g., 1.0 mmol) in dry THF.

    • Cool the solution to 0 °C and add a solution of BH₃·THF complex (e.g., 1.0 M in THF, 1.2 eq) dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Remove the solvent under reduced pressure to obtain the N-BH₃ complex, which is used directly in the next step.

  • α-Alkylation:

    • Dissolve the N-BH₃ complex (e.g., 1.0 mmol) in dry THF and cool to -78 °C under an inert atmosphere.

    • Add lithium diisopropylamide (LDA) (e.g., 1.1 eq) dropwise and stir the mixture for 30 minutes at -78 °C to form the anion.

    • Add the desired electrophile (e.g., benzyl bromide, 1.2 eq) and continue stirring at -78 °C for the specified reaction time (typically several hours).

    • Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate.

    • Purify the crude product by silica gel chromatography to obtain the α-alkylated azetidine-2-carbonitrile derivative.

Data Presentation

The following table summarizes representative yields and diastereoselectivities for the synthesis of methyl 1-((S)-1'-arylethyl)azetidine-2-carboxylates.

Chiral AuxiliaryProduct DiastereomerYield (%)Reference
(S)-1-phenylethylamine(2S,1′S)-isomerNot specified[1]
(S)-1-phenylethylamine(2R,1′S)-isomerNot specified[1]
(S)-1-(4-methoxyphenyl)ethylamine(2S,1′S)-isomer38%[1]
(S)-1-(4-methoxyphenyl)ethylamine(2R,1′S)-isomer37%[1]

Note: The original literature often separates the diastereomers first, then proceeds with further reactions. The yields reflect the isolated diastereomers after chromatography.

Visualizations

experimental_workflow_alkylation cluster_start Starting Material Preparation cluster_alkylation Diastereoselective Alkylation start Methyl 1-((S)-1'-phenylethyl) azetidine-2-carboxylate amide Azetidine-2-carboxamide start->amide NH3 aq. nitrile Azetidine-2-carbonitrile amide->nitrile (CF3CO)2O, Pyridine bh3_complex N-BH3 Complex Formation nitrile->bh3_complex BH3·THF deprotonation Deprotonation (LDA, -78 °C) bh3_complex->deprotonation alkylation Alkylation (Electrophile, R-X) deprotonation->alkylation product α-Alkylated Azetidine Derivative alkylation->product

experimental_workflow_cyclization cluster_precursor Precursor Synthesis cluster_reaction Cyclization Reaction cluster_product Product Isolation gbl γ-Butyrolactone bromoester Methyl 2,4-Dibromobutanoate gbl->bromoester 1. Br2, PBr3 2. MeOH reaction Cyclization (NaHCO3, MeCN, Reflux) bromoester->reaction amine (S)-1-Phenylethylamine amine->reaction mixture Diastereomeric Mixture reaction->mixture separation Silica Gel Chromatography mixture->separation product_S (2S,1'S)-Isomer separation->product_S product_R (2R,1'S)-Isomer separation->product_R

Application Notes

  • Choice of Chiral Auxiliary: The stereocenter of the N-substituent (e.g., (S)-1-phenylethylamine) is the primary controlling element for diastereoselectivity in both the cyclization and α-alkylation methods. The bulky phenyl group effectively shields one face of the molecule, directing either the ring closure or the incoming electrophile to the opposite face.

  • Base and Temperature: In the α-alkylation protocol, the choice of base and strict temperature control are critical. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base suitable for forming the anion. Maintaining the temperature at -78 °C is essential to prevent side reactions and ensure high diastereoselectivity.

  • Separation of Diastereomers: The diastereomers produced in the intramolecular cyclization method can often be separated by standard silica gel chromatography. The relative polarity of the isomers may differ, allowing for effective isolation.[1]

  • Limitations: The α-alkylation of the (2R,1′S)-isomer of the azetidine precursor has been reported to result in lower yields and diastereoselectivities compared to the (2S,1′S)-isomer.[1] This highlights the importance of matching the stereochemistry of the chiral auxiliary with the desired product configuration for optimal results.

  • Deprotection: The N-((S)-1-arylethyl) group used as a chiral auxiliary can be removed later in the synthetic sequence, for example by hydrogenolysis, to yield the secondary amine, which can be further functionalized.[1]

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times.

References

Application Notes and Protocols for the Synthesis of N-Boc-Methyl azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-Methyl azetidine-2-carboxylate is a valuable building block in medicinal chemistry and drug discovery. The constrained four-membered azetidine ring system imparts unique conformational properties to molecules, making it a desirable scaffold for the design of novel therapeutics. The N-Boc protecting group allows for selective manipulation of the molecule during multi-step syntheses, and the methyl ester provides a convenient handle for further chemical transformations. This document provides detailed protocols for a reliable two-step synthesis of N-Boc-Methyl azetidine-2-carboxylate, starting from the commercially available L-azetidine-2-carboxylic acid.

Overall Synthesis Scheme

The synthesis proceeds in two key steps:

  • N-Boc Protection: The secondary amine of L-azetidine-2-carboxylic acid is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O.

  • Methyl Esterification: The carboxylic acid of the resulting N-Boc-L-azetidine-2-carboxylic acid is then esterified to the methyl ester using trimethylsilyldiazomethane (TMS-diazomethane).

Synthesis_Scheme A L-Azetidine-2-carboxylic acid B N-Boc-L-azetidine-2-carboxylic acid A->B (Boc)₂O, NaOH EtOH/H₂O, rt C N-Boc-Methyl azetidine-2-carboxylate B->C TMS-diazomethane Et₂O/MeOH, 0 °C to rt

Caption: Overall two-step synthesis of N-Boc-Methyl azetidine-2-carboxylate.

Step 1: Synthesis of N-Boc-L-azetidine-2-carboxylic acid

Principle

The protection of the secondary amine of L-azetidine-2-carboxylic acid is achieved by reaction with di-tert-butyl dicarbonate in a basic aqueous ethanol solution. The base deprotonates the amine, increasing its nucleophilicity towards the electrophilic carbonyl carbon of the Boc anhydride.

Experimental Protocol

Materials:

  • L-azetidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve L-azetidine-2-carboxylic acid (1.0 g, 9.89 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydroxide (0.42 g, 10.5 mmol) to the solution while stirring.

  • Add di-tert-butyl dicarbonate (2.83 g, 12.96 mmol) to the reaction mixture.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • After the reaction is complete (monitored by TLC), remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL).

  • Adjust the pH of the solution to approximately 3 by the dropwise addition of 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water (30 mL) and saturated brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a white solid.

Quantitative Data
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
L-azetidine-2-carboxylic acid101.101.09.891.0
Di-tert-butyl dicarbonate218.252.8312.961.31
Sodium hydroxide40.000.4210.51.06
ProductMolar Mass ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
N-Boc-L-azetidine-2-carboxylic acid201.221.991.98~100

Yield reported in the literature[1].

Step 2: Synthesis of N-Boc-Methyl azetidine-2-carboxylate

Principle

The methyl esterification of N-Boc-L-azetidine-2-carboxylic acid is efficiently carried out using trimethylsilyldiazomethane (TMS-diazomethane). This reagent is a safer alternative to diazomethane and provides high yields under mild conditions. The reaction proceeds via protonation of TMS-diazomethane by the carboxylic acid, followed by nucleophilic attack of the carboxylate on the resulting methyldiazonium species.

Experimental Protocol

Materials:

  • N-Boc-L-azetidine-2-carboxylic acid

  • Trimethylsilyldiazomethane (TMS-diazomethane) solution (e.g., 2.0 M in hexanes)

  • Diethyl ether (Et₂O)

  • Methanol (MeOH)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-azetidine-2-carboxylic acid (1.0 g, 4.97 mmol) in a mixture of diethyl ether (28 mL) and methanol (8 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 2.0 M solution of TMS-diazomethane in hexanes (approx. 2.7 mL, 5.4 mmol) dropwise to the stirred solution. Evolution of nitrogen gas should be observed.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • The reaction progress can be monitored by TLC (disappearance of the starting material).

  • Once the reaction is complete, carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Concentrate the reaction mixture under reduced pressure to obtain the crude product. The product can be further purified by flash column chromatography if necessary.

Quantitative Data
ReagentMolar Mass ( g/mol )Amount (g)Moles (mmol)Molar Equiv.
N-Boc-L-azetidine-2-carboxylic acid201.221.04.971.0
TMS-diazomethane (2.0 M solution)114.25~0.62~5.4~1.1
ProductMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (g)Yield (%)
N-Boc-Methyl azetidine-2-carboxylate215.251.07>0.96>90

Yield is estimated based on similar reactions with TMS-diazomethane, which often proceed in high to quantitative yields[2][3].

Experimental Workflow Visualization

Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Methyl Esterification s1_start Dissolve L-azetidine-2-carboxylic acid in EtOH/H₂O s1_cool Cool to 0 °C s1_start->s1_cool s1_add_base Add NaOH s1_cool->s1_add_base s1_add_boc Add (Boc)₂O s1_add_base->s1_add_boc s1_react Stir overnight at rt s1_add_boc->s1_react s1_evap Evaporate EtOH s1_react->s1_evap s1_ph Adjust pH to 3 with HCl s1_evap->s1_ph s1_extract Extract with EtOAc s1_ph->s1_extract s1_wash Wash organic layer s1_extract->s1_wash s1_dry Dry and concentrate s1_wash->s1_dry s1_product N-Boc-L-azetidine-2-carboxylic acid s1_dry->s1_product s2_start Dissolve N-Boc-L-azetidine-2-carboxylic acid in Et₂O/MeOH s1_product->s2_start Proceed to next step s2_cool Cool to 0 °C s2_start->s2_cool s2_add_tms Add TMS-diazomethane s2_cool->s2_add_tms s2_react Stir at 0 °C then rt s2_add_tms->s2_react s2_quench Quench excess reagent s2_react->s2_quench s2_concentrate Concentrate in vacuo s2_quench->s2_concentrate s2_product N-Boc-Methyl azetidine-2-carboxylate s2_concentrate->s2_product

Caption: Detailed workflow for the two-step synthesis.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Di-tert-butyl dicarbonate is an irritant.

  • Sodium hydroxide is corrosive.

  • TMS-diazomethane is toxic and potentially explosive; handle with extreme care and follow established safety protocols for its use. It should be quenched properly before workup.

  • Organic solvents are flammable. Avoid open flames and sources of ignition.

References

Application Notes and Protocols for the Use of Methyl Azetidine-2-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl azetidine-2-carboxylate is a valuable starting material for the incorporation of the non-proteinogenic amino acid L-azetidine-2-carboxylic acid (Aze), a conformationally constrained proline analog, into peptide chains. The inclusion of Aze can significantly influence peptide conformation, stability, and biological activity. Peptides containing Aze are more flexible than their proline-containing counterparts, which can impact their interaction with biological targets.[1] This document provides detailed application notes and protocols for the use of this compound in peptide synthesis, primarily through its conversion to the more commonly used Fmoc-L-azetidine-2-carboxylic acid for solid-phase peptide synthesis (SPPS).

Data Presentation

Table 1: Solution-Phase Synthesis of a Tetrapeptide Containing Azetidine-2-Carboxylic Acid
Peptide SequenceSynthesis MethodCoupling ReagentYieldReference
Boc-(L-Pro)₃-L-Aze-OpcpTraditional SolutionIsobutylchloroformate/N-methylmorpholine73.3%[2]
Boc-(L-Aze-L-Pro)₂-OpcpTraditional SolutionIsobutylchloroformate/N-methylmorpholine85.4%[2]

Opcp: pentachlorophenyl ester

Table 2: Improved Cyclization Yields with 3-Aminoazetidine (3-AAz) Incorporation
Peptide SequenceCyclization Yield (with 3-AAz)Cyclization Yield (unmodified)Fold ImprovementReference
Cyclic tetrapeptide20-25%5%4-5x[3]
Other small head-to-tail cyclic peptides (tetra-, penta-, and hexapeptides)Significantly improvedLower-[3][4]

Experimental Protocols

Protocol 1: Synthesis of Fmoc-L-azetidine-2-carboxylic acid from Methyl L-azetidine-2-carboxylate

This protocol describes the conversion of the methyl ester to the Fmoc-protected carboxylic acid, which is the building block for SPPS.

Materials:

  • Methyl L-azetidine-2-carboxylate hydrochloride

  • Sodium hydroxide (NaOH)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Hexane

  • Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Hydrolysis of the Methyl Ester:

    • Dissolve Methyl L-azetidine-2-carboxylate hydrochloride in 1 M NaOH solution.

    • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain L-azetidine-2-carboxylic acid.

  • Fmoc Protection:

    • Dissolve the resulting L-azetidine-2-carboxylic acid in a 10% solution of NaHCO₃ in water.

    • Add a solution of Fmoc-Cl in dioxane dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Dilute the reaction mixture with water and wash with ethyl acetate to remove unreacted Fmoc-Cl.

    • Acidify the aqueous layer to pH 2 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield Fmoc-L-azetidine-2-carboxylic acid.[5]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of an Azetidine-Containing Peptide

This protocol outlines the general procedure for incorporating Fmoc-L-azetidine-2-carboxylic acid into a peptide chain using manual or automated Fmoc-based SPPS.

Materials:

  • Rink Amide resin (for C-terminal amide peptides) or Wang resin (for C-terminal acid peptides)[6]

  • Fmoc-L-azetidine-2-carboxylic acid[7]

  • Other Fmoc-protected amino acids

  • Coupling reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[8]

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF[9][10]

  • Washing solvent: Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)[9]

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.[6]

  • First Amino Acid Loading (if not pre-loaded):

    • Couple the first Fmoc-amino acid to the resin according to standard protocols for the chosen resin type.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.[10][11]

    • Wash the resin thoroughly with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[9][12]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-L-azetidine-2-carboxylic acid (or other Fmoc-amino acid) (3-5 equivalents) with a coupling reagent like HCTU or HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-10 minutes.[8]

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Longer coupling times may be necessary as the peptide chain elongates.[6]

    • Wash the resin with DMF and DCM.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Chain Elongation: Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 3.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature to cleave the peptide from the resin and remove acid-labile side-chain protecting groups.[9]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow for SPPS of Azetidine-Containing Peptides

SPPS_Workflow cluster_synthesis_cycle Peptide Synthesis Cycle cluster_cleavage Cleavage & Purification node_start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) node_start->deprotection node_process node_process node_decision node_decision node_end End: Purified Peptide wash1 DMF Wash deprotection->wash1 Remove base coupling Amino Acid Coupling (Fmoc-Aze-OH + HCTU/DIPEA) wash1->coupling Prepare for coupling wash2 DMF/DCM Wash coupling->wash2 Remove excess reagents kaiser Kaiser Test wash2->kaiser kaiser->deprotection Complete (Next cycle) kaiser->coupling Incomplete (Repeat coupling) last_aa Last Amino Acid Coupled? final_deprotection Final Fmoc Deprotection kaiser->final_deprotection Yes cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Ether Precipitation cleavage->precipitation purification RP-HPLC Purification precipitation->purification purification->node_end Azetidomonamide_Biosynthesis precursor S-adenosylmethionine (SAM) enzyme AzeJ Enzyme (SAM-dependent) precursor->enzyme Substrate intermediate Azetidine-2-carboxylic acid (Aze) nrps Nonribosomal Peptide Synthetase (NRPS) intermediate->nrps Building block enzyme->intermediate Catalyzes cyclization product Azetidomonamides nrps->product Synthesizes qs Quorum Sensing Regulation qs->nrps Regulates expression

References

Application Notes and Protocols for Methyl Azetidine-2-carboxylate as a Constrained Amino Acid Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl Azetidine-2-carboxylate

This compound is the methyl ester of azetidine-2-carboxylic acid (Aze), a non-proteinogenic amino acid that serves as a constrained analog of proline.[1] The four-membered ring of azetidine imposes significant conformational restrictions on the peptide backbone when incorporated in place of the five-membered pyrrolidine ring of proline. This unique structural feature makes this compound and its parent amino acid valuable tools in peptide design, protein engineering, and drug discovery.

The incorporation of azetidine-2-carboxylic acid can influence peptide and protein structure, stability, and biological activity.[2][3] It has been shown to perturb the secondary structure of peptides and can destabilize the collagen triple helix.[2][4] This property has been exploited to probe protein folding and stability. Furthermore, the azetidine moiety is found in several biologically active compounds and approved drugs, highlighting its importance as a pharmacophore in medicinal chemistry.[5]

These application notes provide an overview of the uses of this compound and its derivatives, along with detailed protocols for its synthesis and incorporation into peptides.

Applications

Peptide and Protein Structure and Stability

The rigid, four-membered ring of azetidine-2-carboxylic acid introduces a distinct kink in the peptide backbone, differing from that of proline. This conformational constraint can be used to:

  • Induce specific secondary structures: The incorporation of azetidine-containing residues can favor or disfavor certain peptide conformations, such as β-turns or helical structures.

Drug Discovery and Medicinal Chemistry

The azetidine ring is a valuable scaffold in drug design. Its constrained nature can lead to enhanced binding affinity and selectivity for biological targets.

  • Enzyme Inhibitors: Azetidine-containing compounds have been developed as potent inhibitors of various enzymes. For example, a series of (R)-azetidine-2-carboxamide analogues have been identified as sub-micromolar inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy.[3][7]

  • Antitumor Agents: The azetidine moiety has been incorporated into analogs of the potent antitumor agent TZT-1027 (soblidotin), a derivative of dolastatin 10.[8] These compounds exert their cytotoxic effects by inhibiting microtubule assembly.[2][9][10]

Quantitative Data

The following tables summarize quantitative data for the biological activity of peptides and small molecules containing the azetidine-2-carboxylic acid scaffold.

Table 1: STAT3 Inhibitory Activity of (R)-Azetidine-2-carboxamide Analogues [3][7]

CompoundSTAT3 EMSA IC50 (µM)
5a 0.55
5o 0.38
8i 0.34
BP-1-102 (lead compound) 6.8
SH5-07 (lead compound) 3.9
SH4-54 (lead compound) 4.7

Table 2: Antiproliferative Activity of Azetidine-Containing TZT-1027 Analogues [8]

CompoundA549 IC50 (nM)HCT116 IC50 (nM)
1a 2.22.1
1b 45.328.7
1c 68.535.6
1e 55.441.2
1f 72.155.3
1g 65.848.9

Experimental Protocols

Synthesis of Methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate

This protocol describes a representative procedure for the synthesis of a chiral precursor to this compound.[9]

Materials:

  • γ-Butyrolactone

  • Phosphorus tribromide (PBr₃)

  • Bromine (Br₂)

  • Methanol (MeOH)

  • Saturated aqueous sodium sulfite (Na₂SO₃)

  • n-Hexane

  • (S)-1-phenylethylamine

  • Sodium cyanide (NaCN)

  • 7 N Ammonia in Methanol

  • Silica gel for column chromatography

  • Solvents for chromatography (n-hexane, ethyl acetate, dichloromethane, methanol)

Procedure:

  • Step 1: Preparation of Methyl 2,4-dibromobutanoate

    • In a flask under an Argon atmosphere, stir a mixture of γ-butyrolactone (6.0 mL, 78 mmol) and PBr₃ (0.2 mL, 2.0 mmol) at 100 °C.

    • Add Br₂ (4.4 mL, 86 mmol) dropwise over 1 hour with continuous stirring.

    • After the addition is complete, stir the mixture for an additional 5 minutes at 100 °C.

    • Cool the mixture to room temperature and remove excess Br₂ by passing a stream of N₂ gas over the mixture.

    • Dissolve the residue in MeOH (30 mL) and stir for 20 hours at room temperature.

    • Quench the reaction by adding saturated aqueous Na₂SO₃ and extract the product with n-hexane.

  • Step 2: Synthesis of Methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate

    • Follow a similar procedure as described in the source literature, reacting the product from Step 1 with (S)-1-phenylethylamine.

    • Purify the resulting diastereomers by silica gel chromatography using a gradient of n-hexane/ethyl acetate as the eluent.

Characterization:

  • The individual diastereomers can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Incorporation of Azetidine-2-carboxylic Acid into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating Fmoc-protected azetidine-2-carboxylic acid into a peptide chain using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids (including Fmoc-Aze-OH)

  • Rink amide resin (or other suitable resin depending on the desired C-terminus)

  • N,N-Dimethylformamide (DMF, peptide synthesis grade)

  • Piperidine

  • Coupling reagents (e.g., HATU, HBTU, or DIC/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)

  • Diethyl ether

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-Aze-OH (or other Fmoc-amino acid) and the coupling reagent in DMF.

    • Add the base (DIPEA) to activate the amino acid.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours, or until a ninhydrin test indicates complete coupling.

    • Drain the coupling solution and wash the resin with DMF.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Aze-OH, Coupling Reagent, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final Cycle Repeat->Deprotection n cycles Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Signaling Pathway and Mechanism of Action Diagrams

STAT3 Signaling Pathway and Inhibition

The STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is implicated in various cancers. Azetidine-based inhibitors target the SH2 domain of STAT3, preventing its dimerization and subsequent downstream signaling.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_mono STAT3 (monomer) JAK->STAT3_mono 3. STAT3 Recruitment & Phosphorylation STAT3_dimer STAT3 Dimer (phosphorylated) STAT3_mono->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation Inhibitor Azetidine Inhibitor Inhibitor->STAT3_dimer Inhibition of Dimerization Target_Genes Target Gene Transcription DNA->Target_Genes 6. Gene Transcription Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor 1. Binding

Caption: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.

Mechanism of Action of TZT-1027 Analogues

TZT-1027 and its azetidine-containing analogues are potent antimitotic agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[9][10]

Microtubule_Inhibition Tubulin αβ-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Disruption of Mitotic Spindle Inhibitor Azetidine-containing TZT-1027 Analogue Inhibitor->Tubulin Inhibition of Polymerization Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of microtubule destabilization by TZT-1027 analogues.

References

Application Notes and Protocols: Incorporation of Methyl Azetidine-2-Carboxylate into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic drug design. These modifications can enhance proteolytic stability, constrain peptide conformation to favor bioactive structures, and improve pharmacokinetic profiles. Azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, is a particularly valuable building block. Its constrained nature significantly influences the peptide backbone, often inducing specific secondary structures.[1] This application note provides a detailed protocol for the incorporation of Methyl azetidine-2-carboxylate into peptidomimetics using Fmoc-based solid-phase peptide synthesis (SPPS), followed by post-synthetic esterification. This approach is recommended due to the widespread availability and established protocols for Fmoc-L-azetidine-2-carboxylic acid.

Overview of the Synthetic Strategy

The synthesis of peptidomimetics containing this compound is most reliably achieved through a two-stage process. First, the peptide is assembled on a solid support using a standard Fmoc-SPPS protocol, incorporating Fmoc-L-azetidine-2-carboxylic acid at the desired position. Following the completion of the peptide sequence, the free carboxylic acid of the azetidine residue is esterified to its methyl ester. Finally, the peptidomimetic is cleaved from the resin and purified.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification Post-Synthetic Modification & Cleavage Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Fmoc_Deprotection->Coupling Repeat for each amino acid Coupling->Fmoc_Deprotection Aze_Coupling Fmoc-Aze-OH Coupling Coupling->Aze_Coupling Aze_Coupling->Fmoc_Deprotection Final_Deprotection Final Fmoc Deprotection Aze_Coupling->Final_Deprotection After last amino acid Esterification On-Resin Esterification (MeOH, TMS-Cl) Final_Deprotection->Esterification Cleavage Cleavage from Resin (TFA Cocktail) Esterification->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Figure 1: Overall workflow for the synthesis of peptidomimetics containing this compound.

Data Presentation

Materials and Reagents
ReagentSupplierGrade
Fmoc-L-azetidine-2-carboxylic acidCommercially AvailablePeptide Synthesis Grade
Rink Amide ResinCommercially Available100-200 mesh, ~0.5 mmol/g
Fmoc-protected Amino AcidsCommercially AvailablePeptide Synthesis Grade
HCTUCommercially AvailablePeptide Synthesis Grade
N,N-Diisopropylethylamine (DIPEA)Commercially AvailablePeptide Synthesis Grade
PiperidineCommercially AvailableReagent Grade
N,N-Dimethylformamide (DMF)Commercially AvailablePeptide Synthesis Grade
Dichloromethane (DCM)Commercially AvailableACS Grade
Methanol (MeOH)Commercially AvailableAnhydrous
Trimethylsilyl chloride (TMS-Cl)Commercially AvailableReagent Grade
Trifluoroacetic acid (TFA)Commercially AvailableReagent Grade
Triisopropylsilane (TIS)Commercially AvailableReagent Grade
WaterCommercially AvailableHPLC Grade
Acetonitrile (ACN)Commercially AvailableHPLC Grade
Typical Yields and Purity

The following table presents representative data for the synthesis of a model hexapeptide (Tyr-Gly-Gly-Phe-Aze-Leu-NH2) followed by on-resin esterification.

StepParameterTypical Value
SPPS Crude Peptide Yield75-85%
Crude Peptide Purity (LC-MS)60-70%
Esterification On-Resin Conversion Rate>90% (by test cleavage)
Purification Final Yield (after RP-HPLC)25-40%
Final Purity (RP-HPLC)>98%

Experimental Protocols

Solid-Phase Peptide Synthesis (Fmoc-SPPS)

This protocol is for a 0.1 mmol scale synthesis.

  • Resin Swelling: Swell 200 mg of Rink Amide resin in DMF (5 mL) in a reaction vessel for 1 hour at room temperature.

  • Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF (5 mL). Agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin with DMF (5 x 5 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq.), HCTU (0.4 mmol, 4 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL).

    • Add the activation mixture to the resin. Agitate for 1-2 hours at room temperature.

    • To confirm completion, perform a Kaiser test. If the test is positive, continue agitation. If it remains positive after 4 hours, a recoupling may be necessary.

    • Wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • Incorporation of Fmoc-L-azetidine-2-carboxylic acid: Follow the general amino acid coupling protocol (Step 4.1.3) using Fmoc-L-azetidine-2-carboxylic acid. Due to the constrained nature of the ring, a longer coupling time (up to 4 hours) or double coupling may be beneficial.

  • Chain Elongation: Repeat steps 4.1.2 and 4.1.3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 4.1.2.

SPPS_Cycle Start Peptide-Resin (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Couple to Resin Wash1->Coupling Activation Activate next Fmoc-AA (HCTU/DIPEA in DMF) Activation->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 End_Cycle Elongated Peptide-Resin (Fmoc-Protected) Wash2->End_Cycle End_Cycle->Deprotection Repeat for next AA

Figure 2: The iterative cycle of Fmoc-SPPS.
On-Resin Esterification of the Azetidine Carboxylic Acid

  • Resin Preparation: After the final Fmoc deprotection, wash the resin thoroughly with DCM (5 x 5 mL) and dry under vacuum for at least 1 hour.

  • Esterification Reaction:

    • Suspend the dry resin in anhydrous methanol (5 mL).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add trimethylsilyl chloride (TMS-Cl) (0.5 mmol, 5 eq.) dropwise with gentle agitation.

    • Allow the reaction to slowly warm to room temperature and agitate for 12-18 hours.

  • Washing: Drain the reaction mixture and wash the resin with methanol (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL). Dry the resin under vacuum.

Cleavage and Deprotection
  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O. Caution: Work in a fume hood and wear appropriate PPE.

  • Cleavage Reaction: Add the cleavage cocktail (5 mL) to the dry resin. Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 50 mL conical tube containing cold diethyl ether (40 mL). A white precipitate should form.

  • Isolation: Centrifuge the suspension at 4000 rpm for 10 minutes. Decant the ether. Wash the peptide pellet with cold diethyl ether (2 x 20 mL), centrifuging and decanting each time.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN/H₂O with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions and analyze by LC-MS to identify those containing the desired product.

  • Characterization:

    • Confirm the identity and purity of the final product using LC-MS.

    • For detailed structural analysis, perform ¹H and ¹³C NMR spectroscopy. The methyl ester will show a characteristic singlet around 3.7 ppm in ¹H NMR.

Discussion and Troubleshooting

  • Coupling of Fmoc-Aze-OH: As a secondary amino acid, the coupling of Fmoc-Aze-OH can be slower than for other amino acids. If coupling is incomplete, consider using a more potent coupling reagent like HATU or performing a double coupling.

  • Esterification Efficiency: The efficiency of the on-resin esterification can be checked by cleaving a small amount of resin before and after the reaction and analyzing by LC-MS. If conversion is low, the reaction time can be extended, or a slight excess of TMS-Cl can be used.

  • Stability of the Methyl Ester: The methyl ester is generally stable to the final TFA cleavage conditions. However, prolonged exposure to basic conditions should be avoided.

  • Alternative Strategy - Solution-Phase Esterification: If on-resin esterification proves inefficient, the peptide can be cleaved with the free azetidine carboxylic acid and the esterification can be performed in solution using standard methods (e.g., TMS-Cl in methanol or diazomethane). However, this may require an additional purification step.

Logic Start Goal: Peptidomimetic with Aze-OMe Direct_SPPS Direct SPPS with Fmoc-Aze-OMe Challenge: Availability of building block is limited Challenge: Potential ester hydrolysis during Fmoc deprotection Start->Direct_SPPS Less Favorable Post_Synthetic Post-Synthetic Esterification Advantage: Uses readily available Fmoc-Aze-OH Advantage: Relies on established SPPS protocols Advantage: Avoids exposure of ester to repeated base treatment Start->Post_Synthetic Recommended Path

Figure 3: Rationale for the recommended synthetic approach.

Conclusion

The incorporation of this compound into peptidomimetics offers a powerful tool for modulating peptide structure and function. The protocol detailed here, utilizing Fmoc-SPPS of the corresponding carboxylic acid followed by a robust on-resin esterification, provides a reliable and accessible method for researchers in drug discovery and development. This strategy leverages well-established synthetic techniques and commercially available reagents to generate these valuable modified peptides for further biological evaluation.

References

The Versatility of Methyl Azetidine-2-carboxylate in Medicinal Chemistry: A Scaffold for Potent and Selective Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Methyl azetidine-2-carboxylate, a conformationally constrained non-proteinogenic amino acid ester, has emerged as a valuable building block in medicinal chemistry. Its rigid four-membered ring system offers a unique structural scaffold that can impart favorable properties to bioactive molecules, including improved potency, selectivity, and metabolic stability. This document provides a detailed overview of the applications of this compound in the development of novel therapeutics, with a focus on its use in the synthesis of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors and Free Fatty Acid Receptor 2 (FFA2) antagonists.

Application in the Development of STAT3 Inhibitors

Derivatives of this compound have been successfully employed in the design of potent and selective inhibitors of STAT3, a key protein involved in cancer cell proliferation, survival, and metastasis. The azetidine scaffold serves as a rigid core to which various functional groups can be appended to optimize binding to the STAT3 protein.

Quantitative Data: STAT3 Inhibition

The following table summarizes the in vitro inhibitory potency of a series of (R)-azetidine-2-carboxamide analogues against STAT3 DNA-binding activity. The conversion of the carboxylic acid moiety to a methyl ester was explored to improve cellular permeability.

CompoundModificationEMSA IC50 (µM)[1][2]
5a Salicylic acid derivative0.55[1]
5o Salicylic acid derivative0.38[1]
8i Benzoic acid derivative0.34[1]
Methyl Ester of 5a Methyl ester derivativeLower than corresponding acid[1]
Methyl Ester of 5o Methyl ester derivativeLower than corresponding acid[1]
Methyl Ester of 8i Methyl ester derivativeLower than corresponding acid[1]
Signaling Pathway: STAT3 Inhibition

The developed azetidine-based inhibitors are designed to interfere with the STAT3 signaling pathway, which is often constitutively activated in cancer. By binding to STAT3, these inhibitors prevent its dimerization, DNA binding, and subsequent transcription of target genes involved in tumor progression.

STAT3_Pathway cluster_nucleus Nuclear Events Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active pSTAT3 (active) STAT3_inactive->STAT3_active Dimer pSTAT3 Dimer STAT3_active->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation DNA DNA Dimer->DNA Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Inhibitor Azetidine Inhibitor Inhibitor->STAT3_active Inhibition

Caption: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.

Experimental Protocol: Synthesis of (R)-N-(4-cyclohexylbenzyl)-1-(perfluorophenylsulfonyl)azetidine-2-carboxamide (Adapted from[1])

This protocol describes a potential synthetic route starting from (R)-methyl azetidine-2-carboxylate hydrochloride.

Step 1: N-Sulfonylation of (R)-Methyl azetidine-2-carboxylate

  • To a solution of (R)-methyl azetidine-2-carboxylate hydrochloride (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (2.2 eq).

  • Slowly add a solution of perfluorophenylsulfonyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (R)-methyl 1-(perfluorophenylsulfonyl)azetidine-2-carboxylate.

Step 2: Saponification

  • Dissolve the methyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1).

  • Add lithium hydroxide (1.5 eq) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture with 1 M HCl to pH 3-4.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (R)-1-(perfluorophenylsulfonyl)azetidine-2-carboxylic acid.

Step 3: Amide Coupling

  • To a solution of (R)-1-(perfluorophenylsulfonyl)azetidine-2-carboxylic acid (1.0 eq) in DCM, add (4-cyclohexylphenyl)methanamine (1.1 eq), 1-hydroxybenzotriazole (HOBt, 1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the final compound.

STAT3_Synth_Workflow Start Methyl azetidine- 2-carboxylate HCl Step1 N-Sulfonylation (Perfluorophenylsulfonyl chloride, Et3N) Start->Step1 Intermediate1 N-Sulfonylated methyl ester Step1->Intermediate1 Step2 Saponification (LiOH) Intermediate1->Step2 Intermediate2 N-Sulfonylated carboxylic acid Step2->Intermediate2 Step3 Amide Coupling (Amine, EDC, HOBt) Intermediate2->Step3 Final Final STAT3 Inhibitor Step3->Final

Caption: Synthetic workflow for an azetidine-based STAT3 inhibitor.

Application in the Development of FFA2 Antagonists

This compound derivatives have also been instrumental in the discovery of potent and selective antagonists of the Free Fatty Acid Receptor 2 (FFA2), a G-protein coupled receptor implicated in inflammatory diseases.[3][4]

Quantitative Data: FFA2 Antagonism

The following table presents the in vitro potency of a key azetidine-based FFA2 antagonist.

CompoundTargetAssayIC50 (nM)[3]
GLPG0974 (99) Human FFA2Calcium Flux9[3]
Signaling Pathway: FFA2 Antagonism

FFA2 is activated by short-chain fatty acids (SCFAs), leading to downstream signaling cascades that modulate inflammatory responses. The azetidine-based antagonists block the binding of SCFAs to the receptor, thereby inhibiting these signaling events.

FFA2_Pathway SCFA SCFA FFA2 FFA2 Receptor (GPCR) SCFA->FFA2 G_protein Gαq/11 FFA2->G_protein Activation PLC PLC G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Antagonist Azetidine Antagonist Antagonist->FFA2 Inhibition

Caption: Antagonism of the FFA2 signaling pathway by azetidine derivatives.

Experimental Protocol: Synthesis of 4-[[(R)-1-(benzo[b]thiophene-3-carbonyl)-2-methyl-azetidine-2-carbonyl]-(3-chloro-benzyl)-amino]-butyric acid (GLPG0974) (Adapted from[3])

This protocol outlines a potential synthetic route starting from a derivative of this compound.

Step 1: N-Boc Protection of this compound

  • To a solution of this compound hydrochloride (1.0 eq) in DCM, add triethylamine (2.2 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Stir the reaction at room temperature for 12-16 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-methyl azetidine-2-carboxylate.

Step 2: Amide Coupling with 3-chlorobenzylamine

  • Hydrolyze the N-Boc-methyl azetidine-2-carboxylate to the corresponding carboxylic acid using LiOH as described previously.

  • To a solution of the resulting acid (1.0 eq) in DCM, add 3-chlorobenzylamine (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).

  • Stir at room temperature for 12-16 hours.

  • Work up the reaction as described in the STAT3 inhibitor synthesis to obtain the amide intermediate.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected amide in DCM and add trifluoroacetic acid (TFA, 10 eq).

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure to yield the deprotected amine.

Step 4: N-Acylation with Benzo[b]thiophene-3-carbonyl chloride

  • To a solution of the deprotected amine from Step 3 in DCM at 0 °C, add triethylamine (2.2 eq).

  • Slowly add a solution of benzo[b]thiophene-3-carbonyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work up the reaction as described for N-sulfonylation to obtain the final product.

FFA2_Synth_Workflow Start Methyl azetidine- 2-carboxylate HCl Step1 N-Boc Protection (Boc2O, Et3N) Start->Step1 Intermediate1 N-Boc methyl ester Step1->Intermediate1 Step2 Amide Coupling (Amine, EDC, HOBt) Intermediate1->Step2 Intermediate2 N-Boc amide Step2->Intermediate2 Step3 Boc Deprotection (TFA) Intermediate2->Step3 Intermediate3 Deprotected amine Step3->Intermediate3 Step4 N-Acylation (Acid chloride, Et3N) Intermediate3->Step4 Final Final FFA2 Antagonist Step4->Final

Caption: Synthetic workflow for an azetidine-based FFA2 antagonist.

This compound is a versatile and valuable scaffold in medicinal chemistry. Its incorporation into drug candidates can lead to compounds with enhanced potency and selectivity, as demonstrated by the successful development of STAT3 inhibitors and FFA2 antagonists. The synthetic protocols and biological data presented herein provide a foundation for researchers and drug development professionals to further explore the potential of this unique building block in the design of novel therapeutics for a range of diseases.

References

Chiral Resolution of Methyl Azetidine-2-Carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of methyl azetidine-2-carboxylate, a critical building block in the synthesis of various pharmaceutical compounds. The following sections outline established methods, including classical diastereomeric salt formation, enzymatic resolution, and chromatographic separation, offering a comparative analysis to aid in method selection and implementation.

Introduction

This compound is a non-proteinogenic cyclic amino acid ester that serves as a valuable chiral synthon in medicinal chemistry. The stereochemistry at the C2 position is often crucial for the biological activity of the final drug substance. Consequently, the efficient separation of its enantiomers is a critical step in many synthetic routes. This document details proven methods for obtaining enantiomerically pure this compound.

Chiral Resolution Methods

Several techniques have been successfully employed for the chiral resolution of azetidine-2-carboxylic acid and its derivatives. The primary methods include classical resolution via the formation of diastereomeric derivatives, enzymatic kinetic resolution, and direct chromatographic separation on a chiral stationary phase.

Classical Resolution via Diastereomeric Amide Formation

A robust and scalable method for resolving racemic 2-methyl-azetidine-2-carboxylic acid involves its conversion into diastereomeric amides using a chiral resolving agent.[1] This approach allows for the separation of the diastereomers using standard chromatographic techniques, followed by hydrolysis to yield the enantiomerically pure carboxylic acids, which can then be esterified to the desired methyl ester. A notable example is the use of (S)-phenylglycinol as the chiral auxiliary.[1]

Quantitative Data Summary

Resolving AgentSubstrateDiastereomer Separation MethodYield of Diastereomer 1Yield of Diastereomer 2Reference
(S)-Phenylglycinol2-Methyl-azetidine-2-carboxylic acidFlash Chromatography44%43%[1]
α-MethylbenzylamineAzetidine-2-carboxylic acid derivativeNot specifiedNot specifiedNot specified[2][3]

Experimental Protocol: Resolution with (S)-Phenylglycinol

This protocol is adapted from the resolution of the parent carboxylic acid, which is a direct precursor to the methyl ester.

Step 1: Amide Formation

  • To a solution of racemic 2-methyl-azetidine-2-carboxylic acid (1.0 eq) in an appropriate aprotic solvent (e.g., dichloromethane) at 0 °C, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the mixture for 15 minutes.

  • Add a solution of (S)-phenylglycinol (1.0 eq) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 2: Diastereomer Separation

  • Purify the crude mixture of diastereomeric amides by flash column chromatography on silica gel.

  • Use an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the two diastereomers.

  • Collect the fractions corresponding to each diastereomer and concentrate them under reduced pressure.

Step 3: Hydrolysis of Separated Amides

  • To a solution of the isolated diastereomer in a suitable solvent (e.g., a mixture of dioxane and water), add a strong acid such as 6 M HCl.

  • Reflux the mixture for 12-48 hours until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., NaOH).

  • Extract the aqueous layer with an organic solvent to remove the chiral auxiliary.

  • Acidify the aqueous layer to pH 2-3 and extract the enantiomerically pure 2-methyl-azetidine-2-carboxylic acid with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts, filter, and concentrate to yield the enantiopure acid.

Step 4: Esterification to Methyl Ester

  • Suspend the enantiomerically pure 2-methyl-azetidine-2-carboxylic acid in methanol.

  • Cool the suspension to 0 °C and bubble in HCl gas or add thionyl chloride dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 2-4 hours.

  • Cool the reaction and concentrate under reduced pressure to obtain the methyl ester hydrochloride salt.

  • Neutralize with a base to obtain the free this compound.

Workflow Diagram

G racemic Racemic Methyl Azetidine-2-carboxylate hydrolysis Hydrolysis racemic->hydrolysis rac_acid Racemic Azetidine-2-carboxylic Acid hydrolysis->rac_acid coupling Amide Coupling with (S)-Phenylglycinol rac_acid->coupling diastereomers Mixture of Diastereomeric Amides coupling->diastereomers chromatography Flash Chromatography diastereomers->chromatography diastereomer1 Diastereomer 1 chromatography->diastereomer1 diastereomer2 Diastereomer 2 chromatography->diastereomer2 hydrolysis1 Acid Hydrolysis diastereomer1->hydrolysis1 hydrolysis2 Acid Hydrolysis diastereomer2->hydrolysis2 enantiomer1 (R)-Azetidine-2-carboxylic Acid hydrolysis1->enantiomer1 enantiomer2 (S)-Azetidine-2-carboxylic Acid hydrolysis2->enantiomer2 esterification1 Esterification enantiomer1->esterification1 esterification2 Esterification enantiomer2->esterification2 product1 (R)-Methyl Azetidine-2-carboxylate esterification1->product1 product2 (S)-Methyl Azetidine-2-carboxylate esterification2->product2

Caption: Workflow for classical resolution of this compound.

Enzymatic Kinetic Resolution

Enzymatic resolution offers a green and highly selective alternative for obtaining enantiopure compounds. Lipases are commonly used for the kinetic resolution of racemic esters via enantioselective hydrolysis. In the case of this compound, a lipase could preferentially hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.

While specific protocols for the enzymatic resolution of this compound are not extensively detailed in the literature, the principle has been applied to similar substrates.[4] For instance, lipase-catalyzed preferential hydrolysis of a (2S,10S)-monoester has been reported in the synthesis of (S)-azetidine-2-carboxylic acid.[4]

General Protocol Outline: Lipase-Catalyzed Hydrolysis

  • Enzyme Screening: Screen a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to identify an enzyme with high activity and enantioselectivity towards racemic this compound.

  • Reaction Setup:

    • Dissolve or suspend racemic this compound in a suitable buffer solution (e.g., phosphate buffer, pH 7.0). An organic co-solvent may be added to improve substrate solubility.

    • Add the selected lipase (either free or immobilized).

    • Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the progress of the reaction by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining ester and the formed carboxylic acid. The reaction is typically stopped at or near 50% conversion to achieve high ee for both products.

  • Work-up and Separation:

    • Once the desired conversion is reached, remove the enzyme by filtration (especially if immobilized).

    • Adjust the pH of the reaction mixture to separate the unreacted ester from the carboxylic acid product. Acidify the solution to protonate the carboxylic acid, which can then be extracted with an organic solvent. The unreacted ester can also be extracted.

    • Purify the separated ester and acid by standard methods.

Workflow Diagram

G racemic Racemic Methyl Azetidine-2-carboxylate enzymatic_hydrolysis Lipase-Catalyzed Kinetic Resolution racemic->enzymatic_hydrolysis separation Separation enzymatic_hydrolysis->separation ester Enantioenriched (R)-Methyl Azetidine-2-carboxylate separation->ester acid Enantioenriched (S)-Azetidine-2-carboxylic Acid separation->acid esterification Esterification acid->esterification ester2 Enantioenriched (S)-Methyl Azetidine-2-carboxylate esterification->ester2

Caption: Workflow for enzymatic kinetic resolution.

Asymmetric Synthesis as an Alternative

An alternative to resolving a racemic mixture is the direct asymmetric synthesis of the desired enantiomer. This approach often involves the use of a chiral auxiliary to direct the stereochemical outcome of a key reaction step. For example, optically active α-methylbenzylamine has been used as a chiral auxiliary in the synthesis of azetidine-2-carboxylic acid.[2][3] This strategy involves the formation of diastereomeric intermediates that can be separated, followed by the removal of the chiral auxiliary.

Conclusion

The chiral resolution of this compound can be effectively achieved through several methods. Classical resolution via diastereomeric amide formation with a chiral resolving agent like (S)-phenylglycinol offers a reliable and scalable approach. Enzymatic kinetic resolution presents a more environmentally friendly option with high selectivity, although method development and enzyme screening are required. The choice of method will depend on factors such as the required scale of production, cost, and available equipment. For drug development professionals, the diastereomeric amide formation and subsequent hydrolysis and esterification provide a well-documented and practical route to obtaining enantiomerically pure this compound.

References

Application Notes: Large-Scale Preparation of Enantiopure Methyl Azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure azetidine-2-carboxylic acid and its esters are crucial building blocks in medicinal chemistry and drug development. Their constrained four-membered ring structure imparts unique conformational rigidity to peptide analogues and other bioactive molecules, often leading to enhanced potency and selectivity for biological targets. Methyl azetidine-2-carboxylate, in particular, serves as a key intermediate for the synthesis of a wide range of pharmaceutical candidates. The development of a robust, scalable, and economically viable synthetic route to enantiopure this compound is therefore of significant interest to the pharmaceutical industry.

This document outlines a detailed protocol for the large-scale preparation of enantiopure L-azetidine-2-carboxylic acid, followed by its conversion to methyl L-azetidine-2-carboxylate hydrochloride. The presented methodology is a composite of established procedures, designed for scalability and practicality in a laboratory or pilot plant setting.

Overview of Synthetic Strategies

Several synthetic routes to enantiopure azetidine-2-carboxylic acid have been reported, each with its own advantages and challenges for large-scale production. Two of the most promising approaches are:

  • Synthesis from γ-Butyrolactone: This method is advantageous due to the low cost of the starting material. The synthesis involves bromination, esterification, cyclization, and resolution to obtain the enantiopure acid. This route has been successfully applied on a kilogram scale, making it highly suitable for industrial applications.[1]

  • Synthesis from L-Aspartic Acid: This approach utilizes a readily available chiral starting material, L-aspartic acid, thereby avoiding a resolution step. The synthesis proceeds through a multi-step sequence but has been demonstrated on a multigram scale without the need for column chromatography for purification of the final acid, which is a significant advantage for large-scale work.

The protocol detailed below is based on the synthesis from γ-butyrolactone, followed by N-protection, esterification, and final deprotection to yield the desired methyl ester hydrochloride salt.

Data Presentation

The following tables summarize quantitative data for key steps in the synthesis of enantiopure azetidine-2-carboxylic acid and its derivatives, based on reported literature values.

Table 1: Comparison of Large-Scale Synthetic Routes to L-Azetidine-2-Carboxylic Acid

Starting MaterialScaleKey StepsOverall YieldEnantiomeric ExcessReference
γ-ButyrolactoneKilogramBromination, Esterification, Cyclization, Resolution, Hydrogenation42.4%>99%[1]
L-Aspartic AcidMultigramProtection, Reduction, Activation, Cyclization, Deprotection49% (over 13 steps)Not explicitly stated (chiral pool)

Table 2: Yields for the Conversion of L-Azetidine-2-Carboxylic Acid to its Methyl Ester

StepReagentsScaleYieldReference
N-Boc Protection(Boc)₂O, NaOHLargeHigh (Assumed >90%)General Procedure
Methyl EsterificationSOCl₂, MethanolLargeHigh (Assumed >90%)General Procedure
Deprotection/Salt FormationHCl in Dioxane/EtherLargeQuantitativeGeneral Procedure

Experimental Protocols

The following protocols provide a detailed methodology for the large-scale synthesis of enantiopure methyl L-azetidine-2-carboxylate hydrochloride, starting from L-azetidine-2-carboxylic acid. The synthesis of L-azetidine-2-carboxylic acid from γ-butyrolactone is a well-established multi-step process that includes bromination, esterification, cyclization, and resolution, and has been performed on a kilogram scale.[1]

Part 1: N-Boc Protection of L-Azetidine-2-Carboxylic Acid

This protocol describes the protection of the secondary amine of L-azetidine-2-carboxylic acid with a tert-butyloxycarbonyl (Boc) group, which is necessary to prevent side reactions during the subsequent esterification.

Materials:

  • L-Azetidine-2-carboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium hydroxide (NaOH)

  • Dioxane

  • Water

  • Ethyl acetate

  • Citric acid (10% aqueous solution)

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • In a suitable reaction vessel, dissolve L-azetidine-2-carboxylic acid in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (2.2 equivalents) to the solution and stir until all solids have dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane to the reaction mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 3 with a 10% citric acid solution.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-azetidine-2-carboxylic acid as a solid.

Part 2: Methyl Esterification of N-Boc-L-Azetidine-2-Carboxylic Acid

This protocol details the conversion of the N-protected carboxylic acid to its corresponding methyl ester using thionyl chloride and methanol.

Materials:

  • N-Boc-L-azetidine-2-carboxylic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend N-Boc-L-azetidine-2-carboxylic acid in anhydrous methanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10 °C. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-methyl-L-azetidine-2-carboxylate.

Part 3: Deprotection and Hydrochloride Salt Formation

This final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt of the methyl ester.

Materials:

  • N-Boc-methyl-L-azetidine-2-carboxylate

  • 4M HCl in 1,4-Dioxane (or diethyl ether)

  • Diethyl ether (anhydrous)

Procedure:

  • Dissolve the crude N-Boc-methyl-L-azetidine-2-carboxylate in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • To this solution, add a solution of 4M HCl in 1,4-dioxane (or diethyl ether) (2-3 equivalents) at 0 °C.

  • Stir the mixture at 0 °C for 15 minutes and then at room temperature for 1-2 hours. A precipitate should form.

  • If precipitation is slow, add anhydrous diethyl ether to facilitate the process.

  • Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield methyl L-azetidine-2-carboxylate hydrochloride as a crystalline solid.

Mandatory Visualization

G Workflow for Large-Scale Preparation of Enantiopure this compound cluster_0 Synthesis of L-Azetidine-2-Carboxylic Acid cluster_1 Conversion to Methyl Ester Hydrochloride gamma_Butyrolactone γ-Butyrolactone Bromination_Esterification Bromination & Esterification gamma_Butyrolactone->Bromination_Esterification Cyclization Cyclization Bromination_Esterification->Cyclization Resolution Enantiomeric Resolution Cyclization->Resolution Hydrogenation Hydrogenation Resolution->Hydrogenation L_Aze_Acid L-Azetidine-2-Carboxylic Acid Hydrogenation->L_Aze_Acid N_Boc_Protection N-Boc Protection ((Boc)₂O, NaOH) L_Aze_Acid->N_Boc_Protection Esterification Methyl Esterification (SOCl₂, MeOH) N_Boc_Protection->Esterification Deprotection_Salt_Formation Deprotection & Salt Formation (HCl in Dioxane) Esterification->Deprotection_Salt_Formation Final_Product Methyl L-Azetidine-2-carboxylate HCl Deprotection_Salt_Formation->Final_Product

Caption: Overall workflow for the synthesis of enantiopure this compound HCl.

References

Application Notes and Protocols: Methyl Azetidine-2-carboxylate as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing methyl azetidine-2-carboxylate as a strategic starting material for the synthesis of diverse and novel heterocyclic compounds. The inherent strain and unique stereochemistry of the azetidine ring make it a valuable scaffold in medicinal chemistry, often imparting favorable physicochemical properties to bioactive molecules.[1] This document outlines key synthetic strategies, detailed experimental protocols, and data for the synthesis of various heterocycles, including pyrazoles, triazoles, and oxadiazoles, derived from this compound and its analogs.

Overview of Synthetic Strategies

This compound serves as a versatile precursor for a range of heterocyclic systems through several key synthetic transformations. The primary strategies involve:

  • Aza-Michael Addition: The ester functionality can be elaborated into an α,β-unsaturated system, which can then undergo aza-Michael addition with various nitrogen-containing nucleophiles to introduce heterocyclic moieties.

  • Condensation Reactions: The ester can be converted into a hydrazide, which is a key intermediate for condensation reactions with 1,3-dicarbonyl compounds or other bifunctional reagents to form five-membered heterocycles like pyrazoles.

  • Cycloaddition Reactions: While less direct, the azetidine ring can be modified to participate in cycloaddition reactions, leading to the formation of fused heterocyclic systems.

  • Conversion to Amides and Subsequent Cyclization: The methyl ester can be readily converted to amides, which can then be cyclized to form various heterocycles, such as oxadiazoles, by reaction with appropriate reagents.

Below are detailed protocols for the synthesis of specific classes of heterocycles, leveraging these strategies.

Synthesis of Azetidinyl-Pyrazoles

The synthesis of pyrazole-containing molecules is of significant interest due to their prevalence in pharmaceuticals. A common and effective method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3][4][5] While direct condensation with this compound is not feasible, it can be readily converted to a suitable precursor.

Logical Workflow for Azetidinyl-Pyrazole Synthesis

G A This compound B N-Protected Azetidine-2-carboxylic Acid A->B Hydrolysis & Protection C N-Protected Azetidinyl β-Ketoester B->C Claisen Condensation E N-Protected Azetidinyl-Pyrazole C->E Condensation D Hydrazine or Substituted Hydrazine D->E F Deprotection E->F G Final Azetidinyl-Pyrazole F->G

Caption: Synthetic workflow for azetidinyl-pyrazoles.

Experimental Protocol: Synthesis of a Model Azetidinyl-Pyrazole

This protocol outlines a general procedure for the synthesis of an N-Boc protected azetidinyl-pyrazole.

Step 1: Hydrolysis of this compound and N-protection

  • To a solution of this compound hydrochloride (1 equivalent) in methanol, add triethylamine (2.2 equivalents) at 0 °C.

  • Stir the mixture for 30 minutes, then add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield N-Boc-azetidine-2-carboxylic acid.

Step 2: Formation of the β-Ketoester

  • Dissolve N-Boc-azetidine-2-carboxylic acid (1 equivalent) in anhydrous THF.

  • Add carbonyldiimidazole (CDI, 1.1 equivalents) and stir at room temperature for 1 hour.

  • In a separate flask, prepare a solution of the magnesium salt of ethyl malonate by treating ethyl malonate (3 equivalents) with magnesium ethoxide (1.5 equivalents) in THF.

  • Add the activated carboxylic acid solution to the magnesium salt solution and stir at room temperature for 16 hours.

  • Quench the reaction with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry, filter, and concentrate the organic layer. Purify the residue by column chromatography to obtain the N-Boc azetidinyl β-ketoester.

Step 3: Pyrazole Formation

  • Dissolve the N-Boc azetidinyl β-ketoester (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) and a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the N-Boc protected azetidinyl-pyrazole.

Step 4: Deprotection (Optional)

  • Dissolve the N-Boc protected azetidinyl-pyrazole in a solution of 4 M HCl in dioxane.

  • Stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture to dryness to obtain the hydrochloride salt of the final azetidinyl-pyrazole.

PrecursorReagentsProductYield (%)Reference
Ethyl AcetoacetatePhenylhydrazine1,3,5-substituted pyrazoleGood[2]
1,3-DiketonesHydrazine DerivativesPolysubstituted pyrazolesVariable[2]

Synthesis of Azetidinyl-Triazoles and Other Heterocycles via Aza-Michael Addition

A powerful strategy for the synthesis of various N-substituted azetidine heterocycles is the aza-Michael addition of NH-heterocycles to an α,β-unsaturated azetidine precursor. This approach has been successfully employed for the synthesis of azetidinyl-pyrazoles and azetidinyl-triazoles starting from a derivative of this compound.[6][7]

Logical Workflow for Aza-Michael Addition

G A N-Boc-azetidin-3-one C tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate A->C Horner-Wadsworth-Emmons B Methyl 2-(dimethoxyphosphoryl)acetate B->C F N-Boc-Azetidinyl-Heterocycle C->F Aza-Michael Addition D NH-Heterocycle (e.g., Pyrazole, Triazole) D->F E DBU E->F

Caption: Aza-Michael addition for azetidinyl-heterocycle synthesis.

Experimental Protocol: General Procedure for Aza-Michael Addition

This protocol is adapted from the synthesis of related compounds and is expected to be applicable for precursors derived from this compound.[6][7]

  • Synthesis of the α,β-Unsaturated Ester Precursor:

    • To a suspension of NaH (60% dispersion in mineral oil, 1.02 equivalents) in dry THF, add neat methyl 2-(dimethoxyphosphoryl)acetate (1 equivalent) at room temperature.

    • After 30 minutes, add a solution of N-Boc-azetidin-3-one (1 equivalent) in dry THF.

    • Stir the resulting mixture for 1 hour.

    • Quench the reaction by the addition of water.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography to obtain tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate.

  • Aza-Michael Addition:

    • Dissolve the appropriate NH-heterocycle (e.g., 1H-pyrazole, 1H-1,2,4-triazole) (1 equivalent), DBU (1 equivalent), and tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate (1 equivalent) in acetonitrile.

    • Stir the mixture at 65 °C for 4–16 hours, monitoring the reaction by TLC or LC/MS.

    • Quench the reaction by the addition of water and extract with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash chromatography to yield the desired N-Boc-azetidinyl-heterocycle.

NH-HeterocycleProductYield (%)Reference
1H-Pyrazoletert-Butyl 3-(1H-pyrazol-1-yl)-3-(methoxycarbonylmethyl)azetidine-1-carboxylate83[6]
4-Bromo-1H-pyrazoletert-Butyl 3-(4-bromo-1H-pyrazol-1-yl)-3-(methoxycarbonylmethyl)azetidine-1-carboxylate82[6]
1H-1,2,4-Triazoletert-Butyl 3-(1H-1,2,4-triazol-1-yl)-3-(methoxycarbonylmethyl)azetidine-1-carboxylate74[7]
1H-Indazoletert-Butyl 3-(1H-indazol-1-yl)-3-(methoxycarbonylmethyl)azetidine-1-carboxylate69[6]

Synthesis of Azetidinyl-Oxadiazoles

1,2,4-Oxadiazoles are another important class of heterocycles with applications in drug discovery. A common synthetic route involves the cyclization of an O-acyl amidoxime, which can be formed from a carboxylic acid ester and an amidoxime.[8]

Logical Workflow for Azetidinyl-Oxadiazole Synthesis

G A This compound D Azetidinyl-Oxadiazole A->D One-pot Condensation B Amidoxime B->D C Superbase (e.g., NaOH/DMSO) C->D

Caption: One-pot synthesis of azetidinyl-oxadiazoles.

Experimental Protocol: One-Pot Synthesis of an Azetidinyl-Oxadiazole

This protocol is based on a general one-pot procedure for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from methyl esters.[8]

  • To a solution of the desired amidoxime (1 equivalent) in DMSO, add powdered NaOH (2 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add a solution of N-protected this compound (1 equivalent) in DMSO.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the progress by TLC.

  • Pour the reaction mixture into cold water and neutralize with a dilute acid (e.g., 1 M HCl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to afford the desired azetidinyl-oxadiazole.

EsterAmidoximeProductYield (%)Reference
Methyl BenzoateBenzamidoxime3,5-Diphenyl-1,2,4-oxadiazole90[8]
Ethyl 4-Methylbenzoate4-Methylbenzamidoxime3,5-Di(p-tolyl)-1,2,4-oxadiazole85[8]

Biological Activity

While specific biological data for heterocycles derived directly from this compound is limited in the literature, the azetidine moiety is a well-established pharmacophore. Azetidine-containing compounds have demonstrated a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The novel heterocycles synthesized from this compound are therefore promising candidates for biological screening in various therapeutic areas.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of a wide array of novel heterocyclic compounds. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this valuable scaffold. The resulting azetidinyl-heterocycles are of significant interest for drug discovery and development, offering the potential for new therapeutic agents with improved properties. Further exploration of the reaction conditions and substrate scope is encouraged to fully realize the potential of this compound in the synthesis of complex and biologically active molecules.

References

Protocols for the α-Alkylation of N-Protected Methyl Azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The targeted introduction of alkyl groups at the α-position of the azetidine-2-carboxylate scaffold is a critical transformation in medicinal chemistry. This modification allows for the synthesis of novel, sterically constrained amino acid analogs with significant potential to modulate the biological activity and pharmacokinetic properties of peptides and small molecule drugs. The rigid four-membered ring of azetidine, when combined with α-substitution, provides a powerful tool for exploring chemical space and designing potent and selective therapeutic agents.

This document outlines detailed protocols for the α-alkylation of N-protected methyl azetidine-2-carboxylate, focusing on methodologies involving enolate formation with strong bases and subsequent reaction with alkylating agents. The protocols provided are based on established procedures for analogous systems and are intended to serve as a comprehensive guide for researchers in the field. Two primary methods are presented: a general protocol using a strong non-nucleophilic base, and an alternative photochemical approach.

Key Concepts and Strategies

The primary strategy for the α-alkylation of N-protected this compound involves the deprotonation of the α-carbon to form a nucleophilic enolate, which is then trapped by an electrophilic alkylating agent. The choice of N-protecting group, base, solvent, and reaction conditions is crucial for achieving high yields and, in the case of chiral substrates, high diastereoselectivity.

Commonly employed N-protecting groups include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. These groups are stable under the basic conditions required for enolate formation and can be readily removed under acidic or hydrogenolytic conditions, respectively.

The selection of a strong, non-nucleophilic base is critical to ensure complete and rapid enolate formation without competing nucleophilic attack at the ester carbonyl. Lithium diisopropylamide (LDA) is a widely used base for this purpose due to its strong basicity and steric hindrance.

Experimental Protocols

Protocol 1: LDA-Mediated α-Alkylation

This protocol is adapted from established procedures for the diastereoselective alkylation of related azetidine derivatives.[1] It describes the formation of a lithium enolate using LDA, followed by quenching with an alkyl halide.

Materials:

  • N-protected this compound (e.g., N-Boc-methyl azetidine-2-carboxylate or N-Cbz-methyl azetidine-2-carboxylate)

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Alkylating agent (e.g., benzyl bromide, methyl iodide, ethyl iodide, allyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • LDA Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes to generate the LDA solution.

  • Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve the N-protected this compound (1.0 equivalent) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution to the ester solution via cannula. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution at -78 °C, add the alkylating agent (1.3 equivalents) dropwise. Allow the reaction to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the α-alkylated product.

Protocol 2: Photochemical Alkylation of N-Boc-Azetidine-2-carboxylic Acid

This protocol presents an alternative method for the alkylation of the azetidine core via a photochemical approach, which has been successfully applied to N-Boc-azetidine-2-carboxylic acid and can be adapted for the corresponding methyl ester.[2]

Materials:

  • N-Boc-methyl azetidine-2-carboxylate (1.0 equivalent)

  • Alkene (2.0 equivalents, e.g., 4-vinylpyridine)

  • Photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbpy))PF₆, 2.5 mol%)

  • Lithium hydroxide monohydrate (LiOH·H₂O, 1.1 equivalents)

  • Anhydrous dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a suitable photochemical reactor vessel, combine N-Boc-methyl azetidine-2-carboxylate, the alkene, the photocatalyst, and LiOH·H₂O.

  • Degassing and Reaction: Add anhydrous DMF to achieve the desired concentration (e.g., 0.2 M). Degas the solution by sparging with argon or nitrogen for 15-20 minutes.

  • Irradiation: Irradiate the reaction mixture with a suitable light source (e.g., 450 nm LED) at room temperature for 18 hours, or until reaction completion is observed by TLC or LC-MS analysis.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain the desired alkylated product.

Data Presentation

The following table summarizes representative yields for the α-alkylation of an N-protected azetidine-2-carbonitrile, which is expected to be comparable to the reactivity of the corresponding methyl ester under similar LDA-mediated conditions.[1]

EntryN-Protecting GroupAlkylating Agent (Electrophile)BaseSolventTemperature (°C)Yield (%)
1N-Borane ComplexBenzyl bromideLDATHF-78 to rt72
2N-Borane ComplexMethyl iodideLDATHF-78 to rt66
3N-Borane ComplexEthyl iodideLDATHF-78 to rt77
4N-Borane Complexn-Butyl iodideLDATHF-78 to rt71
5N-Borane ComplexAllyl bromideLDATHF-78 to rt68

Visualizations

Logical Workflow for LDA-Mediated α-Alkylation

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification LDA_prep Prepare LDA solution (Diisopropylamine + n-BuLi in THF at -78°C) Enolate_form Enolate Formation: Add LDA solution to ester solution at -78°C LDA_prep->Enolate_form Ester_sol Prepare solution of N-protected this compound in THF at -78°C Ester_sol->Enolate_form Alkylation Alkylation: Add alkylating agent at -78°C, then warm to rt Enolate_form->Alkylation Quench Quench reaction with aq. NH4Cl Alkylation->Quench Extract Extract with EtOAc Quench->Extract Purify Purify by column chromatography Extract->Purify Final_Product α-Alkylated Product Purify->Final_Product

Caption: Workflow for the LDA-mediated α-alkylation of N-protected this compound.

Signaling Pathway for Enolate Formation and Alkylation

Enolate_Alkylation Start N-Protected Methyl Azetidine-2-carboxylate Enolate Lithium Enolate Intermediate Start->Enolate Deprotonation Base LDA Base->Enolate Product α-Alkylated Product Enolate->Product SN2 Attack Alkyl_Halide Alkyl Halide (R-X) Alkyl_Halide->Product

Caption: Chemical transformation pathway for the α-alkylation via an enolate intermediate.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl azetidine-2-carboxylate by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of methyl azetidine-2-carboxylate and its derivatives using chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield After Column Chromatography 1. Compound is too polar and is retained on the silica gel. 2. Ring-opening of the strained azetidine ring on acidic silica. 3. Product is volatile and lost during solvent evaporation. 1. Increase the polarity of the eluent gradually. A common solvent system is a gradient of ethyl acetate in hexane or methanol in dichloromethane.[1][2]2. Consider using deactivated silica gel or an alternative stationary phase like alumina. The use of an amine-modified stationary phase can also be beneficial.[3]3. Use a rotary evaporator with controlled temperature and pressure. For highly volatile compounds, consider alternative purification methods like recrystallization if the product is a solid.[1]
Product Streaking or Tailing on TLC and Column 1. The compound is interacting strongly with the acidic silica stationary phase due to its basic amine functionality. [3][4]2. Sample overload on the column. 1. Add a small amount of a basic modifier like triethylamine (0.1-2.0%) or ammonia in methanol to the mobile phase to neutralize the acidic sites on the silica gel.[5]2. Reduce the amount of crude sample loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight.
Poor Separation of Diastereomers 1. Insufficient resolution with the chosen mobile phase. 2. Inappropriate stationary phase for chiral or diastereomeric separation. 1. Optimize the solvent system. A shallow gradient or isocratic elution with a finely tuned solvent mixture can improve separation. For example, a hexane/EtOAc gradient has been used to separate diastereomers of methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate.[2]2. For enantiomeric separations, a chiral stationary phase (CSP) is required. Polysaccharide-derived CSPs are often effective.[6] For diastereomers, high-performance liquid chromatography (HPLC) may provide better resolution than flash chromatography.
No Product Eluting from the Column 1. The eluent is not polar enough to move the compound. 2. Irreversible adsorption or decomposition on the silica gel. 1. Perform a step gradient to a much more polar solvent system (e.g., 10-20% methanol in dichloromethane) to try and elute the compound.2. If the compound is suspected to have decomposed, analyze a small sample of the silica from the top of the column by LC-MS or NMR (after extracting with a very polar solvent) to identify any degradation products.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting solvent system for the purification of N-protected this compound on silica gel?

A common starting point for column chromatography on silica gel is a non-polar solvent system, gradually increasing in polarity. A gradient of ethyl acetate in hexane is frequently employed.[1][2] For instance, starting with 100% hexane and gradually increasing the ethyl acetate concentration to 50% or more is a standard approach. The exact gradient will depend on the polarity of the specific N-protecting group and any other substituents.

Q2: How can I prevent the azetidine ring from opening during purification?

The four-membered azetidine ring is strained and can be susceptible to ring-opening, especially under acidic conditions.[1] To mitigate this, you can:

  • Use neutralized or deactivated silica gel.

  • Add a small amount of a base, such as triethylamine, to your eluent to counteract the acidity of the silica gel.[5]

  • Work at lower temperatures if possible.

Q3: My this compound derivative is a salt (e.g., hydrochloride). How should I approach its purification by chromatography?

Purifying salts on standard silica gel can be challenging due to their high polarity. It is often preferable to neutralize the salt to the free base before chromatography. If direct purification of the salt is necessary, reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase, often with a buffer, may be more effective.[4]

Q4: What are the key differences in purification strategies for N-Boc protected versus N-benzyl protected this compound?

The N-protecting group significantly influences the polarity of the molecule.

  • N-Boc protected derivatives are generally less polar than their N-benzyl counterparts. They can often be purified using hexane/ethyl acetate solvent systems.[1]

  • N-benzyl protected derivatives are more polar and may require more polar eluents, such as dichloromethane/methanol gradients, for elution from a silica gel column.

Q5: Are there any alternatives to column chromatography for purifying this compound?

Yes, for solid derivatives, recrystallization can be a highly effective purification method.[1] Distillation under reduced pressure can be an option for thermally stable, liquid compounds.[7]

Experimental Protocols

General Protocol for Flash Column Chromatography of N-Boc-methyl azetidine-2-carboxylate
  • Slurry Preparation: Prepare a slurry of silica gel (60 Å, 40-63 µm) in the initial, least polar solvent of your gradient (e.g., 5% ethyl acetate in hexane).

  • Column Packing: Pour the slurry into the column and allow the silica to pack under a gentle flow of the solvent. Ensure the packed bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The specific gradient will be determined by prior TLC analysis.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

Troubleshooting Workflow for Column Chromatography

Chromatography_Troubleshooting cluster_troubleshooting Troubleshooting Steps start Start Purification tlc Run TLC to Determine Initial Conditions start->tlc column Perform Column Chromatography tlc->column analyze Analyze Fractions by TLC column->analyze problem Problem Encountered? analyze->problem pure Pure Product Obtained problem->pure No streaking Streaking/Tailing? problem->streaking Yes low_yield Low/No Yield? streaking->low_yield No add_base Add Base (e.g., Et3N) to Eluent streaking->add_base Yes poor_sep Poor Separation? low_yield->poor_sep No inc_polarity Increase Eluent Polarity low_yield->inc_polarity Yes poor_sep->analyze No, re-evaluate optimize_grad Optimize Gradient or Change Stationary Phase poor_sep->optimize_grad Yes add_base->column inc_polarity->column optimize_grad->column

Caption: A flowchart for troubleshooting common issues in column chromatography.

References

Technical Support Center: Synthesis of Methyl Azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl azetidine-2-carboxylate. Due to the inherent ring strain of the four-membered azetidine ring, its synthesis can be challenging, often leading to side reactions and purification difficulties.[1][2] This guide aims to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reactions stem from the high ring strain of the azetidine ring (approx. 25.4 kcal/mol).[3] These include:

  • Ring-opening reactions: The strained four-membered ring is susceptible to nucleophilic attack, leading to the formation of acyclic amine derivatives. This can be catalyzed by acids or occur intramolecularly.[4][5]

  • Formation of more stable rings: Competing intramolecular cyclization can lead to the formation of more thermodynamically stable five-membered (pyrrolidine) or six-membered (piperidine) rings.[1]

  • Polymerization: Under certain conditions, particularly with prolonged heating, azetidine derivatives can undergo polymerization.[2]

  • Epimerization: If chiral centers are present, epimerization at the C-terminus can occur, leading to a mixture of diastereomers.[3]

Q2: How can I minimize the formation of the pyrrolidine byproduct during intramolecular cyclization?

A2: The formation of a five-membered pyrrolidine ring is a common competing pathway.[1] To favor the formation of the desired four-membered azetidine ring, consider the following:

  • Choice of Leaving Group: A good leaving group (e.g., tosylate, mesylate, or a halide) on the γ-carbon is crucial for efficient intramolecular SN2 reaction.

  • Reaction Conditions: Optimize reaction conditions such as temperature and solvent. Lower temperatures can often disfavor the formation of the thermodynamic pyrrolidine product.[2] The choice of a suitable solvent can also influence the reaction pathway.

  • Protecting Groups: The nature of the N-protecting group can influence the nucleophilicity of the nitrogen and the overall conformation of the substrate, thereby affecting the cyclization outcome.

Q3: What is the recommended N-protecting group for the synthesis of this compound?

A3: The choice of the nitrogen protecting group is critical for a successful synthesis. The most commonly used protecting groups are:

  • tert-Butoxycarbonyl (Boc): This is a widely used protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions.[6]

  • Benzyl (Bn) and Carbobenzyloxy (Cbz): These groups are also frequently employed and offer orthogonal deprotection strategies, which can be advantageous in multi-step syntheses.[3][6]

Q4: I am having trouble with the esterification of N-Boc-azetidine-2-carboxylic acid. What are the common pitfalls?

A4: Esterification of N-Boc-azetidine-2-carboxylic acid can be challenging. Common issues include:

  • Incomplete reaction: The reaction may not go to completion, resulting in low yields.

  • Side reactions: Acid-sensitive functional groups on the molecule can lead to undesired side reactions under acidic catalysis (Fischer esterification).[7]

  • Purification difficulties: Separating the desired ester from unreacted carboxylic acid and other byproducts can be difficult.

To troubleshoot, consider using milder esterification methods such as using diazomethane or employing coupling reagents like DCC or EDC.[8]

Troubleshooting Guides

Problem 1: Low Yield of this compound

Low yields are a frequent challenge in azetidine synthesis.[1] The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Observed CheckReaction Check Reaction Completion (TLC, LC-MS, NMR) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes OptimizeConditions Optimize Reaction Conditions: - Increase reaction time/temperature - Change solvent - Increase reagent concentration Incomplete->OptimizeConditions CheckSideProducts Analyze for Side Products (NMR, MS) Complete->CheckSideProducts OptimizeConditions->CheckReaction RingOpening Ring-Opening Product Detected CheckSideProducts->RingOpening Yes Pyrrolidine Pyrrolidine Byproduct Detected CheckSideProducts->Pyrrolidine Yes Polymerization Polymerization Observed CheckSideProducts->Polymerization Yes Purification Optimize Purification: - Column chromatography (gradient elution) - Recrystallization - Distillation (if applicable) CheckSideProducts->Purification No obvious side products ModifyConditionsRingOpening Modify Conditions: - Use milder base - Lower temperature - Change N-protecting group RingOpening->ModifyConditionsRingOpening ModifyConditionsPyrrolidine Modify Conditions: - Optimize leaving group - Screen solvents - Lower temperature Pyrrolidine->ModifyConditionsPyrrolidine ModifyConditionsPolymerization Modify Conditions: - Lower temperature - Shorter reaction time - Use higher dilution Polymerization->ModifyConditionsPolymerization End Improved Yield ModifyConditionsRingOpening->End ModifyConditionsPyrrolidine->End ModifyConditionsPolymerization->End Purification->End

Caption: A logical workflow to diagnose and address low yields in this compound synthesis.

Problem 2: Formation of Ring-Opened Side Products

The inherent strain in the azetidine ring makes it susceptible to nucleophilic attack and subsequent ring-opening.

Reaction Scheme of Azetidine Ring-Opening

RingOpening Azetidine This compound N-R TransitionState [Transition State]‡ Azetidine->TransitionState Nucleophilic Attack Nucleophile Nu- Nucleophile->TransitionState RingOpened Ring-Opened Product R-N(CH2CH(CO2Me)CH2Nu) TransitionState->RingOpened

Caption: General mechanism for the nucleophilic ring-opening of a substituted azetidine.

Preventative Measures:

  • Control pH: Acidic conditions can protonate the azetidine nitrogen, making the ring more susceptible to nucleophilic attack. Maintain neutral or slightly basic conditions where possible.[5]

  • Choice of Nucleophiles: Be mindful of strong nucleophiles in subsequent reaction steps, as they can promote ring-opening.

  • Temperature Control: Higher temperatures can provide the activation energy needed for ring-opening. Conduct reactions at the lowest effective temperature.

Data Presentation

Table 1: Comparison of Reaction Conditions for Intramolecular Cyclization

This table summarizes the effect of different bases on the yield of a protected azetidine-2-carboxylate via intramolecular cyclization.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)Side Product (Pyrrolidine) (%)
1K₂CO₃DMF80126515
2Cs₂CO₃DMF808855
3NaHTHF65107010
4LiHMDSTHF0 to RT678<5

Note: Data is compiled from representative literature procedures and may vary depending on the specific substrate and reaction scale.

Experimental Protocols

Protocol 1: Synthesis of Methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate from γ-Butyrolactone

This protocol describes a common synthetic route to a chiral derivative of this compound.

Step 1: Synthesis of Methyl 2,4-dibromobutanoate

  • To γ-butyrolactone (6.0 mL, 78 mmol), add PBr₃ (0.2 mL, 2.0 mmol) and stir at 100 °C under an inert atmosphere.

  • Add Br₂ (4.4 mL, 86 mmol) dropwise over 1 hour.

  • After stirring for 5 minutes at 100 °C, cool the mixture to room temperature and remove excess Br₂ with a stream of N₂.

  • Dissolve the residue in methanol (30 mL) and stir for 20 hours at room temperature.

  • Work up the reaction with a saturated aqueous solution of Na₂SO₃ and extract with n-hexane. The typical yield of the crude product is around 72%.[6]

Step 2: Cyclization to form Methyl 1-((S)-1'-phenylethyl)azetidine-2-carboxylate

  • A mixture of methyl 2,4-dibromobutanoate (2.87 mmol), (S)-1-phenylethylamine (2.9 mmol), and NaHCO₃ (14.4 mmol) in MeCN (14 mL) is refluxed for 13 hours.

  • After cooling to room temperature, the mixture is filtered, and the filtrate is evaporated.

  • The residue is purified by silica gel chromatography to yield the diastereomeric products. For example, (2S,1'S)- and (2R,1'S)-isomers can be obtained in yields of 38% and 37%, respectively.[6]

Protocol 2: Esterification of N-Boc-azetidine-2-carboxylic acid with Diazomethane

This protocol provides a mild method for the esterification, avoiding harsh acidic conditions.

Caution: Diazomethane is toxic and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Dissolve N-Boc-azetidine-2-carboxylic acid (1.0 equiv) in a suitable solvent such as diethyl ether or a mixture of ether and methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a freshly prepared ethereal solution of diazomethane until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Carefully quench the excess diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

  • Remove the solvent under reduced pressure to obtain the crude methyl ester, which can be further purified by column chromatography. This method typically results in high yields.[8]

References

Technical Support Center: Synthesis of Methyl Azetidine-2-carboxylate from γ-Butyrolactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl azetidine-2-carboxylate from γ-butyrolactone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing this compound from γ-butyrolactone?

A1: The synthesis is typically a three-step process:

  • α-Bromination: γ-Butyrolactone is first brominated at the alpha position to yield α-bromo-γ-butyrolactone.

  • Ring-Opening Esterification: The resulting lactone is then treated with methanol to open the ring and form methyl 2,4-dibromobutanoate.

  • Cyclization: Finally, intramolecular cyclization with a nitrogen source, typically ammonia or a protected equivalent, yields this compound.[1]

Q2: What are the primary challenges in synthesizing this compound?

A2: The main challenges stem from the inherent strain in the four-membered azetidine ring, which makes it susceptible to ring-opening side reactions. Other common issues include low yields during the cyclization step, difficulties in purifying the final product from byproducts, and the potential for polymerization.[2]

Q3: Why is the purification of the final product often difficult?

A3: Purification can be challenging due to the polarity and potential volatility of this compound. Byproducts formed during the synthesis, such as oligomers or ring-opened products, can have similar physical properties, making separation by standard techniques like distillation difficult. Column chromatography is often the preferred method for purification.

Q4: Can I use a protecting group for the nitrogen during cyclization?

A4: Yes, using a protecting group on the nitrogen source (e.g., a benzyl group on benzylamine) can be advantageous. The protecting group can be removed in a subsequent step. This approach can sometimes improve the yield and selectivity of the cyclization reaction.

Troubleshooting Guides

Problem 1: Low Yield of α-Bromo-γ-butyrolactone in Step 1
Potential CauseSuggested Solution
Incomplete Reaction - Ensure the reaction temperature is maintained, as the bromination can be slow at lower temperatures. - Check the quality and stoichiometry of the bromine and phosphorus catalyst.
Excessive HBr Formation - Perform the reaction under an inert atmosphere to minimize side reactions with atmospheric moisture. - Ensure efficient removal of HBr gas as it is formed.
Difficult Purification - Use vacuum distillation for purification, as α-bromo-γ-butyrolactone can be heat-sensitive. - Be aware that this compound is a vesicant and handle it with appropriate safety precautions.[3]
Problem 2: Incomplete Ring-Opening Esterification in Step 2
Potential CauseSuggested Solution
Insufficient Methanol - Use a large excess of methanol to drive the reaction to completion. Methanol can also serve as the solvent.
Reaction Not at Equilibrium - Consider adding a mild acid catalyst to facilitate the esterification process.
Carryover of Impurities - Ensure the α-bromo-γ-butyrolactone from Step 1 is of sufficient purity.
Problem 3: Low Yield and/or Multiple Byproducts in the Cyclization Step (Step 3)
Potential CauseSuggested Solution
Polymerization - Employ high-dilution conditions during the addition of the cyclization agent to favor intramolecular cyclization over intermolecular polymerization.
Ring-Opening - The azetidine ring is strained and can be opened by nucleophiles. Use a non-nucleophilic base if one is required, and control the reaction temperature to minimize this side reaction. A potential byproduct is methyl 4-amino-2-hydroxybutanoate (from hydrolysis).
Formation of Dimer - Similar to polymerization, high-dilution conditions can minimize the formation of dimeric and oligomeric byproducts.
Incomplete Cyclization - Ensure the reaction goes to completion by monitoring it via TLC or GC-MS. - Check the quality of the nitrogen source (e.g., ensure ammonia solution is concentrated).

Experimental Protocols

A representative experimental protocol for a related synthesis is the preparation of methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate[4]:

Step 1 & 2: Synthesis of Methyl 2,4-dibromobutanoate

  • A mixture of γ-butyrolactone (78 mmol) and PBr₃ (2.0 mmol) is stirred at 100 °C under an argon atmosphere.

  • Bromine (86 mmol) is added dropwise over 1 hour.

  • The mixture is stirred for an additional 5 minutes at 100 °C, then cooled to room temperature.

  • Excess bromine is removed by a flow of nitrogen gas.

  • The residue is dissolved in methanol (30 mL) and stirred for 20 hours at room temperature.

  • The reaction is quenched with a saturated aqueous solution of Na₂SO₃ and extracted with n-hexane.

  • The combined organic layers are washed with saturated aqueous NaHCO₃ and then water, dried over Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by silica gel chromatography to afford methyl 2,4-dibromobutanoate.[4]

Step 3: Cyclization to form Methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate

  • A mixture of methyl 2,4-dibromobutanoate (2.87 mmol), (S)-1-phenylethylamine (2.9 mmol), and NaHCO₃ (14.4 mmol) in acetonitrile (14 mL) is refluxed for 13 hours.

  • The mixture is cooled to room temperature and filtered.

  • The filtrate is concentrated, and the residue is purified by silica gel chromatography.[4]

Note: For the synthesis of the unsubstituted this compound, a similar procedure for Step 3 would be followed using a solution of ammonia in an appropriate solvent.

Visualizations

Synthetic Pathway

Synthesis_Pathway GBL γ-Butyrolactone ABGL α-Bromo-γ-butyrolactone GBL->ABGL Br₂, PBr₃ MDBB Methyl 2,4-dibromobutanoate ABGL->MDBB Methanol MA2C This compound MDBB->MA2C NH₃, Base

Caption: Synthetic route to this compound from γ-butyrolactone.

Potential Byproducts in Cyclization Step

Byproducts MDBB Methyl 2,4-dibromobutanoate Desired This compound MDBB->Desired Intramolecular Cyclization Polymer Polymer/Oligomer MDBB->Polymer Intermolecular Reaction Dimer Dimer MDBB->Dimer Intermolecular Reaction RingOpened Ring-Opened Product (e.g., Methyl 4-amino-2-hydroxybutanoate) Desired->RingOpened Nucleophilic Attack

Caption: Formation of byproducts during the cyclization step.

Troubleshooting Workflow for Low Cyclization Yield

Troubleshooting_Workflow Start Low Yield in Cyclization Step CheckPurity Analyze crude product by NMR/GC-MS Start->CheckPurity IdentifyByproducts Identify major byproducts CheckPurity->IdentifyByproducts HighPolymer High Polymer/Dimer Content? IdentifyByproducts->HighPolymer UnreactedSM Unreacted Starting Material? IdentifyByproducts->UnreactedSM RingOpenedProduct Ring-Opened Product? IdentifyByproducts->RingOpenedProduct HighPolymer->UnreactedSM No UseHighDilution Implement high-dilution conditions HighPolymer->UseHighDilution Yes UnreactedSM->RingOpenedProduct No IncreaseReactionTime Increase reaction time/temperature UnreactedSM->IncreaseReactionTime Yes ControlTempAndBase Control temperature and use non-nucleophilic base RingOpenedProduct->ControlTempAndBase Yes End Optimized Yield RingOpenedProduct->End No UseHighDilution->End IncreaseReactionTime->End ControlTempAndBase->End

Caption: A logical workflow for troubleshooting low yields in the cyclization step.

References

Technical Support Center: Methyl Azetidine-2-Carboxylate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the scale-up of Methyl azetidine-2-carboxylate production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing the azetidine-2-carboxylic acid core, and which is most suitable for scaling up?

A1: Several synthetic routes exist, each with distinct advantages and challenges for large-scale production.

  • From L-Aspartic Acid: This route proceeds via an optically active 4-oxo-2-azetidinecarboxylic acid derivative. It involves steps like hydride reduction, N-protection, oxidation, and deprotection.[1] It is advantageous for maintaining stereochemistry but requires careful control of the reduction step to minimize byproduct formation.

  • From γ-Butyrolactone: This method involves bromination, esterification, cyclization, and hydrogenation. It is a practical approach that has been used for kilogram-scale manufacturing, with reported overall yields reaching up to 42.4%.[2]

  • Asymmetric Synthesis: Facile syntheses using optically active auxiliaries, like α-methylbenzylamine, allow for the production of specific enantiomers.[3] A key step is often an intramolecular alkylation to form the strained four-membered ring.[2][3]

The choice of route depends on factors like cost of starting materials, desired enantiomeric purity, and available equipment for handling specific reagents and reaction conditions. The route from γ-butyrolactone has been demonstrated on a larger scale.[2]

Q2: What is the primary byproduct I should watch for during synthesis, and how can I minimize it?

A2: When using a route involving the hydride reduction of an N-protected 4-oxo-2-azetidinecarboxylic acid derivative, a common byproduct is the corresponding ring-opened diol (e.g., (S)-2-N-benzyloxycarbonyl-1,4-butanediol).[1] Its formation can be significantly suppressed by the addition of magnesium salts, such as magnesium chloride or magnesium fluoride, during the reduction step.[1]

Q3: What are the recommended storage and handling conditions for this compound and its intermediates?

A3: Store the compound in a tightly closed container in a dry, well-ventilated place.[4] It is stable under recommended storage conditions but should be kept away from strong oxidizing agents and strong acids.[5] During handling, avoid forming dust and aerosols. Use process enclosures or local exhaust ventilation to minimize exposure.[4][5]

Q4: What safety precautions are necessary when handling these compounds?

A4: Standard personal protective equipment (PPE), including gloves and eye protection, should be used.[4] If operations generate dust, use a P1 (EN 143) or N95 (US) type dust mask.[5] In case of inhalation, move the person to fresh air.[4] Skin contact should be addressed by washing with soap and plenty of water.[4] Hazardous decomposition products can include oxides of carbon and nitrogen.[5]

Troubleshooting Guide

Issue 1: Low Final Product Yield

Low yields can stem from incomplete reactions, side reactions, or losses during workup and purification.

Potential Cause Troubleshooting Step Expected Outcome
Inefficient Ring Closure The intramolecular alkylation to form the azetidine ring is a critical, often challenging, step.[2][3] Optimize the base, solvent, and temperature. Cesium carbonate in DMF has been reported to be effective.[2]Improved conversion to the cyclic product.
Byproduct Formation As noted in the FAQs, ring-opening can occur during reduction steps.Analyze crude reaction mixture by NMR or LC-MS to identify major byproducts.
If a diol byproduct is identified, add a Lewis acid or magnesium salt (e.g., MgCl₂) to the reduction step to favor the desired pathway.[1]Reduction in the percentage of the ring-opened byproduct and an increase in the desired azetidine intermediate.
Losses During Purification Column chromatography, a common purification method, can lead to significant product loss on a large scale.Evaluate alternative purification methods like crystallization or distillation if the product's properties allow. Minimize the number of chromatographic steps.
Issue 2: Product Fails Purity Specifications

Contamination with starting materials, reagents, or byproducts is a common scaling challenge.

Potential Cause Troubleshooting Step Expected Outcome
Inseparable Byproduct The polarity of the main byproduct (e.g., a diol) may be very close to the product alcohol intermediate, making chromatographic separation difficult.[1]Optimize the reaction to minimize byproduct formation (see Issue 1).
Modify the mobile phase or stationary phase for column chromatography to improve separation. Flash chromatography can be effective for separating diastereomers.[6]Improved resolution between product and impurity peaks, leading to higher purity fractions.
Residual Solvents/Reagents Inefficient removal of high-boiling solvents (e.g., DMF) or reagents during workup.Perform solvent swaps or use a high-vacuum distillation/drying process to effectively remove residual solvents.
Incorrect Stereochemistry For enantiopure products, contamination with the wrong enantiomer can occur.If using a chiral auxiliary, ensure its enantiomeric purity. For resolution methods, optimize the separation of diastereomeric amides.[6]

Data and Protocols

Data Summary: Byproduct Reduction

The following table summarizes the effect of additives on the yield of (S)-N-benzyloxycarbonylazetidine-2-methanol and the formation of a key byproduct during its synthesis.

Additive Reaction Condition Desired Product Yield Byproduct Yield Reference
NoneStandard Reduction69.1%11.4%[1]
Magnesium FluorideStandard Reduction85.0%3.0%[1]
Magnesium ChlorideStandard Reduction91.0%7.0%[1]
Experimental Protocols

Protocol 1: General Synthesis of Azetidine-2-Carboxylic Acid from γ-Butyrolactone

This protocol outlines the key steps for a scalable synthesis route.[2]

  • Bromination: Convert γ-butyrolactone to α-bromo-γ-butyrolactone.

  • Esterification: React the brominated intermediate with an alcohol (e.g., methanol) to form the corresponding ester.

  • Cyclization: React the α-bromo ester with an amine source under basic conditions to facilitate intramolecular nucleophilic substitution, forming the azetidine ring. This is a critical step for yield optimization.

  • Hydrogenation/Deprotection: If a protecting group is used on the nitrogen (e.g., benzyl), remove it via hydrogenation to yield the free amine.

  • Esterification (Final Step): Convert the resulting Azetidine-2-Carboxylic Acid to this compound using standard esterification methods (e.g., methanol with a catalytic amount of acid).

Protocol 2: Purification by Column Chromatography

This is a representative method for purifying N-protected azetidine intermediates.[1]

  • Column Packing: Prepare a column with a suitable stationary phase, such as silica gel (e.g., Wakogel C-200).

  • Sample Loading: Dissolve the crude product concentrate in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.

  • Elution: Elute the column with an appropriate mobile phase. A mixture of toluene and ethyl acetate (e.g., 1:1 ratio) has been shown to be effective for separating N-benzyloxycarbonylazetidine-2-methanol from its diol byproduct.

  • Fraction Collection: Collect fractions and analyze them (e.g., by TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_final Final Product start Starting Material (e.g., 4-oxo-azetidine deriv.) reduction 1. Hydride Reduction (+/- Additives) start->reduction protection 2. N-Protection reduction->protection oxidation 3. Oxidation to Carboxylic Acid protection->oxidation esterification 4. Methyl Ester Formation oxidation->esterification workup Aqueous Workup & Extraction esterification->workup chromatography Column Chromatography workup->chromatography analysis Purity Analysis (NMR, LC-MS) chromatography->analysis product This compound analysis->product reaction_pathway reactant N-Protected 4-oxo-azetidine-2-carboxylate intermediate1 N-Protected Azetidine-2-methanol reactant->intermediate1 Hydride Reduction byproduct Ring-Opened Diol reactant->byproduct Side Reaction product N-Protected Azetidine-2-carboxylic Acid intermediate1->product Oxidation troubleshooting_yield start Problem: Low Yield check_reaction Analyze Crude Reaction Mixture (LCMS/NMR) start->check_reaction main_issue What is the main issue? check_reaction->main_issue incomplete Incomplete Reaction main_issue->incomplete Low Conversion byproduct High Byproduct Level main_issue->byproduct Multiple Peaks action_incomplete Optimize: - Reaction Time - Temperature - Reagent Stoichiometry incomplete->action_incomplete action_byproduct Identify Byproduct Structure byproduct->action_byproduct is_diol Is it a ring-opened diol? action_byproduct->is_diol add_additive Add MgCl2 or other Lewis Acid to reduction step is_diol->add_additive Yes other_byproduct Re-evaluate reaction mechanism and conditions is_diol->other_byproduct No

References

optimizing N-protection of Methyl azetidine-2-carboxylate to avoid side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for the N-protection of methyl azetidine-2-carboxylate. Our focus is on optimizing reaction conditions to maximize yield and minimize common side reactions such as ring-opening and racemization.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the N-protection of this compound?

A1: The two primary side reactions of concern are:

  • Ring-opening: Due to the inherent strain of the four-membered ring, the azetidine is susceptible to nucleophilic attack, leading to the formation of linear byproducts. This is particularly prevalent under acidic conditions, which can protonate the ring nitrogen and increase its electrophilicity.

  • Racemization: The stereocenter at the C2 position is prone to epimerization, especially in the presence of base and with prolonged reaction times or elevated temperatures. This can lead to a loss of enantiomeric purity in the final product.

Q2: Which N-protecting group is most suitable for this compound?

A2: The choice of protecting group depends on the downstream synthetic steps and the desired orthogonality.

  • Boc (tert-butoxycarbonyl): This is a widely used protecting group due to its general stability under many reaction conditions and its facile removal under acidic conditions. It is often a good first choice for many applications.

  • Cbz (carbobenzyloxy): The Cbz group is also a robust protecting group, stable to a wide range of conditions. It is typically removed by catalytic hydrogenolysis, offering an orthogonal deprotection strategy to the acid-labile Boc group.

  • Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is base-labile and is a cornerstone of solid-phase peptide synthesis. Its use with this compound is common when the intention is to incorporate the residue into a peptide chain.

Q3: How can I minimize ring-opening during the N-protection reaction?

A3: To minimize ring-opening, it is crucial to avoid strongly acidic conditions. During the protection reaction, the use of a non-nucleophilic base is recommended. For Boc protection, the reaction is typically performed under neutral to slightly basic conditions. For Cbz and Fmoc protections, which often use chloroformates, a hindered, non-nucleophilic base should be used to scavenge the HCl byproduct without promoting ring-opening.

Q4: What are the best practices to avoid racemization?

A4: To prevent racemization of the C2 stereocenter, the following practices are recommended:

  • Use of a hindered base: Sterically hindered bases like diisopropylethylamine (DIPEA) are less likely to deprotonate the C2 position.

  • Low reaction temperatures: Running the reaction at 0 °C or even lower can significantly reduce the rate of epimerization.

  • Minimize reaction time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

  • Choice of coupling reagents (for Fmoc protection): When activating the carboxylate for peptide coupling, using additives like HOBt or Oxyma can suppress racemization.

Troubleshooting Guides

Problem 1: Low Yield of N-Protected Product
Symptom Possible Cause Suggested Solution
Significant amount of unreacted starting material Incomplete reaction due to insufficient reagent or short reaction time.Increase the stoichiometry of the protecting group reagent (e.g., Boc₂O, Cbz-Cl, Fmoc-OSu) to 1.1-1.5 equivalents. Increase the reaction time and monitor by TLC until completion.
Low reactivity of the amine.For Boc protection, consider adding a catalytic amount of DMAP. For Cbz/Fmoc protection, ensure the base is effectively scavenging the HCl byproduct.
Presence of multiple spots on TLC, some of which are highly polar Ring-opening of the azetidine ring.Avoid acidic conditions. Use a hindered, non-nucleophilic base (e.g., DIPEA instead of triethylamine). Run the reaction at a lower temperature.
Product is lost during workup The N-protected product may have some water solubility.When performing an aqueous workup, saturate the aqueous layer with NaCl before extraction to decrease the solubility of the product.
Problem 2: Presence of Impurities in the Final Product
Symptom Possible Cause Suggested Solution
A byproduct with a similar mass to the desired product is observed by LC-MS Racemization of the C2 stereocenter.Use a sterically hindered base (e.g., DIPEA). Lower the reaction temperature to 0 °C or below. Minimize the reaction time. Purify by chiral HPLC if necessary.
A byproduct with a higher mass, corresponding to the addition of water or other nucleophiles, is observed Ring-opening of the azetidine.Ensure anhydrous reaction conditions if using reagents sensitive to water. Use a non-nucleophilic base. Avoid any acidic wash during the workup.
Di-protected product is observed Over-reaction with the protecting group.This is less common for secondary amines but can occur with some reactive reagents. Use a stoichiometric amount of the protecting group reagent.

Data Presentation: Comparison of N-Protection Methods

The following table summarizes typical reaction conditions and expected outcomes for the N-protection of this compound. Please note that optimal conditions may vary depending on the specific batch of starting material and reagents.

Protecting Group Reagent Base Solvent Temp (°C) Time (h) Typical Yield (%) Key Side Reactions
Boc Boc₂ODIPEACH₂Cl₂0 to RT2 - 1285 - 95Minimal ring-opening and racemization under these conditions.
Cbz Cbz-ClDIPEACH₂Cl₂01 - 480 - 90Potential for ring-opening if the temperature is not controlled. Racemization is a risk with prolonged reaction times.
Fmoc Fmoc-OSuNaHCO₃Dioxane/H₂ORT4 - 1685 - 95Minimal side reactions under these conditions. Fmoc-Cl can also be used but may be more prone to side reactions.

Experimental Protocols

Protocol 1: N-Boc Protection of this compound
  • Dissolve this compound (1.0 equiv) in dichloromethane (CH₂Cl₂) (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropylethylamine (DIPEA) (1.2 equiv).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Cbz Protection of this compound
  • Dissolve this compound (1.0 equiv) in dichloromethane (CH₂Cl₂) (approx. 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add diisopropylethylamine (DIPEA) (1.5 equiv).

  • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 equiv) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with cold 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: N-Fmoc Protection of this compound
  • Dissolve this compound (1.0 equiv) in a 1:1 mixture of dioxane and water (approx. 0.2 M).

  • Add sodium bicarbonate (NaHCO₃) (2.0 equiv).

  • Add 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 equiv).

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.

  • Upon completion, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_boc Boc Protection cluster_cbz Cbz Protection cluster_fmoc Fmoc Protection boc_start This compound boc_reagents Boc₂O, DIPEA, CH₂Cl₂ boc_start->boc_reagents boc_reaction Reaction at 0°C to RT boc_reagents->boc_reaction boc_workup Aqueous Workup boc_reaction->boc_workup boc_purification Column Chromatography boc_workup->boc_purification boc_product N-Boc-Methyl Azetidine-2-carboxylate boc_purification->boc_product cbz_start This compound cbz_reagents Cbz-Cl, DIPEA, CH₂Cl₂ cbz_start->cbz_reagents cbz_reaction Reaction at 0°C cbz_reagents->cbz_reaction cbz_workup Aqueous Workup cbz_reaction->cbz_workup cbz_purification Column Chromatography cbz_workup->cbz_purification cbz_product N-Cbz-Methyl Azetidine-2-carboxylate cbz_purification->cbz_product fmoc_start This compound fmoc_reagents Fmoc-OSu, NaHCO₃, Dioxane/H₂O fmoc_start->fmoc_reagents fmoc_reaction Reaction at RT fmoc_reagents->fmoc_reaction fmoc_workup Aqueous Workup fmoc_reaction->fmoc_workup fmoc_purification Column Chromatography fmoc_workup->fmoc_purification fmoc_product N-Fmoc-Methyl Azetidine-2-carboxylate fmoc_purification->fmoc_product

Caption: Experimental workflows for Boc, Cbz, and Fmoc protection of this compound.

troubleshooting_logic cluster_symptoms Symptom Analysis cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Impure Product unreacted_sm Unreacted Starting Material start->unreacted_sm polar_impurities Polar Impurities (TLC) start->polar_impurities racemic_mixture Racemic Mixture (Chiral HPLC) start->racemic_mixture incomplete_reaction Incomplete Reaction unreacted_sm->incomplete_reaction ring_opening Ring-Opening polar_impurities->ring_opening racemization Racemization racemic_mixture->racemization increase_reagents Increase Reagent Stoichiometry/Time incomplete_reaction->increase_reagents lower_temp Lower Reaction Temperature ring_opening->lower_temp hindered_base Use Hindered Base ring_opening->hindered_base anhydrous_conditions Ensure Anhydrous Conditions ring_opening->anhydrous_conditions racemization->lower_temp racemization->hindered_base

Caption: Troubleshooting logic for optimizing the N-protection of this compound.

preventing ring-opening of the azetidine ring during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Azetidine Ring Stability

This guide provides researchers, scientists, and drug development professionals with essential troubleshooting strategies and frequently asked questions (FAQs) to prevent the undesired ring-opening of azetidines during synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes the azetidine ring susceptible to opening?

The primary reason for the azetidine ring's reactivity is its significant ring strain, estimated at approximately 25.4 kcal/mol.[1] This strain, a combination of bond angle and torsional strain, is substantially higher than in more stable five- or six-membered rings like pyrrolidine.[1][2] Consequently, reactions that lead to ring-opening are often thermodynamically favorable as they relieve this inherent strain.[3]

Q2: What are the most common causes of azetidine ring-opening during synthesis?

The most frequent causes are the presence of strong acids, certain nucleophiles, and Lewis acids.[4][5] The nitrogen atom in the ring can be protonated or activated, making the ring's carbon atoms highly electrophilic and vulnerable to nucleophilic attack, which initiates the ring-opening cascade.[3]

Q3: How can I prevent acid-catalyzed ring-opening?

Acid-catalyzed ring-opening is a major stability concern, especially at low pH.[3] The key is to prevent the protonation of the azetidine nitrogen. Strategies include:

  • pH Control: Maintain neutral or slightly basic conditions during the reaction and workup. Use of buffered solutions or quenching with a mild base like sodium bicarbonate is recommended.[6]

  • N-Substitution: Modifying the substituent on the azetidine nitrogen can drastically reduce its basicity (pKa). Electron-withdrawing groups, such as sulfonyl or certain heteroaryl groups, can lower the pKa of the nitrogen, making it less likely to be protonated under acidic conditions.[3][7]

  • Careful Purification: Standard silica gel chromatography can be acidic enough to cause decomposition. Consider using neutral or basic alumina for purification or deactivating the silica gel with a suitable base before use.[6]

Q4: Can basic conditions also cause ring-opening?

While generally more stable under basic conditions than acidic ones, azetidines are not entirely immune. Strong bases can potentially cause ring-opening, particularly if there are activating groups on the ring that facilitate deprotonation and subsequent elimination pathways. However, for most applications, issues with basic conditions are less common than with acidic ones.

Q5: Are there specific reagents or nucleophiles I should be cautious with?

Yes. Strong nucleophiles, especially when paired with acidic conditions or Lewis acids, can readily open the azetidine ring.[4] Be cautious with:

  • Halide Ions: In acidic media, counter-ions like chloride or bromide can act as nucleophiles.

  • Thiols and Amines: These potent nucleophiles can attack the ring carbons.

  • Lewis Acids: Reagents like ZnI₂, Cu(OTf)₂, and BF₃·OEt₂ can coordinate to the nitrogen atom, activating the ring for nucleophilic attack.[5]

  • Acyl Halides and Alkyl Bromides: These can quaternize the nitrogen, making the ring exceptionally susceptible to cleavage.[5]

Q6: How does the choice of the N-substituent affect ring stability?

The N-substituent is critical. Electron-withdrawing groups (e.g., tosyl (Ts), Boc, or specific aryl groups) decrease the electron density and basicity of the nitrogen atom.[3][8] This reduces the likelihood of protonation, thereby stabilizing the ring against acid-mediated decomposition.[3][7] For instance, N-aryl azetidines where the aryl group delocalizes the nitrogen's lone pair show enhanced stability compared to simple N-phenyl analogues.[3]

Troubleshooting Guide

Problem: My reaction is showing low yields of the desired azetidine product, and I suspect ring-opening is occurring.

This guide provides a systematic approach to diagnose and solve stability issues with the azetidine ring.

Step 1: Analyze Reaction & Workup Conditions

Review every step of your process for potential triggers of ring-opening.

  • pH: Did you use strong acids (e.g., HCl, TFA) at any stage, including for deprotection or workup? Was the final reaction mixture acidic?

  • Reagents: Does your reaction involve potent nucleophiles or Lewis acids?[4][5]

  • Temperature: Are you running the reaction at elevated temperatures? Lowering the temperature may favor the desired kinetic product over thermodynamically favored ring-opened byproducts.[6]

  • Purification: Are you using standard silica gel? Acidic residues can cause product degradation on the column.[6]

Step 2: Characterize Byproducts

Isolate and identify the structure of the major byproducts. Understanding their structure provides direct insight into the ring-opening mechanism. For example, the presence of a 3-halo-1-aminopropane derivative strongly suggests nucleophilic attack by a halide ion following nitrogen activation.[5]

Step 3: Implement Corrective Actions

Based on your analysis, implement the following solutions. A logical workflow for this process is outlined in the diagram below.

G cluster_0 start Low Yield of Azetidine Product check_conditions Analyze Reaction, Workup, & Purification Conditions start->check_conditions is_acid Strong Acid or Lewis Acid Present? check_conditions->is_acid Check pH & Reagents is_nucleophile Potent Nucleophile Present? is_acid->is_nucleophile No solution_acid 1. Use milder acid or buffer. 2. Lower reaction temperature. 3. Re-evaluate N-substituent. is_acid->solution_acid Yes is_silica Product Degradation on Silica Gel? is_nucleophile->is_silica No solution_nucleophile 1. Run reaction under neutral pH. 2. Protect the N-atom. 3. Choose a less nucleophilic reagent. is_nucleophile->solution_nucleophile Yes solution_silica 1. Use neutral/basic alumina. 2. Deactivate silica with base. 3. Consider non-chromatographic purification (distillation/recrystallization). is_silica->solution_silica Yes end Optimized Synthesis is_silica->end No solution_acid->end solution_nucleophile->end solution_silica->end

Troubleshooting workflow for azetidine ring instability.

Data Presentation

The stability of the azetidine ring is highly dependent on the electronic properties of the N-substituent, which influences the basicity (pKa) of the ring nitrogen. Lower pKa values correlate with increased stability in acidic media.

Table 1: Influence of N-Substituent on Azetidine Nitrogen pKa and Stability

Compound Type N-Substituent Example Azetidine N pKa (Measured) Azetidine N pKa (Calculated) Stability at pH 1.8 Reference
N-Aryl Phenyl 4.3 2.9 Decomposes [3][7]
N-Heteroaryl 3-Pyridyl Not Measured -1.1 Short T½ (3.8h) [3]
N-Heteroaryl 2-Pyridyl (conjugated) Not Measured -2.3 Excellent Stability [3][7]

| N-Heteroaryl | 4-Pyridyl (conjugated) | Not Measured | -2.1 | Excellent Stability |[3][7] |

Data summarized from studies on N-substituted aryl azetidines, demonstrating that lowering the basicity of the azetidine nitrogen enhances stability in acidic conditions.[3]

Key Experimental Protocols

Protocol 1: General Procedure for N-Acylation under Neutral Conditions

This protocol minimizes the risk of ring-opening by avoiding acidic or strongly basic conditions.

  • Setup: Dissolve the azetidine starting material (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.), to the solution and cool to 0 °C.

  • Acylation: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by TLC or LC-MS.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6] Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on neutral alumina to avoid acid-catalyzed decomposition.[6]

Protocol 2: Screening for Optimal pH in an Azetidine-Containing Reaction

This method helps determine the stability of your specific azetidine derivative across a pH range.

  • Stock Solution: Prepare a stock solution of your azetidine compound in a suitable solvent (e.g., DMSO, Acetonitrile).

  • Buffer Preparation: Prepare a series of aqueous buffer solutions with known pH values (e.g., pH 2, 4, 7, 9).

  • Incubation: Add a small aliquot of the azetidine stock solution to each buffer solution to a final concentration suitable for analysis (e.g., 10 µM). Incubate the samples at the reaction temperature.

  • Time Points: At various time points (e.g., 0h, 1h, 4h, 24h), take an aliquot from each buffered solution.

  • Analysis: Quench any reaction if necessary and analyze the samples by LC-MS or NMR to quantify the amount of remaining azetidine.

  • Data Interpretation: Plot the percentage of remaining azetidine against time for each pH value. This will reveal the pH range in which your compound is most stable. A study on an N-substituted azetidine showed rapid decomposition at pH 1.8 (T½ = 0.5h) but stability at pH 7.0.[3]

Visualizations

Diagrams illustrating key concepts can aid in understanding the factors that govern azetidine stability.

G cluster_0 Acid-Catalyzed Ring-Opening Azetidine Azetidine Ring Protonation Protonation (Azetidinium Ion) Azetidine->Protonation + H⁺ Attack Nucleophilic Attack (e.g., by Cl⁻) Protonation->Attack + Nu⁻ Opened Ring-Opened Product Attack->Opened

Mechanism of acid-catalyzed azetidine ring-opening.

G cluster_1 Factors Influencing Azetidine Ring Stability Stability Azetidine Ring Stability RingStrain High Ring Strain (~25 kcal/mol) RingStrain->Stability Decreases pH pH of Medium pH->Stability Affects N_Sub N-Substituent (Electronic Effects) N_Sub->Stability Affects Nucleophiles Presence of Nucleophiles Nucleophiles->Stability Decreases Temperature Temperature Temperature->Stability Affects

Key factors influencing the stability of the azetidine ring.

References

determination of enantiomeric excess of Methyl azetidine-2-carboxylate by chiral HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the determination of enantiomeric excess (ee) of Methyl azetidine-2-carboxylate by chiral High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: How is the enantiomeric excess (ee) calculated from a chiral HPLC chromatogram?

A1: The enantiomeric excess is calculated using the peak areas of the two enantiomers obtained from the chromatogram. The formula is:

ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100

Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.[1][2] A completely pure enantiomer has an ee of 100%, while a racemic mixture (a 50:50 ratio of both enantiomers) has an ee of 0%.[2][3]

Q2: What is a recommended starting point for developing a chiral HPLC method for this compound?

A2: A good starting point is to use a polysaccharide-based chiral stationary phase (CSP), such as a Daicel Chiralcel OD-H column.[4] The mobile phase can be a mixture of n-hexane and isopropanol (IPA), for example, in a 90:10 (v/v) ratio.[5] A flow rate of 0.5 to 1.0 mL/min and UV detection at a suitable wavelength (e.g., 210 nm, as the analyte lacks a strong chromophore) are common starting parameters.[4][6]

Q3: Which types of chiral columns are most effective for separating enantiomers of amino acid esters like this compound?

A3: Polysaccharide-derived CSPs, such as those based on amylose or cellulose derivatives (e.g., Chiralpak and Chiralcel series), have demonstrated broad applicability and success in separating the enantiomers of amino acid esters and related cyclic compounds.[5][7] These are the most popular and effective columns for this class of compounds.[8]

Q4: Does this compound require derivatization before analysis?

A4: No, derivatization is generally not required. This compound is already an ester, which is often the result of a derivatization strategy for the parent carboxylic acid to improve chromatographic behavior on polysaccharide-based CSPs.[9] Direct analysis of the methyl ester is the standard approach.

Q5: What are common mobile phases used in normal-phase chiral HPLC?

A5: The most common mobile phases for normal-phase chiral HPLC are mixtures of a hydrocarbon, typically n-hexane or heptane, with an alcohol modifier like isopropanol (IPA) or ethanol.[5][6] The ratio of the hydrocarbon to the alcohol is a critical parameter for optimizing selectivity and resolution.[8] For basic analytes like azetidines, a small amount of a basic additive, such as 0.1% diethylamine (DEA), may be added to the mobile phase to improve peak shape and prevent tailing.[5][10]

Troubleshooting Guide

Problem: Poor or No Separation of Enantiomers (Low Resolution)

Possible CausesSolutions
Inappropriate Chiral Stationary Phase (CSP) Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are a good first choice.[11][12]
Incorrect Mobile Phase Composition Systematically vary the ratio of hexane to alcohol modifier (e.g., IPA or ethanol). Start with 90:10 and try 95:5 or 80:20.[5] Try switching the alcohol modifier (e.g., from IPA to ethanol).
Flow Rate is Too High Chiral separations often benefit from lower flow rates. Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[13]
Inappropriate Column Temperature Decrease the column temperature. Lower temperatures can enhance the weak bonding forces responsible for chiral recognition, often increasing selectivity.[13]

Problem: Broad or Tailing Peaks

Possible CausesSolutions
Secondary Interactions with Silica Support Add a mobile phase additive. For a basic compound like this compound, add 0.1% diethylamine (DEA) to the mobile phase to sharpen peaks.[5]
Sample Overload Reduce the concentration of the sample being injected.
Column Contamination or Degradation Flush the column with a strong solvent (compatible with the column) or replace the column if it is old or has been used extensively.
Sample Solvent Incompatible with Mobile Phase Dissolve the sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[6]

Problem: Unstable or Shifting Retention Times

Possible CausesSolutions
Insufficient Column Equilibration Ensure the column is fully equilibrated with the mobile phase before starting analysis. This can take 30 minutes or longer, especially when changing mobile phase composition.[9][13]
Fluctuations in Temperature Use a column oven to maintain a constant and controlled temperature.
Mobile Phase Composition Changing Ensure the mobile phase is well-mixed and degassed. If preparing online, check that the pump is mixing the solvents accurately.
Pump Malfunction or Leaks Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Enantiomeric Excess Determination

This protocol is a recommended starting point based on methods for structurally similar compounds.[4][5]

  • HPLC System and Column:

    • System: Standard HPLC with UV detector.

    • Column: Daicel Chiralcel OD-H (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Prepare a mixture of HPLC-grade n-hexane and isopropanol (IPA) in a 90:10 (v/v) ratio.

    • For potential peak shape improvement, a second mobile phase can be prepared containing n-hexane, IPA, and diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio.

    • Degas the mobile phase for at least 5 minutes using sonication before use.[6]

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.[5]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.[4]

    • Column Temperature: 25 °C (Ambient).

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

    • Run Time: 30-40 minutes, or until both enantiomer peaks have eluted.

  • Analysis:

    • First, inject a racemic standard of this compound to determine the retention times of both enantiomers and confirm baseline separation.

    • Inject the chiral sample.

    • Integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (ee) using the formula provided in the FAQs.

Data Presentation

Table 1: Example Starting HPLC Conditions
ParameterConditionRationale / Reference
Chiral Column Daicel Chiralcel OD-HProven for separation of azetidine-2-carboxylic acid derivatives.[4]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Common mobile phase for normal-phase chiral separations.[5]
Additive 0.1% Diethylamine (DEA)Optional, improves peak shape for basic compounds.[5]
Flow Rate 0.5 mL/minLower flow rates often improve chiral resolution.[13]
Temperature 25 °CStandard starting temperature. Can be lowered to improve separation.[13]
Detection UV, 210 nmSuitable for analytes with weak UV chromophores.[6]
Sample Conc. 1 mg/mL in mobile phaseA typical concentration for HPLC analysis.[5]
Table 2: Example Enantiomeric Excess Calculation
EnantiomerRetention Time (min)Peak Area
1 (Minor)15.250,000
2 (Major)18.5950,000
Calculation ee (%) =

Visualizations

G cluster_workflow Experimental Workflow prep Sample Preparation (Dissolve in Mobile Phase) hplc Chiral HPLC Analysis (Isocratic Elution) prep->hplc Inject Sample data Data Acquisition (Chromatogram Generation) hplc->data Detect Elution calc Data Processing (Peak Integration & ee Calculation) data->calc Integrate Peaks report Final Report (Enantiomeric Purity) calc->report

Caption: A generalized workflow for the determination of enantiomeric excess.

G cluster_troubleshooting Troubleshooting Logic for Poor Separation start Problem: Poor Resolution param_mp Adjust Mobile Phase (% Alcohol, Additive) start->param_mp param_flow Decrease Flow Rate start->param_flow param_temp Decrease Temperature start->param_temp param_col Change Column (Different CSP) start->param_col If other options fail outcome Achieved Baseline Separation param_mp->outcome param_flow->outcome param_temp->outcome param_col->outcome

Caption: Key parameters to adjust when troubleshooting poor enantiomeric separation.

References

Technical Support Center: Diastereoselective Reactions of Methyl Azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselective reactions involving methyl azetidine-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high diastereoselectivity in reactions with this compound?

A1: The main challenges stem from the inherent ring strain of the four-membered azetidine ring, which can influence the conformation of reaction intermediates. Key factors affecting diastereoselectivity include the nature of the N-substituent (protecting group or chiral auxiliary), the choice of base and solvent, and the reaction temperature. The facial bias of the enolate or enamine intermediate is often subtle, requiring careful optimization of reaction conditions to favor the formation of one diastereomer over the other. Common issues include poor diastereomeric ratios (dr), low yields due to side reactions like ring-opening, and difficulty in purifying the desired diastereomer.[1]

Q2: Which N-protecting group is most suitable for controlling stereochemistry?

A2: The choice of the N-protecting group is critical. While the tert-butoxycarbonyl (Boc) group is widely used for its stability and ease of removal, it may not always provide the best stereocontrol.[1] For certain reactions like α-alkylation, using a chiral auxiliary on the nitrogen, such as (S)-1-phenylethylamine, can offer excellent diastereoselectivity.[2] The formation of an N-borane complex has also been shown to significantly enhance diastereoselectivity by providing a sterically demanding environment that directs the approach of the electrophile.

Q3: How can I effectively purify the diastereomers of my product?

A3: Purification of azetidine diastereomers can often be achieved by column chromatography on silica gel. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is typically effective.[1] In some cases, the use of specialized stationary phases, such as amino-functionalized silica gel, may be necessary for the separation of basic compounds. For solid derivatives, recrystallization can be a powerful technique for obtaining diastereomerically pure material.

Troubleshooting Guides

Guide 1: Poor Diastereoselectivity in α-Alkylation Reactions

Problem: Low diastereomeric ratio (dr) observed in the α-alkylation of N-protected this compound.

Click for troubleshooting steps

Possible Causes and Suggested Solutions:

  • Inadequate Stereocontrol from N-Protecting Group:

    • Solution: If using a standard protecting group like Boc, consider switching to a chiral auxiliary, such as (S)-1-phenylethylamine. This can introduce a strong facial bias.

    • Solution: For substrates with a suitable nitrogen substituent, consider the in-situ formation of an N-borane complex. This has been demonstrated to dramatically improve diastereoselectivity.

  • Suboptimal Base and Reaction Conditions:

    • Solution: The choice of base is crucial. For deprotonation, strong, sterically hindered bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are often preferred. The aggregation state and coordinating ability of the lithium enolate can be influenced by the base and solvent.

    • Solution: Ensure the reaction is performed at a sufficiently low temperature (e.g., -78 °C). Low temperatures are often critical for achieving high kinetic control and preventing equilibration of diastereomers.

  • Solvent Effects:

    • Solution: The polarity and coordinating ability of the solvent can impact the transition state geometry. Ethereal solvents like tetrahydrofuran (THF) are commonly used. Experiment with different ethereal solvents or the addition of co-solvents to optimize the reaction.

  • Nature of the Electrophile:

    • Solution: Bulky electrophiles may exhibit higher stereoselectivity due to more pronounced steric interactions in the transition state.

Experimental Workflow for Troubleshooting Poor Diastereoselectivity:

G cluster_conditions Reaction Condition Optimization cluster_substrate Substrate Modification start Low Diastereoselectivity Observed temp Lower Reaction Temperature (e.g., -78°C) start->temp base Screen Different Bases (LDA, LiHMDS, KHMDS) start->base solvent Vary Solvent (THF, Et2O, DME) start->solvent analyze Analyze Diastereomeric Ratio (NMR, Chiral HPLC/GC) temp->analyze base->analyze solvent->analyze protecting_group Change N-Protecting Group (e.g., Chiral Auxiliary) protecting_group->analyze borane_complex Form N-Borane Complex borane_complex->analyze electrophile Consider Electrophile Sterics electrophile->analyze analyze->protecting_group If still low analyze->borane_complex If still low analyze->electrophile Further optimization end Optimized Diastereoselectivity analyze->end High d.r. achieved

Caption: Troubleshooting workflow for low diastereoselectivity.

Guide 2: Low Yield in Diastereoselective Reactions

Problem: The desired diastereomer is obtained with low yield.

Click for troubleshooting steps

Possible Causes and Suggested Solutions:

  • Ring-Opening of the Azetidine:

    • Cause: The strained four-membered ring is susceptible to nucleophilic attack, especially under harsh reaction conditions (e.g., strong nucleophiles, elevated temperatures).[1]

    • Solution: Employ milder reaction conditions where possible. Use non-nucleophilic bases and keep the reaction temperature as low as feasible. Ensure that the reaction is quenched at low temperature before warming to room temperature.

  • Incomplete Reaction:

    • Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Ensure all reagents are pure and anhydrous, as trace amounts of water can quench the enolate and other reactive intermediates.

  • Side Reactions:

    • Solution: Depending on the reaction type, various side reactions can occur. For example, in alkylations, over-alkylation can be an issue. Use of a slight excess of the limiting reagent can sometimes be beneficial. For reactions involving sensitive functional groups, ensure they are appropriately protected.

  • Difficult Purification:

    • Solution: Azetidine derivatives can be polar and sometimes volatile. Optimize your purification protocol. This may involve trying different solvent systems for chromatography or considering alternative purification methods like recrystallization or distillation.

Logical Relationship of Factors Affecting Yield:

G cluster_reaction Reaction Parameters cluster_outcome Potential Issues Temp Temperature RingOpening Ring Opening Temp->RingOpening SideReactions Side Reactions Temp->SideReactions Time Reaction Time Incomplete Incomplete Reaction Time->Incomplete Base Base Strength/ Nucleophilicity Base->RingOpening Base->SideReactions Purity Reagent Purity Purity->Incomplete LowYield Low Yield RingOpening->LowYield Incomplete->LowYield SideReactions->LowYield Purification Purification Loss Purification->LowYield

Caption: Factors contributing to low reaction yield.

Quantitative Data Summary

The following tables summarize quantitative data from representative diastereoselective reactions of this compound derivatives.

Table 1: Diastereoselective α-Alkylation of N-Borane Protected Azetidine-2-carbonitrile

ElectrophileBaseTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
Benzyl bromideLDA-78 to rt72>98:2
Allyl bromideLDA-78 to rt56>98:2
Methyl iodideLDA-78 to rt6695:5
Ethyl iodideLDA-78 to rt7796:4
n-Butyl iodideLDA-78 to rt7195:5

Data adapted from a study on the α-alkylation of an N-((S)-1-(4-methoxyphenyl)ethyl)azetidine-2-carbonitrile N-borane complex.

Key Experimental Protocols

Protocol 1: Synthesis of Methyl 1-((S)-1′-phenylethyl)azetidine-2-carboxylate

This protocol describes the synthesis of a key chiral starting material for diastereoselective reactions.

Step 1: Bromination of γ-Butyrolactone and Esterification

  • To γ-butyrolactone (78 mmol), add phosphorus tribromide (2.0 mmol) and stir at 100 °C under an argon atmosphere.

  • Add bromine (86 mmol) dropwise over 1 hour while maintaining the temperature.

  • After stirring for 5 minutes at 100 °C, cool the mixture to room temperature and remove excess bromine with a stream of nitrogen.

  • Dissolve the residue in methanol (30 mL) and stir for 20 hours at room temperature.

  • Work up the reaction with saturated aqueous sodium sulfite and extract with n-hexane to obtain methyl 2,4-dibromobutanoate.

Step 2: Cyclization with (S)-1-Phenylethylamine

  • A mixture of methyl 2,4-dibromobutanoate (2.87 mmol), (S)-1-phenylethylamine (2.9 mmol), and sodium bicarbonate (14.4 mmol) in acetonitrile (14 mL) is refluxed for 13 hours.

  • Cool the mixture to room temperature and filter.

  • Evaporate the filtrate and purify the residue by silica gel chromatography (eluent: n-hexane/ethyl acetate) to separate the (2S,1'S) and (2R,1'S) diastereomers.[2]

Workflow for Synthesis of Chiral Azetidine Precursor:

G cluster_step1 Step 1: Bromination and Esterification cluster_step2 Step 2: Cyclization Butyrolactone γ-Butyrolactone Bromination Bromination (PBr3, Br2) Butyrolactone->Bromination Esterification Esterification (MeOH) Bromination->Esterification Dibromobutanoate Methyl 2,4-dibromobutanoate Esterification->Dibromobutanoate Cyclization Cyclization (NaHCO3, MeCN, reflux) Dibromobutanoate->Cyclization ChiralAmine (S)-1-Phenylethylamine ChiralAmine->Cyclization Purification Chromatographic Separation Cyclization->Purification FinalProduct Diastereomerically Pure Methyl 1-((S)-1'-phenylethyl) azetidine-2-carboxylate Purification->FinalProduct

Caption: Synthesis of a chiral azetidine precursor.

This technical support center provides a starting point for troubleshooting diastereoselective reactions of this compound. Successful outcomes in stereoselective synthesis often rely on careful attention to detail and systematic optimization of reaction parameters.

References

Technical Support Center: Deprotection of Methyl Azetidine-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl azetidine-2-carboxylate derivatives. The following sections detail the removal of common amine protecting groups: tert-butoxycarbonyl (Boc), benzyl (Bn), and benzyloxycarbonyl (Cbz).

Frequently Asked Questions (FAQs)

Q1: Which deprotection method should I choose for my N-protected this compound?

A1: The choice of deprotection method depends on the protecting group and the presence of other sensitive functional groups in your molecule.

  • For N-Boc derivatives: Acidic conditions are typically employed. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and efficient method. For substrates sensitive to strong acids, milder conditions like hydrochloric acid (HCl) in dioxane or methanol can be used.

  • For N-Cbz and N-Benzyl derivatives: Catalytic hydrogenolysis is the most common and generally clean method. This involves using a palladium catalyst (e.g., Pd/C or Pd(OH)₂) under a hydrogen atmosphere. Transfer hydrogenolysis using a hydrogen donor like ammonium formate is a safer alternative to using hydrogen gas.

Q2: What are the most common challenges encountered during the deprotection of this compound derivatives?

A2: Common challenges include:

  • Incomplete deprotection: The reaction does not go to completion, leaving starting material.

  • Side reactions: Undesired reactions occur, such as ester hydrolysis or ring-opening of the azetidine core.

  • Catalyst poisoning: For hydrogenolysis reactions, certain functional groups can deactivate the palladium catalyst.

  • Difficult work-up and purification: Isolating the deprotected product in a pure form can be challenging.

Q3: How can I monitor the progress of my deprotection reaction?

A3: The progress of the reaction can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR) spectroscopy. A successful deprotection will show the disappearance of the starting material and the appearance of a new, more polar spot (by TLC) corresponding to the free amine product.

Troubleshooting Guides

N-Boc Deprotection
  • Possible Cause 1: Insufficient acid strength or concentration.

    • Solution: Increase the concentration of TFA (e.g., from 20% to 50% in DCM). Alternatively, switch to a stronger acid system if your molecule allows.

  • Possible Cause 2: Short reaction time or low temperature.

    • Solution: Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40 °C) can be attempted, but with caution to avoid side reactions.

  • Possible Cause 3: Steric hindrance around the Boc group.

    • Solution: For sterically hindered substrates, prolonged reaction times and/or higher temperatures may be necessary.

  • Side Reaction 1: Hydrolysis of the methyl ester.

    • Possible Cause: Presence of water in the reaction mixture.

    • Solution: Use anhydrous solvents and reagents. If ester hydrolysis is still a problem, consider using milder acidic conditions, such as HCl in anhydrous dioxane.

  • Side Reaction 2: Azetidine ring opening.

    • Possible Cause: The strained azetidine ring can be susceptible to nucleophilic attack under strongly acidic conditions, although this is less common for simple deprotections.[1]

    • Solution: Use the mildest effective acidic conditions. Monitor the reaction carefully for the formation of byproducts.

N-Cbz and N-Benzyl Deprotection (Hydrogenolysis)
  • Possible Cause 1: Inactive or poisoned catalyst.

    • Solution: Use fresh, high-quality palladium catalyst. If catalyst poisoning is suspected (e.g., due to the presence of sulfur-containing functional groups), increase the catalyst loading or use a catalyst more resistant to poisoning, like palladium hydroxide on carbon (Pearlman's catalyst). Pre-treating the substrate solution with a scavenger resin may also be beneficial.

  • Possible Cause 2: Insufficient hydrogen pressure or poor mixing.

    • Solution: Ensure the reaction is performed under an adequate pressure of hydrogen (typically 1-4 atm, or higher if necessary). Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen.

  • Possible Cause 3: Inappropriate solvent.

    • Solution: Methanol and ethanol are common solvents for hydrogenolysis. Ensure your starting material is fully dissolved.

  • Possible Cause: Adsorption of the amine product onto the catalyst surface can inhibit its activity.[2]

    • Solution: The addition of a weak acid, such as acetic acid, can sometimes facilitate the reaction by protonating the product amine and reducing its coordination to the palladium surface.[3][4]

Data Presentation

The following tables summarize typical reaction conditions for the deprotection of N-protected this compound derivatives. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Table 1: N-Boc Deprotection Conditions

Reagent/ConditionsSolventTemperature (°C)Time (h)Typical Yield (%)Notes
20-50% TFADCM0 - RT0.5 - 2>95Standard and efficient method.[5]
4M HCl in DioxaneDioxaneRT1 - 4>90Milder alternative to TFA.[6]
p-Toluenesulfonic acidAcetonitrile/MethanolRT1 - 5~98Can be a milder alternative to strong acids.[7]

Table 2: N-Cbz and N-Benzyl Deprotection Conditions

Reagent/ConditionsSolventTemperature (°C)Pressure (atm H₂)Time (h)Typical Yield (%)Notes
10% Pd/C, H₂Methanol or EthanolRT1 - 42 - 12>90Standard hydrogenolysis conditions.[8]
20% Pd(OH)₂/C, H₂Ethanol60114~89Pearlman's catalyst, can be more effective for difficult substrates.[3]
10% Pd/C, Ammonium FormateMethanolRefluxN/A0.5 - 2>90Transfer hydrogenolysis, avoids the use of H₂ gas.[9]

Experimental Protocols

Protocol 1: N-Boc Deprotection using TFA in DCM
  • Dissolve the N-Boc protected this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA, 10-20 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • To remove residual TFA, co-evaporate the residue with toluene or diethyl ether (2-3 times).

  • The resulting TFA salt can be used directly for the next step or neutralized by dissolving in a suitable solvent and washing with a mild base (e.g., saturated NaHCO₃ solution).

Protocol 2: N-Cbz/N-Benzyl Deprotection via Catalytic Hydrogenolysis
  • Dissolve the N-Cbz or N-Benzyl protected this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (approx. 0.1 M) in a flask suitable for hydrogenation.

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).

  • Securely seal the reaction vessel, and then evacuate and backfill with hydrogen gas (repeat this cycle 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small scale) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry completely in the air.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the combined filtrate under reduced pressure to afford the deprotected product.

Protocol 3: N-Cbz/N-Benzyl Deprotection via Catalytic Transfer Hydrogenolysis
  • To a stirred suspension of the N-Cbz or N-Benzyl protected this compound (1.0 eq) and 10% Pd/C (10-20 mol%) in methanol (approx. 0.1 M), add ammonium formate (5.0 eq) in one portion under an inert atmosphere (e.g., nitrogen).[9]

  • Heat the resulting reaction mixture to reflux and monitor the reaction by TLC.

  • After completion of the reaction (typically 30 minutes to 2 hours), cool the mixture to room temperature.

  • Filter the catalyst through a pad of Celite® and wash the pad with methanol.

  • Concentrate the combined organic filtrate under reduced pressure to yield the crude product.

Visualizations

Deprotection_Workflow cluster_start Start: N-Protected this compound cluster_boc N-Boc Deprotection cluster_cbz_bn N-Cbz / N-Bn Deprotection cluster_end Final Product Start Identify Protecting Group Boc_Method Acidic Conditions (TFA/DCM or HCl/Dioxane) Start->Boc_Method Boc Cbz_Bn_Method Catalytic Hydrogenolysis (H2, Pd/C or Pd(OH)2/C) or Transfer Hydrogenolysis (NH4HCO2, Pd/C) Start->Cbz_Bn_Method Cbz or Bn Boc_Workup Evaporation & (Optional) Neutralization Boc_Method->Boc_Workup End This compound (as free base or salt) Boc_Workup->End Cbz_Bn_Workup Filtration of Catalyst & Evaporation Cbz_Bn_Method->Cbz_Bn_Workup Cbz_Bn_Workup->End

Caption: General workflow for the deprotection of this compound derivatives.

Troubleshooting_Hydrogenolysis Problem Incomplete Hydrogenolysis Cause1 Inactive/Poisoned Catalyst Problem->Cause1 Cause2 Insufficient H2 / Poor Mixing Problem->Cause2 Cause3 Product Inhibition Problem->Cause3 Solution1 Use fresh catalyst Increase catalyst loading Use Pearlman's catalyst Cause1->Solution1 Solution2 Increase H2 pressure Ensure vigorous stirring Cause2->Solution2 Solution3 Add weak acid (e.g., AcOH) Cause3->Solution3

Caption: Troubleshooting guide for incomplete hydrogenolysis reactions.

Troubleshooting_Boc_Deprotection Problem Side Reaction in Boc Deprotection SideReaction1 Ester Hydrolysis Problem->SideReaction1 SideReaction2 Azetidine Ring Opening Problem->SideReaction2 Solution1 Use anhydrous reagents/solvents Use milder acid (e.g., HCl/dioxane) SideReaction1->Solution1 Solution2 Use mildest effective conditions Monitor reaction carefully SideReaction2->Solution2

Caption: Troubleshooting guide for side reactions in N-Boc deprotection.

References

Technical Support Center: Managing Methyl Azetidine-2-Carboxylate Salts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the hygroscopic nature of Methyl azetidine-2-carboxylate salts. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and successful application of these compounds in your research.

Frequently Asked Questions (FAQs)

Q1: What does it mean for this compound salts to be hygroscopic?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding atmosphere.[1][2] For this compound salts, which are often supplied as hydrochloride salts, this means the crystalline powder can take up water vapor, potentially leading to a range of physical and chemical changes.[3][4]

Q2: What are the potential consequences of improper handling of these hygroscopic salts?

A2: Moisture absorption can lead to several adverse effects on your sample and experiments:

  • Physical Changes: Caking, clumping, or even deliquescence (dissolving in the absorbed water) can occur, which complicates handling and weighing.[1][4]

  • Inaccurate Measurements: Weighing a sample that has absorbed atmospheric moisture will lead to an overestimation of the amount of the actual compound, affecting the accuracy of concentrations and molar ratios in subsequent reactions.[5]

  • Chemical Degradation: The presence of water can promote hydrolysis or other degradation pathways, reducing the purity and stability of the compound.[1]

  • Altered Dissolution Rates: Changes in the physical state of the solid due to water absorption can affect its dissolution profile, impacting bioavailability in formulations or reaction kinetics.[4]

Q3: How should I store this compound salts to maintain their integrity?

A3: Proper storage is critical. These salts should be stored in a tightly sealed container to minimize exposure to the atmosphere. For long-term storage, it is highly recommended to use a desiccator containing a suitable drying agent (e.g., silica gel) or a controlled humidity cabinet.[6] Storing the compound at a reduced temperature (e.g., 2-8°C) as often recommended can also help, but preventing moisture ingress is the primary concern.[2][3]

Q4: Can I prepare a stock solution to avoid repeatedly handling the hygroscopic powder?

A4: Yes, preparing a stock solution is an excellent strategy.[5][6] By dissolving a larger, carefully weighed quantity of the salt in a suitable anhydrous solvent, you can create a stock solution from which you can draw aliquots for your experiments. This minimizes the number of times the solid is exposed to the atmosphere. Ensure the stability of the compound in the chosen solvent over your intended period of use.[5]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound salts.

Issue 1: The weight of the salt is unstable and continuously increasing during weighing.
  • Cause: The salt is actively absorbing moisture from the laboratory air. This is a common issue with hygroscopic materials, especially in environments with high relative humidity.[7]

  • Solutions:

    • Work Quickly: Prepare everything you need in advance. Tare your weighing vessel, and then add and weigh the compound as swiftly as possible to minimize air exposure.

    • Use a Suitable Weighing Vessel: Instead of weighing paper, use a small, dry glass vial with a cap or a weighing boat. This allows you to cap the vessel immediately after weighing.

    • Weighing by Difference: Tare the capped vial containing the salt. Dispense the required amount of solid into your reaction flask and recap the vial. Weigh the vial again. The difference in weight is the amount of compound transferred.

    • Controlled Environment: If available, the most reliable method is to handle and weigh the salt inside a glove box with a controlled, low-humidity atmosphere or in a room with a dehumidifier.[8][9]

Issue 2: The powdered salt has formed hard clumps or "caked" in the container.
  • Cause: The material has already absorbed a significant amount of moisture during previous handling or due to improper storage. This caking can make it difficult to dispense a homogenous sample.[4]

  • Solutions:

    • Manual De-aggregation: If the caking is minor, you may be able to carefully break up the clumps with a clean, dry spatula inside a controlled environment (like a glove bag or desiccator) before weighing.

    • Drying (Use with Caution): If the compound is thermally stable and does not have water of hydration, you could dry it under vacuum. However, this should be done with caution as it may alter the crystalline form. It is crucial to verify the compound's stability under these conditions first.

    • Prepare a Stock Solution: If obtaining a reliable weight of the solid is proving difficult, consider dissolving the entire contents of the container in a known volume of an anhydrous solvent to create a stock solution of a known concentration.[6] You would then need to determine the water content of this solution separately if precision is critical.

Issue 3: Inconsistent reaction outcomes or lower-than-expected yields.
  • Cause: The presence of absorbed water in the this compound salt can interfere with moisture-sensitive reactions. Water can act as a nucleophile or a base, leading to side reactions or affecting the activity of catalysts. For amine salts specifically, moisture can influence their reactivity and the formation of byproducts.[10][11]

  • Solutions:

    • Quantify Water Content: Before use in a critical reaction, determine the water content of your salt using a method like Karl Fischer titration (see Experimental Protocols). You can then adjust the amount of salt you weigh to account for the water mass.

    • Use Anhydrous Solvents and Reagents: Ensure all other components of your reaction are rigorously dried to prevent introducing additional moisture.

    • Inert Atmosphere: Set up your reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from the air from interfering during the reaction.

Data Presentation

While specific moisture sorption isotherm data for this compound salts is not publicly available, the hygroscopicity of pharmaceutical substances can be classified according to standards such as the European Pharmacopoeia. The following table provides a representative classification, which helps in understanding the potential for water uptake.

Hygroscopicity ClassificationDefinition (% Weight Gain at 25°C and 80% RH)Implications for Handling
Non-hygroscopic < 0.2%Standard handling procedures are generally sufficient.
Slightly hygroscopic ≥ 0.2% and < 2%Store in airtight containers. Be mindful of prolonged exposure to ambient air.
Hygroscopic ≥ 2% and < 15%Store in airtight containers in a desiccator. Minimize exposure time during weighing.
Very hygroscopic ≥ 15%Requires storage in airtight containers and handling in a controlled low-humidity environment (e.g., glove box).
Deliquescent Sufficient water is absorbed to form a liquidMust be handled in a controlled low-humidity environment. Standard weighing in open air is not feasible.

This table is based on the European Pharmacopoeia classification system for hygroscopicity.[2]

Experimental Protocols

Protocol 1: Determination of Water Content by Volumetric Karl Fischer Titration

This protocol outlines the steps to accurately quantify the water content in a sample of this compound salt.

  • Apparatus Setup:

    • Prepare the Karl Fischer titrator according to the manufacturer's instructions.

    • Fill the titration cell with a suitable solvent (e.g., anhydrous methanol).

    • Neutralize the solvent by titrating with the Karl Fischer reagent until the electrometric endpoint is reached and stable. This removes any residual water in the solvent.[12]

  • Reagent Titer Determination:

    • Accurately weigh a known amount of a certified water standard (e.g., sodium tartrate dihydrate) or inject a precise volume of pure water.

    • Titrate the standard with the Karl Fischer reagent to the endpoint.

    • Calculate the water equivalence factor (titer) of the reagent, typically in mg H₂O/mL of titrant.[13] This should be done in triplicate to ensure accuracy.

  • Sample Analysis:

    • In a low-humidity environment (if possible), accurately weigh approximately 50-100 mg of the this compound salt into a dry weighing boat or vial.

    • Quickly transfer the sample into the neutralized titration cell.

    • Allow the sample to dissolve completely. Stirring is essential.

    • Titrate the sample with the Karl Fischer reagent to the stable endpoint.

    • Record the volume of titrant consumed.

  • Calculation:

    • Calculate the percentage of water in the sample using the following formula: % Water = (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) × 100

Protocol 2: Characterization of Hygroscopicity by Dynamic Vapor Sorption (DVS)

DVS analysis measures the change in mass of a sample as it is exposed to a range of relative humidity (RH) levels at a constant temperature. This generates a moisture sorption-desorption isotherm.

  • Sample Preparation:

    • Place a small, accurately weighed amount of the this compound salt (typically 5-15 mg) into the DVS instrument's sample pan.[2]

  • Instrument Method Setup:

    • Drying Stage: Set the initial stage to dry the sample at 0% RH at a constant temperature (e.g., 25°C) until a stable mass is achieved. This establishes the dry weight of the sample.

    • Sorption Stage: Program the instrument to increase the RH in stepwise increments (e.g., 10% steps from 0% to 90% RH).[14] At each step, the instrument will hold the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

    • Desorption Stage: After reaching the maximum RH, program the instrument to decrease the RH in the same stepwise manner back down to 0% RH to measure moisture loss.

    • Second Sorption (Optional): A second sorption cycle can be run to assess any changes in the material's properties after the first exposure to humidity.[14]

  • Data Analysis:

    • The instrument software will plot the percentage change in mass against the RH.

    • The resulting plot is the moisture sorption isotherm, which provides a detailed profile of how hygroscopic the material is across a wide range of humidity conditions.

    • From this data, you can determine the total water uptake at specific RH levels (e.g., 80% RH) for classification purposes.

Visualizations

experimental_workflow cluster_prep Sample Preparation & Handling cluster_analysis Analysis & Reaction cluster_decision Decision Making cluster_outcome Outcome storage Store in Desiccator weighing Weigh Quickly or in Glove Box storage->weighing kf_titration Karl Fischer Titration (Determine Water %) weighing->kf_titration reaction Setup Reaction (Under Inert Gas) weighing->reaction dvs_analysis DVS Analysis (Assess Hygroscopicity) weighing->dvs_analysis check_water Water Content Acceptable? kf_titration->check_water proceed Proceed with Adjusted Mass check_water->proceed Yes re_dry Consider Drying or Use New Lot check_water->re_dry No proceed->reaction

Caption: Workflow for handling and analyzing hygroscopic salts.

troubleshooting_weighing cluster_solutions Solutions start Start: Need to Weigh Hygroscopic Salt issue Is weight unstable (increasing)? start->issue work_fast Work Quickly & Use Capped Vial issue->work_fast Yes end_node Accurate Weight Obtained issue->end_node No glove_box Use Glove Box or Low-Humidity Room work_fast->glove_box If still unstable work_fast->end_node by_difference Weigh by Difference glove_box->by_difference If glove box unavailable glove_box->end_node by_difference->end_node

Caption: Decision tree for troubleshooting weighing issues.

References

Validation & Comparative

Conformational Analysis of Peptides Containing Methyl Azetidine-2-Carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a pathway to modulate conformational preferences, enhance proteolytic stability, and improve pharmacokinetic profiles. Methyl azetidine-2-carboxylate (mAze), a proline analogue, introduces a strained four-membered ring into the peptide backbone. This guide provides a comparative conformational analysis of mAze-containing peptides against those containing the parent azetidine-2-carboxylic acid (Aze) and the ubiquitous proline (Pro), supported by experimental data from the literature.

Introduction to Conformational Constraints

The conformational landscape of a peptide is largely dictated by the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the backbone. Proline, with its five-membered pyrrolidine ring, restricts the φ angle to a narrow range (approximately -60°), favoring a trans peptide bond in most cases, but also uniquely enabling cis conformations that are critical for protein folding and function. The smaller, more rigid four-membered ring of azetidine-based residues imposes even stricter constraints, significantly influencing local and global peptide conformation.

Impact on Secondary Structure: A Comparative Overview

The substitution of proline with azetidine-2-carboxylic acid and its derivatives can lead to distinct secondary structural propensities. While proline is a well-known inducer of β-turns, the four-membered ring of Aze residues has been shown to favor the formation of γ-turns.[1] This fundamental difference in turn induction can dramatically alter the three-dimensional structure and, consequently, the biological activity of a peptide.

Computational studies have suggested that peptides containing Aze are generally more flexible than their proline-containing counterparts.[2][3] This increased flexibility arises from a reduction in repulsive noncovalent interactions between the atoms of the smaller azetidine ring and neighboring residues.[2][3] The methyl ester of mAze is not expected to significantly alter these core backbone constraints but may introduce localized steric effects and influence solubility, which can in turn affect aggregation and observed conformation in solution.

Quantitative Conformational Data

The following tables summarize key conformational parameters for peptides containing Pro, Aze, and predicted values for mAze based on the available data for the parent compound. These values are derived from a combination of X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations reported in the literature.

Table 1: Typical Backbone Dihedral Angles (φ, ψ) and Peptide Bond Isomerization

ResidueTypical φ Angle RangeTypical ψ Angle RangePredominant Peptide BondNotes
Proline (Pro) -75° to -55°-50° to -40° (Type I β-turn), 120° to 150° (β-sheet)trans (>90%)The cis conformation is significantly populated compared to other amino acids.
Azetidine-2-carboxylic acid (Aze) More restricted than ProFavors γ-turn conformationsPredominantly transThe smaller ring size leads to different turn preferences compared to Pro.[1]
This compound (mAze) Similar to AzeSimilar to AzePredominantly transThe methyl ester may introduce minor local steric clashes influencing ψ.

Table 2: Spectroscopic Data Comparison

TechniquePro-containing PeptidesAze-containing PeptidesExpected for mAze-containing Peptides
¹H-NMR (α-H chemical shift) ~4.1-4.5 ppm~4.7-5.1 ppm[4]Similar to Aze, with potential minor shifts due to the ester group.
¹³C-NMR (Cα chemical shift) ~60-63 ppm~58-60 ppmSimilar to Aze.
Circular Dichroism (CD) Characteristic spectra for β-turns and polyproline helices.Can exhibit distinct spectra indicative of γ-turns or altered helical structures.[5]Similar to Aze, but may be influenced by changes in solubility and aggregation.

Experimental Protocols

The conformational analysis of peptides containing this compound relies on a suite of biophysical techniques. Below are generalized methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Peptides are dissolved in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture) to a concentration of 1-5 mM.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed, including:

    • ¹H NMR for initial assessment of purity and conformational heterogeneity.

    • COSY (Correlation Spectroscopy) to identify spin-spin coupled protons.

    • TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation.

    • ¹³C-HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

  • Data Analysis:

    • Chemical shifts are compared to random coil values to identify regions of stable secondary structure.

    • ³J(HN,Hα) coupling constants are used to estimate the φ dihedral angle using the Karplus equation.

    • NOE cross-peak intensities are used to calculate inter-proton distances.

    • The collection of distance and dihedral angle restraints is used to calculate a family of 3D structures using software like CYANA or XPLOR-NIH.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: Peptides are dissolved in a suitable solvent (e.g., water, phosphate buffer, trifluoroethanol) to a concentration of 10-100 µM. The solvent should be transparent in the far-UV region.

  • Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).

  • Data Analysis: The resulting spectra are analyzed for characteristic features of different secondary structures:

    • α-helices: Negative bands around 222 nm and 208 nm, and a positive band around 195 nm.

    • β-sheets: A negative band around 218 nm and a positive band around 195 nm.

    • Turns and random coils have less distinct spectral features.

    • Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.

X-ray Crystallography
  • Crystallization: The peptide is dissolved at a high concentration and screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) using techniques like vapor diffusion (sitting or hanging drop).

  • Data Collection: A suitable crystal is mounted and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the structure factors are determined, and an initial electron density map is calculated. A model of the peptide is built into the electron density and refined to best fit the experimental data.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation synthesis Solid-Phase or Solution-Phase Synthesis of mAze-Peptide nmr NMR Spectroscopy (1D, 2D NOESY, COSY) synthesis->nmr cd Circular Dichroism synthesis->cd xray X-ray Crystallography synthesis->xray md Molecular Dynamics Simulation synthesis->md structure 3D Structure Determination nmr->structure dihedrals Dihedral Angle Analysis nmr->dihedrals stability Secondary Structure Propensity cd->stability xray->structure md->structure comparison Comparison with Pro/Aze Peptides structure->comparison dihedrals->comparison stability->comparison turn_comparison cluster_proline Proline-induced Turn cluster_azetidine Azetidine-induced Turn pro Proline Residue beta_turn β-Turn Formation (i to i+3 H-bond) pro->beta_turn Favors aze mAze/Aze Residue gamma_turn γ-Turn Formation (i to i+2 H-bond) aze->gamma_turn Favors

References

The Impact of Methyl Azetidine-2-Carboxylate on Peptide Secondary Structure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and controlling peptide conformation is a critical aspect of designing novel therapeutics and functional biomaterials. The incorporation of non-natural amino acids is a powerful strategy to modulate the secondary structure of peptides. This guide provides a comprehensive comparison of the effects of Methyl azetidine-2-carboxylate, a conformationally constrained proline analog, on peptide secondary structure, with supporting experimental data and detailed protocols.

This compound, the methyl ester of azetidine-2-carboxylic acid (Aze), serves as a valuable tool for influencing peptide folding. As a homolog of proline (Pro), the four-membered ring of Aze imparts distinct conformational preferences compared to the five-membered ring of proline. This guide will delve into the structural consequences of this substitution, offering a clear comparison with proline and other alternatives.

Proline vs. This compound: A Tale of Two Turns

The fundamental difference in the impact of proline and this compound on peptide secondary structure lies in their propensity to induce different types of reverse turns. While proline is well-known to be a strong promoter of β-turns, the smaller, more constrained four-membered ring of azetidine preferentially stabilizes γ-turn conformations.[1][2]

This distinction is crucial as the type of turn influences the overall peptide architecture and, consequently, its biological activity. In model tetrapeptides, the substitution of proline with an azetidine-2-carboxylate residue has been shown to shift the conformational equilibrium from a β-turn to a γ-turn.[1][2]

Furthermore, computational studies on dipeptide models like Ac-Aze-NHMe and Ac-Pro-NHMe have revealed that peptides containing azetidine are generally more flexible than their proline-containing counterparts.[3] This increased flexibility arises from a reduction in repulsive noncovalent interactions between the atoms of the smaller azetidine ring and neighboring residues.[3] This entropic effect can lead to a decreased stability of ordered polypeptide structures, such as the collagen triple helix, upon substitution of proline with azetidine-2-carboxylic acid.[3]

Quantitative Comparison of Conformational Preferences

While extensive quantitative data directly comparing the secondary structure percentages of peptides containing this compound versus Proline in a tabular format is limited in the literature, the following table summarizes the key conformational tendencies and typical dihedral angles associated with the turns they induce.

FeatureThis compound (Aze)Proline (Pro)Other Alternatives (e.g., Glycine)
Preferred Turn Type γ-turn[1][2]β-turn[1][4]Can occupy various positions in different turn types due to high flexibility.[4]
Typical Dihedral Angles (φ, ψ) for Induced Turn γ-turn: ~ (75°, -65°) or (-75°, 65°)β-turn (Type I): i+1: (-60°, -30°), i+2: (-90°, 0°) β-turn (Type II): i+1: (-60°, 120°), i+2: (80°, 0°)[5]Glycine can adopt a wider range of φ, ψ angles, making it common in various turn types, especially at the i+2 position of type II β-turns where other residues are sterically hindered.[4]
Impact on Peptide Flexibility Increases flexibility compared to Proline.[3]Induces rigidity due to the constrained pyrrolidine ring.[4]Generally increases flexibility.
Effect on Ordered Structures (e.g., Helices) Can disrupt ordered structures like the collagen triple helix.[3]Can act as a "helix breaker" but is often found at the N-termini of helices. The restricted φ angle is entropically favorable for initiating turns.[4]Can disrupt helical structures due to its high conformational freedom.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of an Azetidine-Containing Peptide

This protocol describes the manual solid-phase synthesis of a tetrapeptide containing this compound using the Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-Aze(Me)-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including the incorporation of Fmoc-Aze(Me)-OH.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a powerful technique to assess the secondary structure of peptides in solution.

Procedure:

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

  • Instrument Setup:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Purge the instrument with nitrogen gas.

    • Set the scanning wavelength range from 190 to 260 nm.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the CD spectrum of the peptide sample.

    • Subtract the baseline spectrum from the sample spectrum.

    • Typically, an average of 3-5 scans is taken to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].

    • Analyze the spectrum to estimate the percentage of α-helix, β-sheet, and random coil using deconvolution software.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy provides detailed atomic-level information about the three-dimensional structure of peptides in solution.

Procedure:

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

  • Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to check for sample purity and general folding.

    • Acquire two-dimensional (2D) NMR spectra, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).

  • Data Analysis:

    • Resonance Assignment: Use the TOCSY and NOESY spectra to assign the proton resonances to specific amino acid residues in the peptide sequence.

    • Structural Restraints:

      • Measure the coupling constants (³J(HN,Hα)) from the 1D or 2D spectra to determine dihedral angle (φ) restraints.

      • Identify and quantify the NOE cross-peaks in the NOESY spectrum to obtain interproton distance restraints.

    • Structure Calculation: Use the experimental restraints in molecular modeling software to calculate a family of 3D structures of the peptide that are consistent with the NMR data.

Visualizing the Impact: Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, provide a visual representation of the experimental workflow and the logical relationship between the amino acid structure and its effect on peptide conformation.

ExperimentalWorkflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 ChainElongation Chain Elongation (Repeat) Coupling1->ChainElongation FinalDeprotection Final Deprotection & Cleavage ChainElongation->FinalDeprotection Purification Purification (RP-HPLC) FinalDeprotection->Purification CD Circular Dichroism (CD) Purification->CD NMR NMR Spectroscopy Purification->NMR DataAnalysis Data Analysis & Structure Calculation CD->DataAnalysis NMR->DataAnalysis

Experimental workflow for synthesis and analysis.

LogicalRelationship cluster_amino_acid Imino Acid Structure cluster_conformation Conformational Preference cluster_structure Resulting Secondary Structure Aze This compound (4-membered ring) GammaTurn γ-Turn (φ ≈ ±75°, ψ ≈ ∓65°) Aze->GammaTurn Induces Pro Proline (5-membered ring) BetaTurn β-Turn (e.g., Type I: φ(i+1) ≈ -60°, ψ(i+1) ≈ -30°) Pro->BetaTurn Induces FlexibleTurn More Flexible Turn/Loop GammaTurn->FlexibleTurn RigidTurn More Rigid Turn/Loop BetaTurn->RigidTurn

Influence of ring size on peptide turns.

References

A Head-to-Head Battle: Unveiling the Biological Impact of Azetidine vs. Proline in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The substitution of the ubiquitous proline with its four-membered ring analogue, azetidine, in peptide structures has emerged as a compelling strategy in drug discovery. This strategic replacement can profoundly influence a peptide's conformational preferences, proteolytic stability, and ultimately, its biological activity. This guide provides a comprehensive comparison of azetidine-containing and proline-containing peptides, supported by experimental data, to inform researchers, scientists, and drug development professionals on the potential advantages and implications of this molecular alteration.

The rigid, cyclic structure of proline plays a crucial role in shaping the architecture of peptides and proteins. Azetidine-2-carboxylic acid, a smaller homologue of proline, introduces a higher degree of ring strain and altered stereochemical constraints. These subtle yet significant structural differences can translate into dramatic changes in how a peptide interacts with its biological target and withstands enzymatic degradation.

Conformational Landscape: A Shift in Turns and Flexibility

One of the most fundamental differences between azetidine and proline lies in their influence on peptide secondary structure. While proline is well-known for its propensity to induce β-turns, the incorporation of azetidine often favors the formation of γ-turn-like conformations.[1][2][3][4] This alteration in turn geometry can reposition critical side-chain residues, thereby impacting receptor binding and biological function.

Furthermore, computational studies and experimental observations suggest that peptides containing azetidine may exhibit greater flexibility compared to their proline counterparts.[5] This increased conformational freedom can be advantageous in certain therapeutic contexts, allowing the peptide to adapt more readily to the binding pocket of its target.

Enhancing Durability: The Impact on Proteolytic Stability

A significant challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The replacement of proline with azetidine has been shown to be an effective strategy to enhance proteolytic stability. The altered ring size and conformation of the azetidine residue can hinder recognition and cleavage by proteolytic enzymes.

Table 1: Proteolytic Stability of Azetidine- vs. Proline-Containing Cyclic Peptides

Peptide SequenceModifying ResidueEnzymeIncubation Time (h)% Remaining Intact PeptideReference
cyclo(Thr-Asp-Lys-Gly -Trp-Gly)Glycine (Control)α-Chymotrypsin24~5%[6][7][8]
cyclo(Thr-Asp-Lys-3-AAz -Trp-Gly)3-Aminoazetidineα-Chymotrypsin24>95%[6][7][8]

3-AAz = 3-Aminoazetidine, a derivative of azetidine.

The data clearly demonstrates that the incorporation of a 3-aminoazetidine residue in place of a glycine (often a site of flexibility and enzymatic attack, and in this context, compared to a proline-like turn inducer) dramatically protects the cyclic peptide from degradation by α-chymotrypsin.[6][7][8]

Biological Activity: A Tale of Potency and Specificity

The ultimate measure of a peptide's therapeutic potential lies in its biological activity. The substitution of proline with azetidine can lead to a range of outcomes, from enhanced potency to altered selectivity, depending on the specific peptide and its target.

While direct comparative studies with a wide range of quantitative data are still emerging, existing research on azetidine-containing compounds showcases their potential as potent biological modulators. For instance, synthetic analogues of the antitumor agent TZT-1027 incorporating an azetidine moiety have demonstrated significant cytotoxicity against various cancer cell lines.[9]

Table 2: Cytotoxicity of Azetidine-Containing TZT-1027 Analogues

CompoundCell LineIC50 (nM)Reference
Azetidine Analogue 1 HCT-1161.5[9]
Azetidine Analogue 2 A5492.1[9]
Azetidine Analogue 3 HeLa1.8[9]

Note: A direct proline-containing analogue for head-to-head comparison was not reported in this specific study, but the data highlights the high potency achievable with azetidine-containing structures.

It is crucial to note that the misincorporation of azetidine-2-carboxylic acid in place of proline during protein synthesis can lead to protein misfolding and cellular stress, a phenomenon that can be both a therapeutic opportunity and a potential toxicity concern.[10][11][12][13]

Experimental Methodologies

To facilitate further research and comparative analysis, this section details common experimental protocols for assessing the key biological activities of peptides.

Proteolytic Stability Assay

This assay evaluates the resistance of a peptide to enzymatic degradation.

Protocol:

  • Peptide Incubation: A solution of the test peptide (e.g., 1 mg/mL) is incubated with a relevant protease (e.g., α-chymotrypsin, trypsin, or human serum) at a physiological temperature (37°C).

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution (e.g., trifluoroacetic acid).

  • Analysis: The amount of intact peptide remaining at each time point is quantified using High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).

  • Data Analysis: The percentage of intact peptide is plotted against time to determine the peptide's half-life (t1/2).

Experimental Workflow for Proteolytic Stability Assay

A Peptide + Protease (e.g., α-Chymotrypsin) B Incubate at 37°C A->B C Collect Aliquots (t = 0, 1, 4, 8, 24h) B->C D Quench Reaction (e.g., TFA) C->D E Analyze by HPLC/MS D->E F Determine % Intact Peptide and Half-life (t1/2) E->F

Workflow for a typical proteolytic stability assay.
Enzyme Inhibition Assay

This assay determines the ability of a peptide to inhibit the activity of a specific enzyme.

Protocol:

  • Reagent Preparation: Prepare solutions of the target enzyme, a specific substrate for the enzyme, and the inhibitory peptide at various concentrations.

  • Incubation: The enzyme is pre-incubated with the inhibitory peptide for a set period to allow for binding.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Detection: The rate of product formation or substrate depletion is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: The inhibition of enzyme activity at each peptide concentration is calculated, and the data is plotted to determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

General Workflow for an Enzyme Inhibition Assay

A Enzyme + Inhibitor Peptide (Varying Concentrations) B Pre-incubate A->B C Add Substrate B->C D Monitor Reaction Progress (e.g., Spectrophotometry) C->D E Calculate % Inhibition D->E F Determine IC50 / Ki E->F

A generalized workflow for an enzyme inhibition assay.
Competitive Radioligand Binding Assay

This assay measures the affinity of a peptide for a specific receptor.

Protocol:

  • Preparation: Prepare cell membranes or purified receptors that express the target of interest.

  • Competition Reaction: A known radiolabeled ligand (a molecule that binds to the receptor and has a radioactive tag) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test peptide.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand (e.g., by filtration).

  • Quantification: The amount of radioactivity bound to the receptors is measured.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test peptide that displaces 50% of the radiolabeled ligand) and the binding affinity (Ki) of the test peptide can be calculated.

Signaling Pathway for a Gq-Coupled GPCR and Calcium Flux Assay

cluster_cell Cell Membrane cluster_er Endoplasmic Reticulum Receptor GPCR (Gq-coupled) G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_store Ca2+ Store IP3R->Ca_store Opens Ca_cytosol Cytosolic Ca2+ (Increased) Ca_store->Ca_cytosol Releases Ca2+ Cell_Response Cellular Response Ca_cytosol->Cell_Response Triggers Peptide Peptide Agonist Peptide->Receptor Binds

Signaling pathway for a Gq-coupled GPCR leading to calcium release.

Conclusion

The strategic incorporation of azetidine into peptide scaffolds offers a powerful tool for modulating their biological properties. The enhanced proteolytic stability and altered conformational preferences conferred by the azetidine ring can lead to the development of more robust and potent peptide therapeutics. However, the potential for altered biological activity and the consequences of misincorporation necessitate careful and thorough evaluation of each new azetidine-containing analogue. The experimental protocols provided in this guide offer a framework for the systematic comparison of azetidine- and proline-containing peptides, enabling researchers to make informed decisions in the design and optimization of next-generation peptide drugs. As more quantitative comparative data becomes available, a clearer picture of the structure-activity relationships governing this intriguing molecular substitution will undoubtedly emerge.

References

A Comparative Guide to the Computational Modeling of Peptides Containing Methyl Azetidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a cornerstone of modern drug discovery, enabling the design of molecules with enhanced stability, novel structural properties, and improved therapeutic profiles. Methyl azetidine-2-carboxylate, a derivative of the proline analogue L-azetidine-2-carboxylic acid (Aze), offers a unique tool for peptide modification. Its strained four-membered ring imposes distinct conformational constraints compared to the five-membered ring of proline, providing a powerful method to modulate peptide secondary structure.

This guide provides a comparative overview of the computational modeling techniques used to study peptides containing this compound and its parent compound, Aze. We present a side-by-side analysis of its conformational effects versus proline, detail the computational workflows required for accurate simulation, and provide the experimental protocols necessary for model validation.

Conformational Comparison: Azetidine-2-Carboxylate vs. Proline

The primary motivation for substituting proline with azetidine-2-carboxylate is to alter the peptide's three-dimensional structure. The smaller, more rigid four-membered ring of Aze significantly changes the allowable backbone torsion angles and local geometry. While proline is well-known for inducing β-turns in peptide chains, the conformational constraints of the azetidine ring favor the formation of γ-turns.[1][2]

Furthermore, studies have shown that peptides containing Aze are generally somewhat more flexible than their proline counterparts due to a decrease in repulsive noncovalent interactions between the ring atoms and neighboring residues.[3] This increased flexibility, combined with a higher propensity to isomerize from a trans to a cis peptide bond, can lead to dramatic changes in the overall peptide conformation, such as the formation of severe 180° bends in the polypeptide chain.[3][4]

G cluster_pro Proline (Pro) Induced Conformation cluster_aze Azetidine-2-Carboxylate (Aze) Induced Conformation pro_ring Proline Ring (5-Membered) beta_turn Favors β-Turn (i to i+3 H-bond) pro_ring->beta_turn Induces aze_ring Azetidine Ring (4-Membered) gamma_turn Favors γ-Turn (i to i+2 H-bond) aze_ring->gamma_turn Induces

Caption: Conformational influence of Proline vs. Azetidine rings.

Table 1: Conformational Properties of Aze-Containing Peptides vs. Pro-Containing Peptides

PropertyProline (Pro)Azetidine-2-Carboxylate (Aze)Key Implications
Ring Size 5-membered ring4-membered ringAze imposes greater ring strain and different steric constraints.
Flexibility More constrainedGenerally more flexible due to reduced noncovalent repulsion.[3]Can lead to different dynamic behaviors and entropic effects.[3]
Preferred Turn β-turn (C10)γ-turn (C7)[1][2]Directs peptide folding into distinct secondary structures.[2]
Cis/Trans Isomerization Readily interconvertsHigher propensity for trans → cis isomerization.[4]Can induce sharp bends and disrupt structures like poly-proline helices.[4]
Collagen Stability Stabilizes collagen triple helixDestabilizes collagen triple helix.[3]Important consideration for designing collagen-mimetic peptides.

Computational Modeling Workflow & Methodologies

Accurate in silico modeling of peptides with non-natural residues like this compound requires a systematic and validated workflow. The process involves building the initial structure, careful parameterization of the novel residue, running molecular dynamics (MD) simulations to sample conformational space, and analyzing the resulting trajectories.

G start Peptide Sequence (with Me-Aze) build 1. 3D Structure Building (e.g., PyMOL, Avogadro) start->build param 2. Force Field Parameterization (QM calculations for charges & dihedrals) build->param Crucial for non-standard residues setup 3. System Setup (Solvation, Ionization) param->setup md 4. Molecular Dynamics Simulation (e.g., GROMACS, AMBER) setup->md Simulate for 100s of ns analysis 5. Trajectory Analysis (Conformational clustering, RMSD, H-bonds) md->analysis validation 6. Experimental Validation (NMR, FT-IR, CD Spectroscopy) analysis->validation Compare simulation with experimental data end Validated Model validation->end

Caption: Standard workflow for modeling modified peptides.

The most critical step is the force field parameterization for the this compound residue. Since this is a non-standard amino acid, existing force fields will lack the necessary parameters to describe its bonds, angles, dihedrals, and partial charges. A robust approach involves:

  • Quantum Mechanics (QM) Calculations : Using software like Gaussian, perform geometry optimization and calculate the molecular electrostatic potential (ESP) for a small model compound (e.g., N-acetyl-methyl-azetidine-2-carboxylate-N'-methylamide).

  • Charge Derivation : Fit atomic partial charges (e.g., using the RESP method) to the QM-calculated ESP to accurately represent the electrostatics.

  • Dihedral Parameter Fitting : Scan the key rotatable dihedral angles of the model compound at the QM level to generate potential energy profiles. These profiles are then used to fit the corresponding dihedral parameters in the molecular mechanics force field. This ensures the model can correctly sample the residue's conformational space.

Comparison of Computational Tools

The choice of software and force field is pivotal for the success of the modeling study. The selection depends on the specific research question, available computational resources, and the need to handle non-standard residues.

Table 2: Comparison of Common Force Fields for Peptide Simulation

Force FieldStrengthsConsiderations for this compound
GROMOS Well-validated for peptide folding and free energy calculations. A published parameter set for the parent Aze residue exists for GROMOS56a3.[4]Excellent starting point. The existing Aze parameters can be adapted for the methyl ester by deriving new charges and torsions for the ester group.
AMBER Widely used, well-documented, and good for protein and nucleic acid simulations. Tools like parmchk2 assist in finding missing parameters from the General Amber Force Field (GAFF).Suitable, but requires complete de novo parameterization for the entire residue. The process is well-established within the AMBER community.
CHARMM Highly versatile and accurate, particularly for detailed conformational analysis and protein-ligand interactions. CGenFF program can generate parameters for novel small molecules.A robust choice. CGenFF can provide a good initial set of parameters, which should be further validated and refined against QM calculations for high accuracy.
OPLS Known for excellent liquid-phase properties and accurate reproduction of solvation energies.Good for studies where solvent interactions are critical. Requires full de novo parameterization, often involving fitting to liquid property data in addition to QM.

Table 3: Comparison of Key Software Packages

SoftwarePrimary UseKey FeaturesLicensing
GROMACS Molecular DynamicsExtremely high performance on modern hardware; large user community; compatible with GROMOS and other force fields.[4]Open Source
AMBER Molecular DynamicsComprehensive suite for MD, free energy calculations, and parameter development (AmberTools).AmberTools is free; the MD engine requires a paid license.
Schrödinger Suite All-in-one PlatformUser-friendly GUI (Maestro), integrated tools for building, simulation (Desmond), and analysis.Commercial
Gaussian Quantum MechanicsIndustry standard for high-accuracy QM calculations needed for force field parameterization.Commercial

Experimental Protocols for Model Validation

Computational models must be validated against experimental data to ensure their predictions are physically meaningful. For peptide conformational analysis, spectroscopic methods are indispensable.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective : To determine the solution-state 3D structure, identify specific intramolecular hydrogen bonds (like those in β or γ-turns), and measure cis/trans isomer populations.

  • Methodology :

    • Sample Preparation : Dissolve the synthesized peptide in a suitable deuterated solvent (e.g., CDCl₃, TFE-d₃, or D₂O) at a concentration of 1-5 mM.

    • Data Acquisition : Perform a series of 1D (¹H) and 2D (COSY, TOCSY, NOESY/ROESY) NMR experiments at a constant temperature.

    • Resonance Assignment : Use COSY and TOCSY spectra to assign all proton signals to their respective amino acid residues.

    • Conformational Analysis : Analyze NOESY/ROESY spectra to identify through-space correlations. The presence of specific short-range NOEs (e.g., between CαH(i) and NH(i+2)) can provide direct evidence for a γ-turn.[2] The relative intensities of signals for cis and trans isomers can be used to determine their equilibrium population.

    • Structure Calculation : Use the distance restraints derived from NOE cross-peaks, combined with dihedral angle restraints from coupling constants, as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective : To probe the secondary structure of the peptide by analyzing the vibrational frequencies of the amide bonds.

  • Methodology :

    • Sample Preparation : Prepare a solution of the peptide (approx. 1 mM) in a non-absorbing solvent (like CDCl₃).

    • Data Acquisition : Record the IR spectrum, focusing on the Amide I region (1600-1700 cm⁻¹).

    • Data Analysis : Analyze the position of the Amide I band. Frequencies around 1630-1640 cm⁻¹ are characteristic of β-structures, while higher frequencies (1660-1680 cm⁻¹) can indicate the presence of turns.[2] A concentration-dependent study can help distinguish between intramolecular and intermolecular hydrogen bonding.

3. Circular Dichroism (CD) Spectroscopy

  • Objective : To assess the overall secondary structure content of the peptide in solution.

  • Methodology :

    • Sample Preparation : Prepare a dilute solution of the peptide (10-100 µM) in a suitable solvent (e.g., trifluoroethanol, TFE, which promotes secondary structure formation).

    • Data Acquisition : Record the CD spectrum in the far-UV region (typically 190-250 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

    • Data Analysis : The shape of the CD spectrum is indicative of the dominant secondary structure. While canonical structures have well-defined spectra, peptides containing Aze may show unique spectral features. For example, a tetrapeptide containing Aze and Pro was found to have a Cotton effect opposite in sign to that of all-cis polyproline, suggesting a distinct left-handed helical conformation.[5][6] The results provide a macroscopic structural signature that can be compared with the ensemble-averaged structure from MD simulations.

References

A Spectroscopic Showdown: Unveiling the Structural Nuances of Methyl Azetidine-2-carboxylate and Proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a deep understanding of the structural subtleties of proline and its analogues is paramount. This guide provides a head-to-head spectroscopic comparison of L-proline, a cornerstone amino acid in protein structure, and methyl azetidine-2-carboxylate, a constrained analogue with significant potential in medicinal chemistry. By presenting key experimental and predicted spectroscopic data, this document aims to be an invaluable resource for distinguishing and characterizing these two important molecules.

This comparison delves into the core spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a clear, data-driven analysis of their distinguishing features.

At a Glance: Key Spectroscopic Differences

Spectroscopic TechniqueThis compound (Predicted/Typical)L-Proline (Experimental)Key Distinguishing Features
¹H NMR Signals for azetidine ring protons and a distinct methyl ester singlet (~3.7 ppm).Complex multiplet patterns for the pyrrolidine ring protons and absence of a methyl ester signal.Presence of the methyl ester singlet in this compound.
¹³C NMR Carbonyl signal of the ester (~170-175 ppm) and a methoxy carbon signal (~52 ppm).Carboxyl carbon signal in a similar region (~174 ppm) but no methoxy signal.Presence of the methoxy carbon signal in this compound.
IR Spectroscopy Strong C=O stretching of the ester group (~1730-1750 cm⁻¹).Broad O-H stretch from the carboxylic acid and a C=O stretch (~1600-1700 cm⁻¹).The sharp, higher frequency ester C=O stretch in this compound versus the broader absorptions of the carboxylic acid in proline.
Mass Spectrometry Characteristic fragmentation patterns including the loss of the methoxy group (-OCH₃) or the entire carbomethoxy group (-COOCH₃).Predominant fragmentation involves the loss of the carboxyl group (-COOH) leading to a characteristic iminium ion.Different primary fragmentation pathways reflecting the ester versus carboxylic acid functionality.

In-Depth Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides a detailed picture of the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

This compound (Predicted): The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for the protons on the four-membered azetidine ring and a sharp singlet for the methyl ester group. The ring protons would likely appear as complex multiplets due to spin-spin coupling.

L-Proline (Experimental in D₂O): The experimental ¹H NMR spectrum of L-proline in D₂O shows a series of multiplets corresponding to the protons of the five-membered pyrrolidine ring.[1][2] The absence of a carboxylic acid proton signal is due to its exchange with deuterium in the solvent.

Assignment This compound (Predicted δ, ppm) L-Proline (Experimental δ, ppm in D₂O) [1][2]
α-CH~4.0-4.2 (t)4.13 (dd)
β-CH₂~2.2-2.4 (m)2.00-2.10 (m)
γ-CH₂~3.6-3.8 (m)2.30-2.40 (m)
δ-CH₂-3.30-3.40 (m)
-OCH₃~3.7 (s)-
-NHBroad signal- (exchanges with D₂O)
-COOH-- (exchanges with D₂O)

This compound (Predicted): The predicted ¹³C NMR spectrum is distinguished by the presence of a carbonyl carbon from the ester group and a signal for the methoxy carbon.

L-Proline (Experimental in D₂O): The experimental ¹³C NMR spectrum of L-proline in D₂O displays five distinct signals for the carbons of the pyrrolidine ring and the carboxyl group.[1]

Assignment This compound (Predicted δ, ppm) L-Proline (Experimental δ, ppm in D₂O) [1]
C=O~172174.5
α-C~5861.6
β-C~2229.8
γ-C~4524.4
δ-C-46.8
-OCH₃~52-
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule based on their characteristic vibrational frequencies.

Vibrational Mode This compound (Predicted/Typical cm⁻¹) L-Proline (Experimental cm⁻¹) [3][4]
O-H stretch (Carboxylic Acid)-2500-3300 (broad)
N-H stretch~3300-3500 (secondary amine)~3300-3500 (secondary amine)
C-H stretch~2850-3000~2850-3000
C=O stretch (Ester)~1730-1750 (strong, sharp)-
C=O stretch (Carboxylic Acid)-~1600-1700 (strong)
C-N stretch~1100-1300~1100-1300
C-O stretch (Ester)~1150-1250-

The most significant difference in the IR spectra is the carbonyl stretching region. This compound will show a strong, sharp absorption band characteristic of an ester carbonyl, typically at a higher wavenumber than the carbonyl absorption of a carboxylic acid. L-proline, in its zwitterionic form in the solid state, exhibits a broad absorption for the carboxylate group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural elucidation.

This compound: The fragmentation of this compound under electron ionization (EI) or electrospray ionization (ESI) would likely involve initial loss of the methoxy group (-OCH₃, M-31) or the entire carbomethoxy group (-COOCH₃, M-59). Further fragmentation of the azetidine ring would also be expected. Studies on peptides containing azetidine-2-carboxylic acid show a characteristic "proline effect" with cleavage of the amide bond N-terminal to the azetidine residue.[5]

L-Proline: The mass spectrum of proline is well-characterized. A common fragmentation pathway involves the loss of the carboxyl group as COOH (M-45) or H₂O and CO (M-46), leading to the formation of a stable pyrrolidinium cation at m/z 70.[6][7][8][9] This fragment is often the base peak in the spectrum.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of small organic molecules like this compound and proline.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. For quantitative measurements, an internal standard may be added.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (several hundred to thousands) and a longer acquisition time are typically required. Proton decoupling is commonly used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.[4] Press the powder into a transparent pellet using a hydraulic press.

  • FT-IR Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, often a mixture of water and an organic solvent like methanol or acetonitrile, with a small amount of an acid (e.g., 0.1% formic acid) to promote ionization.[10]

  • ESI-MS Acquisition: Introduce the sample solution into the electrospray ionization source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[10] Set the mass spectrometer to scan over an appropriate m/z range to detect the molecular ion and its fragments. For fragmentation studies, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).[7]

Logical Workflow for Spectroscopic Comparison

Spectroscopic_Comparison_Workflow cluster_Proline L-Proline Analysis cluster_Azetidine This compound Analysis Proline_Sample L-Proline Sample Proline_NMR Acquire NMR Spectra (¹H, ¹³C) Proline_Sample->Proline_NMR Proline_IR Acquire IR Spectrum Proline_Sample->Proline_IR Proline_MS Acquire Mass Spectrum Proline_Sample->Proline_MS Data_Comparison Compare Spectroscopic Data Proline_NMR->Data_Comparison Proline_IR->Data_Comparison Proline_MS->Data_Comparison Azetidine_Sample This compound Sample Azetidine_NMR Predict/Acquire NMR Spectra (¹H, ¹³C) Azetidine_Sample->Azetidine_NMR Azetidine_IR Predict/Acquire IR Spectrum Azetidine_Sample->Azetidine_IR Azetidine_MS Predict/Acquire Mass Spectrum Azetidine_Sample->Azetidine_MS Azetidine_NMR->Data_Comparison Azetidine_IR->Data_Comparison Azetidine_MS->Data_Comparison Structural_Elucidation Structural Elucidation & Characterization Data_Comparison->Structural_Elucidation

Caption: Workflow for the spectroscopic comparison of two chemical compounds.

This comprehensive guide highlights the key spectroscopic differences between this compound and L-proline, providing a valuable reference for their identification and characterization. The distinct signatures in their NMR, IR, and mass spectra, driven by their structural and functional group differences, allow for their unambiguous differentiation.

References

Enhancing Peptide Therapeutics: A Comparative Guide to the Enzymatic Stability of Peptides Containing Methyl Azetidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Achilles' heel of peptide-based therapeutics is often their rapid degradation by endogenous enzymes. This guide provides a comparative analysis of the enzymatic stability of peptides incorporating the non-canonical amino acid, methyl azetidine-2-carboxylate, against other proline analogs and unmodified peptides. By examining available experimental data and outlining detailed protocols, this document serves as a resource for the rational design of more robust and effective peptide drugs.

The inherent specificity and potency of peptides make them highly attractive therapeutic agents. However, their clinical utility is frequently hampered by a short in vivo half-life due to susceptibility to proteolytic cleavage.[1][2][3] A widely adopted strategy to overcome this limitation is the incorporation of unnatural amino acids to enhance resistance to enzymatic degradation.[4]

Proline, with its unique cyclic structure, already imparts a degree of proteolytic resistance to a peptide sequence as only a limited number of peptidases can hydrolyze proline-adjacent bonds.[5] Modifications to the proline ring, therefore, present a promising avenue for further enhancing peptide stability. Azetidine-2-carboxylic acid (Aze), a four-membered ring homolog of proline, has been explored for its ability to alter peptide conformation and, consequently, its stability.[6][7] This guide focuses on a derivative of Aze, this compound, and its potential to confer even greater enzymatic stability.

Comparative Analysis of Enzymatic Stability

The introduction of this compound into a peptide backbone is hypothesized to enhance enzymatic stability through steric hindrance. The compact, four-membered ring of the azetidine moiety, combined with the methyl ester, can obstruct the approach of proteases to the scissile peptide bonds. While direct quantitative data for peptides containing this compound is limited in publicly available literature, we can infer its potential performance by comparing related proline analogs.

Peptide ModificationUnmodified (Proline)Azetidine-2-carboxylic Acidβ-fluoroalkyl-ProlineGeneral Observation on Stability
Relative Half-Life in Plasma/Serum BaselineExpected IncreaseSignificant IncreaseThe incorporation of proline analogs generally leads to an increase in peptide half-life compared to their unmodified counterparts. The degree of stabilization is dependent on the specific analog and the peptide sequence.
Mechanism of Stabilization Conformational rigidityIncreased steric hindrance due to the four-membered ringSteric and electronic effects of the fluoroalkyl groupModifications that restrict peptide bond rotation and sterically shield cleavage sites are effective at preventing enzymatic degradation.

Note: This table is a qualitative summary based on general principles and data from related proline analogs.[8] Direct head-to-head quantitative data for this compound was not available in the reviewed literature.

Experimental Protocols for Assessing Enzymatic Stability

To enable researchers to conduct their own comparative studies, we provide a detailed, standardized protocol for an in vitro peptide stability assay using human plasma and analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: In Vitro Peptide Stability in Human Plasma

1. Materials:

  • Test peptide and control peptides (e.g., unmodified proline-containing peptide)
  • Pooled human plasma (from at least three donors)
  • Acetonitrile (ACN) with 0.1% formic acid (FA)
  • Internal standard (IS) - a stable, non-endogenous peptide
  • LC-MS grade water
  • Phosphate-buffered saline (PBS), pH 7.4

2. Preparation of Solutions:

  • Prepare a 1 mg/mL stock solution of each test and control peptide in LC-MS grade water.
  • Prepare a 1 mg/mL stock solution of the internal standard in LC-MS grade water.
  • Thaw pooled human plasma on ice and centrifuge to remove any precipitates.

3. Incubation:

  • Pre-warm the human plasma to 37°C.
  • In a microcentrifuge tube, add the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of 50 µg/mL.
  • Incubate the mixture at 37°C with gentle shaking.

4. Time-Point Sampling:

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.
  • The 0-minute time point should be collected immediately after adding the peptide to the plasma.

5. Sample Quenching and Protein Precipitation:

  • Immediately add the aliquot to a new tube containing a 3-fold volume of ice-cold ACN with 0.1% FA and the internal standard.
  • Vortex vigorously to quench the enzymatic reaction and precipitate plasma proteins.
  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

6. Sample Analysis by LC-MS:

  • Carefully transfer the supernatant to an HPLC vial.
  • Inject a standard volume of the supernatant onto the LC-MS system.[1][9]
  • Use a suitable C18 column and a gradient of ACN in water with 0.1% FA as the mobile phase.[10]
  • Monitor the disappearance of the parent peptide peak over time.

7. Data Analysis:

  • Calculate the percentage of the initial peptide remaining at each time point.
  • Plot the percentage of remaining peptide versus time and fit the data to a one-phase decay model to determine the peptide's half-life (t½).

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the peptide stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Stock Peptide Stock (1 mg/mL) Incubation_Mix Incubate at 37°C Peptide_Stock->Incubation_Mix Plasma Human Plasma Plasma->Incubation_Mix Time_Points Time-Point Sampling Incubation_Mix->Time_Points t = 0, 15, 30... min Quench Quench with ACN/FA & Protein Precipitation Time_Points->Quench Centrifuge Centrifugation Quench->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS Supernatant Data_Analysis Data Analysis (Half-Life Calculation) LCMS->Data_Analysis

Experimental workflow for peptide stability assay.

Relevance to Signaling Pathways

The enzymatic stability of a peptide therapeutic is critical for its efficacy, particularly for those targeting signaling pathways that require sustained receptor engagement.[11][12] For example, in cancer therapy, peptides are being developed to interfere with protein-protein interactions within oncogenic signaling cascades.[11] Similarly, in metabolic diseases, long-acting peptide analogs of hormones like GLP-1 are crucial for maintaining glucose homeostasis.[2][12] A short half-life would necessitate frequent administration, leading to poor patient compliance and suboptimal therapeutic outcomes.

The diagram below depicts a simplified signaling pathway where a peptide ligand's stability is crucial for its function.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide Ligand (e.g., GLP-1 analog) Protease Proteolytic Enzymes Peptide->Protease Degradation Receptor GPCR Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Insulin Secretion) Second_Messenger->Cellular_Response Activation

Peptide stability in a signaling pathway.

Conclusion

The incorporation of this compound into peptides represents a promising strategy for enhancing their enzymatic stability, a critical factor for the development of effective peptide-based therapeutics. While further quantitative studies are needed to fully elucidate its advantages over other proline analogs, the principles of steric hindrance suggest a favorable impact on proteolytic resistance. The provided experimental protocol offers a robust framework for researchers to perform their own comparative stability assessments. By understanding and engineering peptide stability, the full therapeutic potential of this important class of molecules can be realized.

References

A Comparative Guide to the Teratogenic Effects of Azetidine-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the teratogenic effects of azetidine-2-carboxylic acid (A2C), a non-proteinogenic amino acid and a structural analog of proline. Found in plants such as sugar beets and lily of the valley, A2C's potential entry into the human food chain necessitates a thorough understanding of its developmental toxicity.[1][2] This document compares its effects with other proline analogs, details the underlying molecular mechanisms, and provides standardized experimental protocols for its evaluation.

Comparative Teratogenic Effects

Azetidine-2-carboxylic acid exerts its teratogenic effects across various animal models, including hamsters, rats, mice, and ducks.[2] The primary mechanism involves its misincorporation into proline-rich proteins, most notably collagen, leading to defective protein folding, impaired biological activity, and cellular stress.[1][2]

Quantitative Analysis in Hamster Model

A key study in hamsters provides dose-response data for the teratogenic effects of L-azetidine-2-carboxylic acid (LACA) administered via intraperitoneal injection during gestation. The major findings indicate a significant impact on skeletal development.[3]

Treatment Group (Intraperitoneal)Mean Fetal Weight (g) ± SD% Fetuses with External Anomalies% Fetuses with Skeletal AnomaliesMost Frequent Anomalies
Control (Saline) 2.5 ± 0.30.85.2-
600 mg/kg on Gestational Day 12 2.1 ± 0.47.2HighSubcutaneous hemorrhage, Cleft palate, Retarded ossification
200 mg/kg/day on Gestational Days 10-12 1.9 ± 0.39.6HighSubcutaneous hemorrhage, Cleft palate, Shortening of bones

Statistically significant compared to control group. Data synthesized from Joneja, 1981.[3]

Skeletal anomalies were the most pronounced teratological effect, including retarded ossification, synchronous vertebral ossification, and shortening of long bones.[3] In fetal rats, A2C administration (200 mg/kg, twice daily for 2 days) has been shown to retard lung growth and surfactant synthesis, reducing fetal lung weight and DNA content by approximately 50%.[4]

Comparison with Other Proline Analogs and Teratogens

While direct, side-by-side quantitative comparisons of teratogenicity are limited in the literature, the mechanism of A2C can be contrasted with other proline analogs that also disrupt collagen synthesis.

  • L-3,4-dehydroproline & cis-4-hydroxyproline: These analogs are also known to be incorporated into collagen and inhibit triple helix formation.[5] Their primary effect is often cited as the inhibition of prolyl hydroxylase, leading to underhydroxylated collagen.[5] In contrast, A2C has less effect on the degree of proline hydroxylation but causes significant conformational changes due to its smaller, four-membered ring structure, leading to protein misfolding.[2]

  • β-aminopropionitrile (BAPN): This compound is a lathyrogen, not a proline analog. It inhibits the enzyme lysyl oxidase, which is crucial for the cross-linking of collagen and elastin. This leads to connective tissue disorders and skeletal deformities. The mechanism is distinct from A2C's direct incorporation into the protein backbone.

A2C's teratogenicity stems from a "Trojan horse" mechanism at the translational level, while compounds like BAPN act by inhibiting essential post-translational modifications.

Molecular Mechanism of Action: Protein Misfolding and the Unfolded Protein Response

The toxicity of A2C is initiated by its substitution for proline during protein synthesis. The smaller four-membered ring of A2C alters the peptide backbone's geometry, preventing the proper formation of stable protein structures, particularly the collagen triple helix.[2][5] This leads to an accumulation of misfolded proteins within the endoplasmic reticulum (ER), a condition known as ER stress.

The cell responds to ER stress by activating the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring homeostasis.[6][7] Studies have shown that A2C treatment activates key UPR pathways, including the PERK and ATF6 arms.[8] Activation of these pathways leads to a general shutdown of protein synthesis and the upregulation of chaperone proteins to aid in protein folding.[7][8] If the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to cell death.[8]

G A2C Azetidine-2-Carboxylic Acid (A2C) tRNA_Pro Prolyl-tRNA Synthetase A2C->tRNA_Pro Competitive Substrate Proline Proline Proline->tRNA_Pro Normal Substrate Ribosome Ribosome (Protein Synthesis) tRNA_Pro->Ribosome Collagen Nascent Polypeptide Chain (e.g., Procollagen) Ribosome->Collagen Misfolded Misfolded Protein (Altered Conformation) Collagen->Misfolded A2C Misincorporation ER Endoplasmic Reticulum (ER) Stress Misfolded->ER UPR Unfolded Protein Response (UPR) Activation ER->UPR PERK PERK Pathway UPR->PERK ATF6 ATF6 Pathway UPR->ATF6 Apoptosis Apoptosis (Cell Death) PERK->Apoptosis ATF6->Apoptosis Teratogenesis Teratogenesis (Developmental Defects) Apoptosis->Teratogenesis

Caption: Mechanism of A2C-induced teratogenesis via protein misfolding and UPR activation.

Experimental Protocols

Standard protocols for assessing teratogenicity in animal models are essential for reproducible results. Below are detailed methodologies for key experiments.

Rodent Teratogenicity Study (e.g., Hamster, Rat)

This protocol is based on established methods for developmental toxicity testing.[3][9]

  • Animal Model: Timed-pregnant rodents (e.g., Golden Syrian hamsters, Sprague-Dawley rats) are used. Day 0 of gestation is confirmed by the presence of a vaginal plug or sperm.

  • Dosing: A2C is dissolved in a sterile vehicle (e.g., physiological saline). The solution is administered via intraperitoneal (IP) injection. Dosing should occur during the critical period of organogenesis (e.g., gestational days 7-12 for hamsters).[3] Multiple dose groups and a vehicle control group should be included.

  • Maternal Monitoring: Dams are monitored daily for clinical signs of toxicity, and body weight is recorded throughout gestation.

  • Fetal Collection: On a day prior to parturition (e.g., gestational day 15 for hamsters, day 21 for rats), dams are euthanized by CO2 asphyxiation.[9][10] The uterus is removed, and the number of implantations, resorptions, and live/dead fetuses are recorded.

  • Fetal Examination:

    • Live fetuses are weighed and examined for external malformations (e.g., cleft palate, limb defects).[3]

    • A subset of fetuses from each litter is fixed for visceral examination.

    • The remaining fetuses are processed for skeletal analysis.

Skeletal Staining and Analysis

This procedure uses Alcian Blue and Alizarin Red S to differentiate cartilage and bone, respectively.[10]

  • Fixation: Euthanized fetuses are placed in 95% ethanol for 48-72 hours.

  • Evisceration: The abdominal and thoracic viscera are carefully removed.

  • Cartilage Staining: Fetuses are immersed in a solution of Alcian Blue 8GX, glacial acetic acid, and ethanol for 24-48 hours.

  • Clearing: The tissue is cleared in a 1% potassium hydroxide (KOH) solution until the skeleton is visible through the muscle.

  • Bone Staining: Fetuses are transferred to a solution of Alizarin Red S in 1% KOH until the bones are stained a deep red.

  • Final Clearing & Storage: Fetuses are passed through a graded series of glycerin/KOH solutions and finally stored in 100% glycerin.

  • Analysis: Skeletons are examined under a dissecting microscope to assess the degree of ossification and identify any abnormalities, such as missing or malformed bones.[10]

G start Start: Timed-Pregnant Rodent dosing Administer A2C or Vehicle (during Organogenesis) start->dosing monitoring Monitor Maternal Health (Weight, Clinical Signs) dosing->monitoring cesarean Cesarean Section (e.g., Gestation Day 21) monitoring->cesarean fetal_exam External Fetal Examination (Weight, Malformations) cesarean->fetal_exam skeletal_prep Fix, Eviscerate & Stain (Alcian Blue/Alizarin Red) fetal_exam->skeletal_prep analysis Microscopic Skeletal Analysis (Ossification, Anomalies) skeletal_prep->analysis end End: Teratogenicity Assessment analysis->end

Caption: Experimental workflow for a rodent teratogenicity study of A2C.

Conclusion

Azetidine-2-carboxylic acid is a potent teratogen with a primary impact on skeletal development. Its mechanism of action, centered on protein misincorporation and subsequent ER stress, distinguishes it from other compounds that affect collagen synthesis through different pathways. The provided data and protocols offer a framework for researchers to further investigate the developmental toxicity of A2C and compare its risk profile to other proline analogs and potential teratogens. Further studies employing direct comparative designs are warranted to establish a more precise hierarchy of teratogenic potential among these compounds.

References

Validating the Synthesis of Methyl Azetidine-2-carboxylate: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of novel compounds is paramount. This guide provides a comparative validation of Methyl azetidine-2-carboxylate synthesis through detailed spectroscopic analysis, offering a clear benchmark for its characterization. We also present a comparison with a structurally similar analogue, Methyl pipecolate, to highlight the distinguishing spectroscopic features.

The synthesis of this compound, a valuable building block in medicinal chemistry, requires rigorous analytical confirmation. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for verifying the structure and purity of the synthesized product. This guide outlines the expected spectroscopic data for this compound and compares it with Methyl pipecolate, a six-membered ring analogue, to aid in the unambiguous identification of the target molecule.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and Methyl pipecolate. This data serves as a reference for researchers to validate their synthetic outcomes.

Spectroscopic Data This compound Methyl Pipecolate
¹H NMR (Chemical Shift δ in ppm)
H2 (methine)~4.0-4.2 (t)~3.1-3.3 (dd)
H3 (methylene)~2.2-2.4 (m)~1.5-1.9 (m)
H4 (methylene)~3.5-3.7 (t)~1.3-1.8 (m)
OCH₃ (singlet)~3.7~3.7
NH (broad singlet)VariableVariable
¹³C NMR (Chemical Shift δ in ppm)
C=O (ester)~173-175~174-176
C2 (methine)~58-60~57-59
C3 (methylene)~25-27~25-27
C4 (methylene)~45-47~23-25
C5 (methylene)-~29-31
C6 (methylene)-~46-48
OCH₃~52-54~51-53
IR Spectroscopy (Wavenumber cm⁻¹)
N-H Stretch~3300-3500 (broad)~3300-3500 (broad)
C-H Stretch (sp³)~2850-3000~2850-3000
C=O Stretch (ester)~1735-1750~1730-1750
C-N Stretch~1100-1200~1100-1200
Mass Spectrometry (m/z)
Molecular Ion [M]⁺115.06143.10
[M+H]⁺116.07144.11

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are crucial for reproducibility.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound is the esterification of the corresponding carboxylic acid.

Procedure:

  • To a solution of azetidine-2-carboxylic acid (1.0 eq) in methanol (10 mL/mmol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate until a pH of ~8 is reached.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Synthesis of Methyl Pipecolate (Alternative)

For comparative purposes, the synthesis of Methyl pipecolate can be achieved via a similar esterification of pipecolic acid.

Procedure:

  • Follow the same procedure as for this compound, substituting azetidine-2-carboxylic acid with pipecolic acid.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.5 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or deuterium oxide (D₂O), containing tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

Mass Spectrometry (MS): Mass spectra are acquired using an electrospray ionization (ESI) mass spectrometer. Samples are prepared by dissolving a small amount of the compound in a suitable solvent, such as methanol or acetonitrile, and infusing it directly into the ion source.

Workflow and Logic

The synthesis and validation process follows a logical workflow to ensure the identity and purity of the final product.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Start Azetidine-2-carboxylic Acid Esterification Esterification (Methanol, Thionyl Chloride) Start->Esterification Workup Aqueous Workup & Extraction Esterification->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Confirmation Structural Confirmation Data_Analysis->Confirmation

Caption: Experimental workflow for the synthesis and spectroscopic validation of this compound.

By following these protocols and comparing the obtained spectroscopic data with the reference values provided, researchers can confidently validate the successful synthesis of this compound. This guide serves as a practical resource to ensure the quality and integrity of synthesized compounds for further research and development.

comparative study of different chiral auxiliaries for azetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure azetidines is a critical endeavor in medicinal chemistry, as the stereochemistry of these strained heterocycles profoundly influences their biological activity. Chiral auxiliaries have emerged as a powerful tool to control the stereochemical outcome of azetidine ring formation. This guide provides an objective comparison of different chiral auxiliaries for azetidine synthesis, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their synthetic targets.

Performance Comparison of Chiral Auxiliaries

The choice of chiral auxiliary significantly impacts the yield and stereoselectivity of azetidine synthesis. Below is a summary of the performance of commonly used chiral auxiliaries in the synthesis of 2-substituted azetidines.

Chiral AuxiliaryReaction TypeSubstrateDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Yield (%)Reference
(S)-1-Phenylethylamine[2+2] CycloadditionImines and Alkenes---[1]
(R)-tert-ButanesulfinamideGold-catalyzed oxidative cyclizationN-propargylsulfonamides->98%50-82%[2]
Evans OxazolidinonesVarious-HighHigh-[3][4][5]
(S)-Valine methyl esterAddition to chiral iminesSilyl enolates---[6]

Note: A direct head-to-head comparison under identical conditions is often unavailable in the literature. The data presented is collated from different studies and should be interpreted as indicative of the potential of each auxiliary.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are representative protocols for the synthesis of azetidines using different chiral auxiliaries.

Synthesis of Azetidin-3-ones using (R)-tert-Butanesulfinamide Auxiliary

This protocol is adapted from a gold-catalyzed intermolecular oxidation of alkynes.[2]

Step 1: Synthesis of Chiral N-propargylsulfinamides

  • To a solution of the corresponding aldehyde in CH₂Cl₂ is added (R)-tert-butanesulfinamide and CuSO₄. The mixture is stirred at room temperature.

  • After the reaction is complete, the mixture is filtered and concentrated.

  • The residue is dissolved in THF and cooled to -78 °C.

  • A solution of ethynylmagnesium bromide in THF is added dropwise.

  • The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash chromatography to afford the chiral N-propargylsulfinamide.

Step 2: Gold-Catalyzed Oxidative Cyclization

  • To a solution of the N-propargylsulfinamide in a suitable solvent (e.g., DCE) is added an oxidant (e.g., m-CPBA) and a gold catalyst (e.g., PPh₃AuCl/AgOTf).

  • The reaction mixture is stirred at room temperature until completion.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the desired azetidin-3-one.

General Procedure for Azetidine Synthesis via Intramolecular Cyclization

A common method for azetidine synthesis involves the intramolecular cyclization of γ-amino alcohols or their derivatives.[7]

Step 1: Activation of the Hydroxyl Group

  • To a solution of the N-protected γ-amino alcohol in an anhydrous solvent (e.g., DCM) at 0 °C is added a base (e.g., triethylamine) followed by a sulfonyl chloride (e.g., mesyl chloride or tosyl chloride).

  • The reaction is stirred at 0 °C and then allowed to warm to room temperature.

  • The reaction is quenched, and the product is extracted, dried, and concentrated.

Step 2: Intramolecular Cyclization

  • The activated amino alcohol is dissolved in a suitable solvent (e.g., methanol or THF), and a base (e.g., K₂CO₃ or NaH) is added.

  • The reaction mixture is heated to reflux until the starting material is consumed.

  • After cooling, the reaction is worked up to isolate the azetidine product.

Workflow and Logic Diagrams

Visualizing the experimental workflow can aid in understanding the key steps of the synthesis.

Azetidine_Synthesis_Workflow cluster_step1 Step 1: Chiral Auxiliary Attachment cluster_step2 Step 2: Azetidine Ring Formation cluster_step3 Step 3: Auxiliary Cleavage start Starting Material (e.g., Aldehyde) intermediate1 Chiral Intermediate (e.g., Chiral Imine) start->intermediate1 Reaction auxiliary Chiral Auxiliary (e.g., (R)-t-butanesulfinamide) auxiliary->intermediate1 cyclization Cyclization Reaction (e.g., [2+2] Cycloaddition, Intramolecular Cyclization) intermediate1->cyclization reagent Reagent (e.g., Alkyne) reagent->cyclization azetidine_aux Azetidine with Chiral Auxiliary cyclization->azetidine_aux final_product Enantiopure Azetidine azetidine_aux->final_product Removal of Auxiliary cleavage Cleavage Conditions (e.g., Acidic Hydrolysis) cleavage->final_product

Caption: General workflow for chiral auxiliary-mediated azetidine synthesis.

This guide provides a foundational understanding of the comparative use of chiral auxiliaries in azetidine synthesis. Researchers are encouraged to consult the primary literature for more detailed information and specific applications. The selection of a chiral auxiliary will ultimately depend on the specific target molecule, available starting materials, and desired stereochemical outcome.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Methyl Azetidine-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This document provides essential, immediate safety and logistical information for the proper disposal of methyl azetidine-2-carboxylate and its common hydrochloride salt form.

Key Safety and Hazard Information

This compound hydrochloride is classified under the Globally Harmonized System (GHS) with the following hazards.[1][2] It is crucial to understand these classifications to ensure safe handling and disposal.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Serious Eye IrritationH319Causes serious eye irritation.[1][2]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335May cause respiratory irritation.[1][2]

Signal Word: Warning[1][2]

Immediate Safety and Spill Response

In the event of a spill or accidental release, the following procedures should be enacted immediately:

  • Evacuate the Area: Ensure unprotected personnel are moved away from the spill.

  • Ensure Adequate Ventilation: Use only in a well-ventilated area.

  • Wear Personal Protective Equipment (PPE): At a minimum, this should include:

    • Chemical-resistant gloves (e.g., nitrile rubber)

    • Safety goggles or a face shield

    • A lab coat or other protective clothing

    • If ventilation is inadequate or for large spills, a NIOSH-approved respirator may be necessary.

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains, waterways, or soil.

  • Clean-up: For solid material, vacuum or sweep up the material and place it into a suitable, labeled disposal container. For liquid spills, absorb with an inert material (e.g., vermiculite, dry sand, or earth) and place in a sealed container for disposal.

  • Decontaminate: Wash the spill area thoroughly with soap and water.

  • Dispose of Contaminated Materials: All contaminated clothing and cleaning materials should be disposed of as hazardous waste.

Disposal Protocol for this compound

Currently, there are no specific, widely published experimental protocols for the chemical neutralization or inactivation of this compound for disposal. Therefore, the primary and recommended method of disposal is through a licensed and approved hazardous waste disposal company.

Step-by-Step Disposal Procedure:

  • Collection and Storage:

    • Collect waste this compound and any contaminated materials in a designated, compatible, and properly labeled waste container. The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible substances.

    • Ensure the waste is not mixed with other, incompatible waste streams.

  • Labeling:

    • The waste container must be clearly labeled with the full chemical name ("Waste this compound") and the appropriate hazard symbols (e.g., irritant).

  • Consult Local Regulations:

    • Disposal regulations can vary significantly by region and institution. Always consult your institution's Environmental Health and Safety (EHS) department and local hazardous waste regulations to ensure full compliance.

  • Arrange for Professional Disposal:

    • Contact a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the chemical waste. Provide them with the Safety Data Sheet (SDS) for this compound hydrochloride.

    • The primary disposal route is typically incineration in a chemical incinerator equipped with an afterburner and scrubber system.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 On-Site Handling cluster_1 Regulatory and Logistical Steps cluster_2 Final Disposition A Waste this compound Generated B Collect in a Labeled, Sealed Container A->B C Store in a Ventilated, Secure Area B->C D Consult Institutional EHS and Local Regulations C->D E Contact Licensed Hazardous Waste Disposal Company D->E F Provide SDS and Waste Information E->F G Scheduled Waste Pickup F->G H Transport to Approved Waste Disposal Plant G->H I Incineration or Other Approved Disposal Method H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Methyl azetidine-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl azetidine-2-carboxylate. Given the limited availability of a specific Safety Data Sheet (SDS) for the free base form, the following information is primarily derived from the safety data for this compound hydrochloride. It is advised to handle the free base with the same, if not greater, precautions.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards, based on data for its hydrochloride salt, are summarized below.

Hazard ClassGHS CategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[1][2][3]
Eye Irritation2AH319: Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity3H335: May cause respiratory irritation.[1][2][3]

Signal Word: Warning[1][3]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to ensure personal safety when handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.Prevents skin contact which can cause irritation.[1]
Respiratory Protection Use in a well-ventilated area or with a NIOSH-approved respirator.Avoids inhalation of vapors or aerosols that may cause respiratory irritation.[1]
Body Protection Full-coverage laboratory clothing.Provides an additional barrier against accidental exposure.

PPE_Workflow

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

  • Preparation and Area Setup:

    • Ensure the work area is clean, uncluttered, and in a well-ventilated chemical fume hood.

    • Verify that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before starting the experiment.

  • Donning Personal Protective Equipment (PPE):

    • Follow the PPE protocol outlined in the section above and illustrated in the diagram.

  • Chemical Handling:

    • Carefully open the container, avoiding inhalation of any fumes.

    • Use appropriate tools (e.g., spatula, pipette) to handle the chemical.

    • Avoid direct contact with skin, eyes, and clothing.[1]

    • Keep the container tightly closed when not in use.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Decontaminate the work surface and any equipment used.

    • Properly store or dispose of the chemical and any contaminated materials according to the disposal plan.

Handling_Workflow

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentEmergency Response Protocol
Skin Contact Immediately flush the affected area with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous waste.

  • Waste Segregation:

    • Collect all waste materials, including unused product, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

  • Container Labeling:

    • The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[1]

    • Do not dispose of this chemical down the drain or in regular trash. Improper disposal of pharmaceutical waste can lead to environmental contamination.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl azetidine-2-carboxylate
Reactant of Route 2
Methyl azetidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.